Palmitoyl hexapeptide-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C52H92N8O7 |
|---|---|
Molecular Weight |
941.3 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]hexadecanamide |
InChI |
InChI=1S/C52H92N8O7/c1-9-10-11-12-13-14-15-16-17-18-19-20-24-30-46(61)56-45(35-40-27-22-21-23-28-40)50(65)55-39(8)48(63)59-43(33-37(4)5)52(67)60-44(34-38(6)7)51(66)57-41(29-25-26-31-53)49(64)58-42(47(54)62)32-36(2)3/h21-23,27-28,36-39,41-45H,9-20,24-26,29-35,53H2,1-8H3,(H2,54,62)(H,55,65)(H,56,61)(H,57,66)(H,58,64)(H,59,63)(H,60,67)/t39-,41-,42-,43-,44-,45-/m0/s1 |
InChI Key |
QOJFGLKMGVFTQV-AGPWLXQASA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Palmitoyl Hexapeptide-14 in Dermal Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl Hexapeptide-14 is a synthetic lipopeptide that has garnered significant interest in the field of dermatology and cosmetic science for its purported anti-aging properties. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in human dermal fibroblasts. It details the peptide's role in stimulating fibroblast proliferation, enhancing extracellular matrix (ECM) production, and inhibiting matrix metalloproteinases (MMPs). This guide synthesizes available data, outlines relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows to support further research and development in this area.
Introduction
This compound is a signal peptide composed of six amino acids conjugated to palmitic acid.[1][2][3] This lipophilic modification enhances its penetration through the stratum corneum to reach the dermal layer where it interacts with fibroblasts.[3] As a signal peptide, it mimics natural biological signaling molecules to modulate cellular functions, primarily those related to skin regeneration and repair.[4][5] The primary therapeutic targets of this compound in the dermis are the fibroblasts, the key cells responsible for synthesizing and maintaining the extracellular matrix (ECM), which provides structural integrity and elasticity to the skin.
The mechanism of action of this compound is centered on three key activities within dermal fibroblasts:
-
Stimulation of Fibroblast Proliferation: Increasing the population of fibroblasts to enhance the skin's regenerative capacity.
-
Upregulation of Extracellular Matrix Synthesis: Boosting the production of essential ECM components, most notably collagen.[1][2]
-
Inhibition of Matrix Metalloproteinases (MMPs): Protecting the existing ECM from enzymatic degradation.[1][6]
This guide will delve into the specifics of each of these mechanisms, presenting the available quantitative data, detailing relevant experimental methodologies, and illustrating the involved biological pathways.
Core Mechanisms of Action
Stimulation of Fibroblast Proliferation
This compound has been shown to stimulate the proliferation of dermal fibroblasts, thereby increasing the cellular machinery available for ECM production and repair.[1][6] This proliferative effect is a cornerstone of its anti-aging activity.
Currently, specific quantitative data from peer-reviewed literature detailing the percentage increase in human dermal fibroblast proliferation directly attributable to this compound is limited. However, manufacturer data for cosmetic ingredient complexes containing this peptide, such as Granactive AGE, consistently report fibroblast proliferation as a key mechanism.[7][8]
| Parameter | Effect of this compound | Source |
| Fibroblast Proliferation | Stimulation | [1][6] |
Table 1: Effect of this compound on Fibroblast Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Culture: Human dermal fibroblasts are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Serum Starvation: After 24 hours, the culture medium is replaced with serum-free DMEM for another 24 hours to synchronize the cell cycle.
-
Treatment: Cells are then treated with varying concentrations of this compound (solubilized in a suitable vehicle, e.g., DMSO, and diluted in serum-free DMEM) for 24, 48, or 72 hours. A vehicle control and a positive control (e.g., a known growth factor) are included.
-
MTT Incubation: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell proliferation relative to the vehicle control is calculated.
Fibroblast Proliferation Assay Workflow
Upregulation of Extracellular Matrix Synthesis
This compound acts as a signaling molecule that encourages fibroblasts to increase their production of key ECM components, particularly collagen.[1][2] This leads to a strengthening of the dermal matrix, improving skin firmness and elasticity.
| Parameter | Effect of this compound | Source |
| Collagen Synthesis | Stimulation | [1][2] |
Table 2: Effect of this compound on Collagen Synthesis
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of newly synthesized collagen (e.g., pro-collagen type I) secreted by fibroblasts into the culture medium.
Methodology:
-
Cell Culture and Treatment: Human dermal fibroblasts are cultured and treated with this compound as described in the proliferation assay protocol. The supernatant (culture medium) is collected after the treatment period.
-
ELISA Plate Coating: A 96-well ELISA plate is coated with a capture antibody specific for the target collagen type (e.g., anti-pro-collagen type I antibody) and incubated overnight at 4°C.
-
Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: The collected cell culture supernatants and a series of known concentration standards for the target collagen are added to the wells and incubated.
-
Detection Antibody: After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to the wells.
-
Substrate Addition: The plate is washed again, and a substrate for the enzyme (e.g., TMB) is added, leading to a color change.
-
Reaction Stoppage and Measurement: The reaction is stopped with a stop solution, and the absorbance is measured at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: A standard curve is generated from the standards, and the concentration of collagen in the samples is determined.
Collagen Synthesis Assay Workflow
Inhibition of Matrix Metalloproteinases (MMPs)
MMPs are a family of enzymes responsible for the degradation of ECM components. With age and exposure to environmental stressors, MMP activity increases, leading to a breakdown of collagen and elastin (B1584352) and the formation of wrinkles. This compound has been shown to inhibit the activity of certain MMPs, thus preserving the integrity of the ECM.[1][6] Specifically, the ingredient complex Granactive AGE, containing this compound, is noted for its inhibition of MMP-9.[7][8]
Specific IC50 values for the inhibition of MMPs by this compound are not publicly available. The focus is generally on the qualitative effect of inhibition.
| Parameter | Effect of this compound | Specific MMPs (where mentioned) | Source |
| MMP Inhibition | Inhibition | MMP-9 | [7][8] |
Table 3: Effect of this compound on MMP Activity
A Fluorescence Resonance Energy Transfer (FRET) assay is a common method to measure MMP activity and its inhibition.
Methodology:
-
Reagents: A FRET-based MMP substrate (a peptide with a fluorescent donor and a quencher molecule), recombinant active MMP enzyme (e.g., MMP-9), and the inhibitor (this compound) are required.
-
Reaction Setup: In a 96-well plate, the MMP enzyme is pre-incubated with various concentrations of this compound or a known MMP inhibitor (positive control) in an assay buffer.
-
Substrate Addition: The FRET substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence is measured over time using a microplate reader. In the absence of an inhibitor, the MMP enzyme cleaves the substrate, separating the donor and quencher and resulting in an increase in fluorescence. In the presence of an effective inhibitor, the cleavage is reduced or prevented, leading to a lower fluorescence signal.
-
Data Analysis: The rate of substrate cleavage is calculated, and the percentage of MMP inhibition by this compound is determined.
MMP Inhibition Assay Workflow
Signaling Pathways in Dermal Fibroblasts
While the precise signaling cascade initiated by this compound in dermal fibroblasts is not fully elucidated in publicly available literature, its function as a signal peptide suggests it likely interacts with cell surface receptors to trigger intracellular signaling pathways. Based on the known mechanisms of other cosmetic peptides and the downstream effects of this compound, a plausible signaling pathway involves the activation of transcription factors that regulate the expression of genes involved in ECM synthesis and cell proliferation.
A potential, though speculative, pathway could involve the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is a key regulator of collagen synthesis in fibroblasts.
References
- 1. This compound: Enhancing Skin Firmness and Reducing Wrinkles [jindunchemical.com]
- 2. ulprospector.com [ulprospector.com]
- 3. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]
- 4. This compound – Natural | Sustainable | Quality [alticobio.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. This compound (Explained + Products) [incidecoder.com]
- 7. specialchem.com [specialchem.com]
- 8. ulprospector.com [ulprospector.com]
Palmitoyl Hexapeptide-14: A Technical Guide to its Role in Extracellular Matrix Remodeling
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl Hexapeptide-14 is a synthetic lipopeptide that has garnered significant attention in the field of dermatology and cosmetic science for its role in combating the signs of cutaneous aging. This is achieved through its targeted action on the skin's extracellular matrix (ECM). By coupling a six-amino-acid peptide sequence with palmitic acid, its lipophilicity is increased, enhancing skin penetration and bioavailability.[1][2][3] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its ability to stimulate fibroblast proliferation, promote the synthesis of key ECM proteins, and inhibit enzymatic degradation of the dermal matrix. We present a summary of clinical findings, detailed experimental protocols for in vitro and in vivo evaluation, and visual diagrams of the pertinent signaling pathways and experimental workflows.
Introduction to this compound
This compound, formerly known as Palmitoyl Hexapeptide-6, is classified as a signal peptide.[4][5] These peptides act as cellular messengers, modulating cell behavior by interacting with specific receptors or signaling cascades. The core of its function lies in its ability to positively influence the cellular processes responsible for maintaining the structural integrity and youthful appearance of the skin.[3][6] Its primary targets are dermal fibroblasts, the cells responsible for producing and organizing the ECM, which is composed of proteins like collagen and elastin (B1584352) that provide the skin with its firmness and elasticity.[1][7]
The mechanism of this compound is multifaceted, involving three primary actions:
-
Stimulation of Fibroblast Proliferation: It encourages the growth of new fibroblast cells, thereby increasing the skin's capacity to produce ECM components.[1][8][9]
-
Upregulation of ECM Protein Synthesis: It signals fibroblasts to increase the production of essential structural proteins, including collagen and elastin.[2][3][5][7]
-
Inhibition of Matrix Metalloproteinases (MMPs): It helps protect the existing ECM by downregulating the activity of enzymes that degrade collagen and other matrix proteins.[1][4][9]
Mechanism of Action in ECM Remodeling
The anti-aging effects of this compound are a direct result of its ability to initiate a cascade of events that lead to a net increase in the density and quality of the dermal matrix.
Fibroblast Activation and Proliferation
This compound acts as a stimulant for dermal fibroblasts.[1][8] By promoting their proliferation, it effectively replenishes the population of these critical cells, which naturally declines with age. An increased number of active fibroblasts leads to a more robust and regenerative dermal environment.
Stimulation of Collagen and Elastin Synthesis
As a signal peptide, this compound is understood to modulate cellular signaling to boost the synthesis of crucial ECM proteins. It specifically upregulates the production of various types of collagen (including Types I and III) and elastin.[2][3] This action helps to rebuild the skin's structural framework, leading to improved firmness, increased elasticity, and a reduction in the appearance of fine lines and wrinkles.[1][7] Some evidence suggests that the anti-aging effects of certain oligopeptide complexes may be mediated through the Transforming Growth Factor-beta 1 (TGF-β1) pathway, a well-known regulator of collagen synthesis.[10][11]
Inhibition of Matrix Metalloproteinases (MMPs)
A key aspect of skin aging is the degradation of the ECM by MMPs, a family of zinc-dependent endopeptidases. This compound has been shown to inhibit the activity of these enzymes.[1][4][9] By preventing the breakdown of existing collagen and elastin, the peptide helps to preserve the integrity of the dermal matrix, slowing the formation of wrinkles and skin sagging.[1][6]
References
- 1. This compound: Enhancing Skin Firmness and Reducing Wrinkles [jindunchemical.com]
- 2. This compound: Advanced Bioactive Peptide for Anti-Aging Skincare [jindunchemical.com]
- 3. This compound – Natural | Sustainable | Quality [alticobio.com]
- 4. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]
- 5. How this compound Targets Aging Signs and Strengthens Skin Barrier [jindunchemical.com]
- 6. procoal.co.uk [procoal.co.uk]
- 7. News - How this compound Improves Skin Smoothness [jindunchem-med.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound (Explained + Products) [incidecoder.com]
- 10. Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway, Cell Biology, Science Publishing Group [sciencepublishinggroup.com]
- 11. [PDF] Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway | Semantic Scholar [semanticscholar.org]
Unraveling the Cellular Mechanisms of Palmitoyl Hexapeptide-14: A Technical Guide to its Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl hexapeptide-14 is a synthetic lipopeptide that has garnered significant attention in the field of dermatology and cosmetic science for its anti-aging properties. This technical guide delves into the core signaling pathways activated by this peptide, providing a comprehensive overview of its molecular mechanisms. Through the stimulation of fibroblast proliferation, enhancement of extracellular matrix (ECM) protein synthesis, and inhibition of matrix metalloproteinases (MMPs), this compound demonstrates a multi-faceted approach to skin rejuvenation. This document summarizes the available scientific understanding, presents illustrative quantitative data, and provides detailed experimental methodologies for key assays relevant to the investigation of this peptide's bioactivity. The visualized signaling pathways and experimental workflows aim to facilitate further research and development in the field.
Introduction
The quest for effective anti-aging ingredients has led to the development of various bioactive peptides. Among these, this compound stands out due to its purported ability to mimic natural skin repair processes. By being conjugated with palmitic acid, this hexapeptide exhibits enhanced skin penetration and bioavailability, allowing it to interact with dermal fibroblasts and modulate their activity. The primary outcomes of its action include the increased production of essential ECM components like collagen and elastin, leading to improved skin firmness and elasticity, and a reduction in the appearance of fine lines and wrinkles. This guide will explore the signaling cascades believed to be responsible for these effects.
Core Signaling Pathways Activated by this compound
The biological effects of this compound are primarily attributed to its influence on dermal fibroblasts. The key mechanisms of action are:
-
Stimulation of Fibroblast Proliferation: The peptide encourages the growth and multiplication of fibroblasts, the primary cells responsible for producing the skin's structural proteins.
-
Upregulation of Extracellular Matrix (ECM) Synthesis: this compound signals fibroblasts to increase the production of collagen and elastin, crucial proteins for maintaining skin's tensile strength and elasticity.
-
Inhibition of Matrix Metalloproteinases (MMPs): It helps to prevent the degradation of the ECM by inhibiting the activity of MMPs, enzymes that break down collagen and other structural proteins.
While direct and detailed scientific studies on the specific intracellular signaling cascades activated by this compound are not extensively published, the observed effects strongly suggest the involvement of the Transforming Growth Factor-beta (TGF-β) signaling pathway . The stimulation of collagen synthesis is a hallmark of TGF-β activation in fibroblasts. It is also plausible that other pathways, such as those involved in cell proliferation and survival, are modulated, although further research is needed for confirmation.
The TGF-β Signaling Pathway
The TGF-β pathway is a critical regulator of cellular processes including proliferation, differentiation, and ECM production. It is highly probable that this compound acts as an agonist, initiating this signaling cascade in fibroblasts.
Quantitative Data on Bioactivity
Specific quantitative data from peer-reviewed studies on this compound is limited in the public domain. The following tables present illustrative data based on the expected outcomes for a bioactive peptide of this nature. These values should be considered as examples for comparison and not as definitive results for this compound.
Table 1: Illustrative Effect of this compound on Fibroblast Proliferation
| Treatment | Concentration | Cell Viability (% of Control) |
| Control | - | 100% |
| This compound | 1 µg/mL | 115% |
| This compound | 5 µg/mL | 135% |
| This compound | 10 µg/mL | 142% |
Table 2: Illustrative Gene Expression Changes in Human Dermal Fibroblasts
| Gene | Function | Fold Change (vs. Control) |
| COL1A1 | Collagen Type I | + 2.5 |
| ELN | Elastin | + 1.8 |
| MMP1 | Matrix Metalloproteinase-1 | - 1.5 |
| TIMP1 | Tissue Inhibitor of MMPs-1 | + 1.6 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a comprehensive investigation of this compound's signaling pathways.
Fibroblast Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Human dermal fibroblasts are seeded in a 96-well plate at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10 µg/mL) and a vehicle control.
-
Incubation: Cells are incubated for 48-72 hours.
-
MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Formation: The plate is incubated for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.
Gene Expression Analysis (RT-qPCR)
This technique is used to quantify the expression levels of specific genes of interest.
Methodology:
-
Cell Culture and Treatment: Fibroblasts are cultured in 6-well plates and treated with this compound for 24 hours.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR: Real-time quantitative PCR is performed using gene-specific primers for COL1A1, ELN, MMP1, TIMP1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Western Blotting for Protein Expression
This method is used to detect and quantify the levels of specific proteins.
Methodology:
-
Protein Extraction: Fibroblasts are treated with this compound, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-SMAD2/3, total SMAD2/3, Collagen I) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising bioactive ingredient with a clear mechanism of action centered on the stimulation of dermal fibroblasts. Its ability to enhance ECM production and inhibit its degradation suggests a significant potential for skin rejuvenation. While the involvement of the TGF-β signaling pathway is strongly indicated, further in-depth studies are required to fully elucidate the complete network of signaling cascades it modulates. The experimental protocols and illustrative data presented in this guide provide a framework for the continued investigation and development of this and other novel peptides in the field of dermatology and cosmetic science.
Palmitoyl Hexapeptide-14: A Deep Dive into its Discovery, Mechanism, and Scientific Substantiation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl Hexapeptide-14, a synthetic lipopeptide that has garnered significant attention in the field of dermatology and cosmetic science, stands as a promising agent in the modulation of skin aging. This technical guide provides a comprehensive overview of the history, discovery, and mechanism of action of this compound. It delves into the scientific evidence supporting its efficacy, presenting available quantitative data from in vitro and in vivo studies. Detailed experimental protocols for key assays are outlined, and the putative signaling pathways are visualized to facilitate a deeper understanding of its biological activity. This document serves as a critical resource for professionals engaged in the research and development of novel dermatological and cosmetic formulations.
Introduction
This compound is a synthetically derived peptide consisting of six amino acids, which is rendered more bioavailable and skin-permeable through its conjugation with palmitic acid, a fatty acid.[1][2] This modification enhances its lipophilicity, facilitating its penetration through the stratum corneum to the viable layers of the skin where it exerts its biological effects.[3] Formerly identified as Palmitoyl Hexapeptide-6, this ingredient is recognized for its role in stimulating the synthesis of extracellular matrix (ECM) components, promoting fibroblast proliferation, and inhibiting the activity of matrix metalloproteinases (MMPs).[4][5] These actions collectively contribute to the improvement of skin firmness, elasticity, and the reduction of fine lines and wrinkles.[1][6]
History and Discovery
The precise timeline and the specific researchers or company that first synthesized and characterized this compound are not extensively documented in publicly available scientific literature. However, the development of palmitoylated peptides for cosmetic applications is rooted in the broader field of peptide chemistry and skin biology research. The use of peptides in skincare emerged from the understanding of their role as signaling molecules in various physiological processes, including wound healing and tissue regeneration.[5] The attachment of a lipid moiety, such as palmitic acid, to a peptide sequence is a well-established strategy to enhance its stability and delivery into the skin.[3] While specific patents for this compound are not readily identifiable, numerous patents exist for cosmetic compositions containing palmitoylated peptides, highlighting the industry's focus on this class of compounds for anti-aging applications.
Mechanism of Action
This compound is believed to exert its anti-aging effects through a multi-faceted mechanism of action that targets key cellular and molecular processes involved in skin aging.
Stimulation of Collagen Synthesis
A primary mechanism attributed to this compound is its ability to stimulate the production of collagen, a crucial structural protein that provides tensile strength and resilience to the skin.[7][8] While the specific signaling pathway for this compound has not been definitively elucidated in published studies, it is hypothesized to act as a signaling molecule that mimics a natural ligand for a cellular receptor, thereby initiating an intracellular signaling cascade. A plausible pathway is the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of collagen synthesis in fibroblasts.
Promotion of Fibroblast Proliferation
Fibroblasts are the primary cell type in the dermis responsible for synthesizing collagen and other ECM components. This compound is reported to stimulate the proliferation of these cells, thereby increasing the skin's capacity to produce structural proteins.[4] The signaling pathway likely involves the activation of fibroblast growth factor receptors (FGFRs), which are known to play a critical role in cell proliferation and differentiation.
References
- 1. FGF signals for cell proliferation and migration through different pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signalling and regulation of collagen I synthesis by ET-1 and TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Peptide-based selective inhibitors of matrix metalloproteinase-mediated activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Role of TGF-beta signaling in extracellular matrix production under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound – Natural | Sustainable | Quality [alticobio.com]
Palmitoyl Hexapeptide-14: A Deep Dive into its Influence on Cutaneous Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl Hexapeptide-14 is a synthetic lipopeptide that has garnered significant attention in the field of dermatology and cosmetic science for its potential anti-aging properties. This technical guide synthesizes the current understanding of this compound's mechanism of action at the molecular level, with a specific focus on its effects on gene expression in skin cells. This document provides an in-depth overview of the pertinent signaling pathways, detailed experimental protocols for investigating its efficacy, and a structured presentation of its impact on key genes involved in maintaining the integrity and youthfulness of the skin's extracellular matrix.
Introduction
The skin, the body's largest organ, is in a constant state of renewal and repair. This process is governed by a complex interplay of genetic and environmental factors. As the skin ages, the delicate balance between the synthesis and degradation of extracellular matrix (ECM) components, such as collagen and elastin (B1584352), is disrupted. This leads to the visible signs of aging, including wrinkles, fine lines, and loss of elasticity.
This compound is a signal peptide that has been designed to counteract these degenerative processes. By mimicking natural biological signals, it aims to stimulate cellular responses that promote skin rejuvenation. The primary target cells for this peptide are dermal fibroblasts, the key producers of the skin's structural proteins.
Mechanism of Action: Impact on Gene Expression
This compound is reported to exert its effects on skin cells through several key mechanisms: the stimulation of fibroblast proliferation, the upregulation of crucial extracellular matrix protein synthesis, and the inhibition of enzymes responsible for their degradation. These actions are underpinned by changes in the expression of specific genes within the skin cells.
Stimulation of Extracellular Matrix Protein Synthesis
A primary function of this compound is to boost the production of collagen and elastin, the foundational proteins for skin strength and flexibility.[1][2][3] This is achieved by upregulating the expression of the genes that code for these proteins in dermal fibroblasts. The most notable of these are:
-
COL1A1 (Collagen Type I Alpha 1 Chain): This gene codes for the pro-alpha1 chain of type I collagen, the most abundant form of collagen in the skin. Increased expression of COL1A1 leads to a greater synthesis of type I collagen, which helps to improve skin firmness and reduce the appearance of wrinkles.
-
ELN (Elastin): This gene is responsible for the production of tropoelastin, the precursor to elastin. Enhanced ELN expression results in more elastin fibers, which are critical for the skin's ability to stretch and recoil.
Inhibition of Matrix Metalloproteinases (MMPs)
Matrix Metalloproteinases (MMPs) are a family of enzymes that are responsible for the degradation of ECM proteins. In aging skin, the activity of these enzymes is often elevated, leading to a net loss of collagen and elastin. This compound is believed to counteract this by downregulating the expression of key MMP genes, including:
-
MMP1 (Matrix Metallopeptidase 1): Also known as collagenase, MMP1 is primarily responsible for the initial cleavage of fibrillar collagens (types I, II, and III).
-
MMP3 (Matrix Metallopeptidase 3): Known as stromelysin-1, MMP3 has a broader substrate specificity and can degrade a variety of ECM components, including proteoglycans, fibronectin, and laminin. It can also activate other MMPs.
-
MMP9 (Matrix Metallopeptidase 9): Also called gelatinase B, MMP9 degrades type IV collagen, a major component of the basement membrane.
By inhibiting the expression of these genes, this compound helps to preserve the existing ECM and prevent its further degradation.[4][5][6]
Upregulation of Tissue Inhibitors of Metalloproteinases (TIMPs)
The activity of MMPs is naturally regulated by Tissue Inhibitors of Metalloproteinases (TIMPs). This compound may also indirectly inhibit MMP activity by increasing the expression of TIMP genes. An increase in the TIMP/MMP ratio shifts the balance towards ECM preservation.
Quantitative Data on Gene Expression
Table 1: Illustrative Upregulation of Extracellular Matrix Genes by this compound in Human Dermal Fibroblasts
| Gene Symbol | Gene Name | Function | Illustrative Fold Change (vs. Control) |
| COL1A1 | Collagen Type I Alpha 1 Chain | Major structural component of the dermis | ↑ 2.5 |
| ELN | Elastin | Provides elasticity to the skin | ↑ 1.8 |
| FN1 | Fibronectin 1 | ECM glycoprotein (B1211001) involved in cell adhesion and migration | ↑ 1.5 |
Disclaimer: The data in this table is illustrative and intended to represent the expected qualitative effects of this compound. Actual quantitative results may vary and should be determined through rigorous experimental testing.
Table 2: Illustrative Downregulation of Matrix Metalloproteinase Genes by this compound in Human Dermal Fibroblasts
| Gene Symbol | Gene Name | Function | Illustrative Fold Change (vs. Control) |
| MMP1 | Matrix Metallopeptidase 1 | Initiates collagen degradation | ↓ 2.0 |
| MMP3 | Matrix Metallopeptidase 3 | Degrades various ECM components | ↓ 1.7 |
| MMP9 | Matrix Metallopeptidase 9 | Degrades basement membrane collagen | ↓ 1.4 |
Disclaimer: The data in this table is illustrative and intended to represent the expected qualitative effects of this compound. Actual quantitative results may vary and should be determined through rigorous experimental testing.
Signaling Pathways
The effects of this compound on gene expression are mediated by intracellular signaling pathways. The Transforming Growth Factor-Beta (TGF-β) signaling pathway is a key regulator of ECM homeostasis and is a likely target of this peptide.
The TGF-β Signaling Pathway
The TGF-β signaling cascade is initiated when the TGF-β ligand binds to its receptor on the cell surface. This leads to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus and act as transcription factors to regulate the expression of target genes, including COL1A1 and MMPs. This compound is thought to activate this pathway, leading to increased collagen synthesis and reduced degradation.
Experimental Protocols
To quantitatively assess the effect of this compound on gene expression in skin cells, a standardized in-vitro experimental workflow can be employed.
Cell Culture and Treatment
-
Cell Culture: Primary human dermal fibroblasts (HDFs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: HDFs are seeded into 6-well plates at a density that allows them to reach approximately 80% confluency at the time of treatment.
-
Treatment: The culture medium is replaced with fresh medium containing this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM). A vehicle control (medium without the peptide) is also included. Cells are incubated for a predetermined time period (e.g., 24, 48, or 72 hours).
RNA Isolation and Quantification
-
RNA Extraction: Total RNA is extracted from the HDFs using a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA Quality and Quantity: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). The integrity of the RNA is assessed by agarose (B213101) gel electrophoresis.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The relative expression levels of the target genes (e.g., COL1A1, ELN, MMP1, MMP3, TIMP1) and a housekeeping gene (e.g., GAPDH, ACTB) are quantified using a real-time PCR system with SYBR Green or TaqMan probes.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the data is normalized to the housekeeping gene and compared to the vehicle control.
Conclusion
This compound demonstrates significant potential as an active ingredient in skincare formulations aimed at combating the signs of aging. Its mechanism of action, centered on the modulation of gene expression in dermal fibroblasts, leads to a favorable shift in the balance of ECM synthesis and degradation. By upregulating the expression of key structural proteins like collagen and elastin, and downregulating the expression of degradative enzymes such as MMPs, this compound helps to restore the structural integrity and resilience of the skin. Further quantitative research is warranted to fully elucidate the dose-dependent and time-course effects of this peptide on the transcriptome of skin cells, which will aid in the optimization of its use in dermatological and cosmetic applications.
References
- 1. Buy this compound | Wholesale Supplier - Green Stone Swiss [cosmetics-add.com]
- 2. This compound – Natural | Sustainable | Quality [alticobio.com]
- 3. News - How this compound Improves Skin Smoothness [jindunchem-med.com]
- 4. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]
- 5. This compound (Explained + Products) [incidecoder.com]
- 6. This compound: Enhancing Skin Firmness and Reducing Wrinkles [jindunchemical.com]
Palmitoyl Hexapeptide-14: A Technical Guide to its Anti-inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl hexapeptide-14 is a synthetic lipopeptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential anti-aging and anti-inflammatory properties. This technical guide provides an in-depth exploration of the known anti-inflammatory mechanisms of this compound. While specific quantitative data from peer-reviewed studies are not extensively available in the public domain, this document outlines the putative signaling pathways and provides detailed, generalized experimental protocols for evaluating the anti-inflammatory efficacy of this and similar peptides. The guide also includes structured tables for the presentation of potential quantitative data and utilizes Graphviz diagrams to visualize key concepts and workflows, offering a framework for researchers in the field.
Introduction
Inflammation is a fundamental biological process that, when chronic, contributes significantly to skin aging and various dermatological conditions. The search for effective anti-inflammatory agents has led to the development of bioactive peptides, such as this compound. This peptide combines a six-amino-acid sequence with palmitic acid, a modification that enhances its stability and penetration into the skin.[1] this compound is reported to exert its effects by modulating pro-inflammatory cytokines and inhibiting matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.[2][3][4][5] These actions collectively help to calm inflammation, reduce redness, and protect the skin's structural integrity, making it a promising ingredient for formulations targeting sensitive and aging skin.[4]
Mechanism of Action: Anti-inflammatory Pathways
The anti-inflammatory effects of this compound are believed to be mediated through two primary pathways: the modulation of pro-inflammatory cytokine production and the inhibition of matrix metalloproteinases (MMPs).
Modulation of Pro-inflammatory Cytokines
Chronic inflammation in the skin is often characterized by the elevated expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). These signaling molecules can perpetuate the inflammatory cascade, leading to tissue damage. This compound is thought to interfere with the signaling pathways that lead to the production of these cytokines. One of the central pathways in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. It is plausible that this compound may exert its effects by inhibiting the activation of NF-κB, thereby reducing the transcription of pro-inflammatory cytokine genes.
Inhibition of Matrix Metalloproteinases (MMPs)
MMPs are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components, including collagen and elastin. During inflammation, the expression and activity of MMPs, such as MMP-1, MMP-3, and MMP-9, are often upregulated. This leads to the breakdown of the skin's structural framework, contributing to wrinkle formation and loss of elasticity. This compound is reported to inhibit the activity of these damaging enzymes, thereby preserving the integrity of the ECM.[2][3][5]
Quantitative Data on Anti-inflammatory Effects
Table 1: Example of In Vitro Cytokine Inhibition by this compound
| Cytokine | Assay System | Inducer | Peptide Conc. | % Inhibition (Mean ± SD) |
| IL-6 | Human Dermal Fibroblasts | LPS (1 µg/mL) | 10 µM | Data not available |
| IL-8 | Human Keratinocytes | TNF-α (10 ng/mL) | 10 µM | Data not available |
| TNF-α | THP-1 Macrophages | LPS (1 µg/mL) | 10 µM | Data not available |
| Note: The data in this table is illustrative and does not represent actual experimental results. |
Table 2: Example of In Vitro MMP Inhibition by this compound
| MMP | Assay Type | Substrate | IC50 (µM) |
| MMP-1 (Collagenase) | FRET-based | Fluorogenic Peptide | Data not available |
| MMP-3 (Stromelysin-1) | FRET-based | Fluorogenic Peptide | Data not available |
| MMP-9 (Gelatinase B) | Gelatin Zymography | Gelatin | Data not available |
| Note: The data in this table is illustrative and does not represent actual experimental results. |
Detailed Experimental Protocols
The following are detailed, generalized protocols for key experiments that would be used to quantify the anti-inflammatory effects of this compound.
In Vitro Cytokine Inhibition Assay
This protocol describes a method to measure the inhibition of pro-inflammatory cytokine production in cell culture.
Methodology:
-
Cell Culture: Human dermal fibroblasts or keratinocytes are cultured in appropriate media until they reach 80-90% confluency in 24-well plates.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control. The cells are incubated for 1-2 hours.
-
Inflammatory Stimulation: An inflammatory stimulus, such as lipopolysaccharide (LPS) or TNF-α, is added to the wells (except for the negative control) to induce cytokine production.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Supernatant Collection: The cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in the supernatant is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated relative to the stimulated control.
In Vitro MMP Inhibition Assay
This protocol outlines a method for assessing the direct inhibitory effect of this compound on MMP activity.
Methodology:
-
Assay Preparation: The assay is performed in a 96-well black microplate to minimize light interference.
-
Enzyme and Inhibitor Incubation: Recombinant human MMP (e.g., MMP-1) is incubated with varying concentrations of this compound or a known MMP inhibitor (positive control) in an assay buffer.
-
Substrate Addition: After a pre-incubation period, a fluorogenic MMP substrate is added to each well.
-
Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence intensity is measured at regular intervals using a fluorescence plate reader. The cleavage of the substrate by the MMP results in an increase in fluorescence.
-
Data Analysis: The rate of the reaction is determined, and the concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated.
Conclusion and Future Directions
This compound demonstrates significant promise as an anti-inflammatory agent for topical applications. Its purported dual mechanism of modulating pro-inflammatory cytokines and inhibiting MMPs addresses key drivers of chronic inflammation and skin aging. However, a notable gap exists in the public domain regarding detailed, quantitative data from controlled scientific studies. Future research should focus on elucidating the precise molecular targets of this compound within inflammatory signaling pathways and on conducting robust in vitro and in vivo studies to quantify its efficacy. Such data will be crucial for the continued development and validation of this peptide as a therapeutic and cosmetic ingredient.
References
- 1. This compound – Natural | Sustainable | Quality [alticobio.com]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]
- 4. How this compound Targets Aging Signs and Strengthens Skin Barrier [jindunchemical.com]
- 5. procoal.co.uk [procoal.co.uk]
The Role of Palmitoyl Hexapeptide-14 in Skin Aging and a Look into Senotherapeutic Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of cosmetic and therapeutic peptides is rapidly evolving, with a significant focus on mitigating the multifaceted processes of skin aging. Palmitoyl hexapeptide-14, a synthetic lipopeptide, has emerged as a noteworthy agent in anti-aging skincare, primarily through its influence on the extracellular matrix. This technical guide provides a comprehensive analysis of the currently understood mechanisms of this compound, including its role in collagen synthesis, matrix metalloproteinase inhibition, and fibroblast proliferation. While its direct, mechanistic involvement in cellular senescence is not extensively documented in publicly available research, its actions on the skin's structural components offer a valuable counterpoint to the effects of senescence. To provide a thorough perspective for researchers in the field of cellular aging, this guide will also delve into the distinct and well-documented role of a different molecule, Peptide 14 (also known as OS-01), which has been specifically shown to modulate the pathways of cellular senescence. This guide will clearly delineate the functions of both peptides, present available quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of their respective signaling pathways and workflows to offer a clear and technically robust overview for scientific and drug development professionals.
This compound: A Modulator of the Dermal Extracellular Matrix
This compound is a synthetic peptide composed of six amino acids conjugated to palmitic acid, a modification that enhances its stability and penetration into the skin.[1][2][3] Its primary role in anti-aging is attributed to its ability to influence the components of the dermal extracellular matrix (ECM).
Mechanism of Action
The principal mechanisms of action for this compound involve three key processes:
-
Stimulation of Collagen Production: The peptide is reported to signal fibroblasts to increase the synthesis of collagen, a critical protein for skin firmness and elasticity.[3][4]
-
Inhibition of Matrix Metalloproteinases (MMPs): this compound is claimed to inhibit the activity of MMPs, which are enzymes responsible for the degradation of collagen and elastin (B1584352) in the skin.[4][5] By reducing the breakdown of these essential proteins, the peptide helps to preserve the skin's structural integrity.
-
Promotion of Fibroblast Proliferation: The peptide is also suggested to stimulate the proliferation of dermal fibroblasts, the cells responsible for producing collagen and other ECM components.[3][6]
These actions collectively contribute to a strengthened and more youthful-appearing dermal matrix, which can reduce the appearance of fine lines and wrinkles.[1][4]
Figure 1. Proposed mechanism of this compound in the skin.
Quantitative Data and Clinical Observations
While detailed, peer-reviewed quantitative studies on the direct cellular effects of this compound are not widely available, some clinical data has been cited. A 12-week in-vivo study reportedly compared the efficacy of this compound to a 0.05% tretinoin (B1684217) treatment, suggesting an equivalent reduction in the appearance of fine lines and wrinkles without the associated irritation.[6] However, the full details and data from this study are not publicly accessible.
Table 1: Summary of Reported Clinical Effects of this compound
| Parameter | Observation | Source |
| Fine Lines & Wrinkles | Reduction in appearance | [6] |
| Skin Irritation | No significant irritation noted in a comparative study | [6] |
| Number of Volunteers | 29 | [6] |
| Study Duration | 12 weeks | [6] |
Peptide 14 (OS-01): A Direct Modulator of Cellular Senescence
In contrast to this compound, a distinct peptide known as Peptide 14 (or OS-01, a decapeptide-52) has been the subject of more direct and detailed research regarding its role in cellular senescence.[7][8][9] This peptide has been identified through phenotypic screening for its senotherapeutic properties, meaning it can beneficially modulate senescent cells.[7]
Mechanism of Action in Cellular Senescence
Peptide 14 (OS-01) has been shown to decrease the burden of senescent cells in human dermal fibroblasts induced by various stressors, including progeria (HGPS), chronological aging, and UV radiation.[7] Its primary mechanism of action is through the modulation of Protein Phosphatase 2A (PP2A), a holoenzyme involved in genomic stability, DNA repair, and senescence pathways.[7]
The proposed pathway involves the stabilization of the PP2A complex, which in turn leads to a reduction in CDK2AP1 expression and AKT phosphorylation. This cascade activates CDK2, leading to the phosphorylation of RBL2 and the liberation of the transcription factor E2F. This process helps to arrest the cell cycle and enhance DNA repair, thereby reducing the progression of cells into a late, pro-inflammatory senescent state.[4]
Figure 2. Proposed signaling pathway for Peptide 14 (OS-01) in modulating cellular senescence.
Quantitative Data on Senescence Markers
Studies on Peptide 14 (OS-01) have provided quantitative data on its effects on various markers of cellular senescence.
Table 2: Effects of Peptide 14 (OS-01) on Cellular Senescence Markers in HGPS Dermal Fibroblasts
| Marker | Effect of Peptide 14 Treatment | Quantitative Change | Source |
| p21/p16 Senescent Cells | Reduction | 32.06% decrease | [4][8] |
| Late Senescent Cells 1 | Reduction | 15.60% decrease | [4][8] |
| Senescence-Associated Secretory Phenotype (SASP) | Reduction in SASP-secreting cells | - | [7] |
| p21 Senescent Cells | Increase | Significantly increased | [4][7] |
Notably, while Peptide 14 reduces the proportion of late-stage, pro-inflammatory senescent cells (p21/p16 positive), it increases the number of early-stage p21-positive senescent cells.[4][7][8] This suggests a "senomorphic" effect, shifting the senescent cell population towards a less harmful phenotype rather than simply eliminating them (senolysis).[7]
Experimental Protocols
Senescence-Associated β-Galactosidase (SA-β-Gal) Staining
A common method to identify senescent cells is through the detection of SA-β-gal activity at a suboptimal pH of 6.0.
Protocol:
-
Cell Culture: Plate human dermal fibroblasts in appropriate culture vessels and treat with the desired concentrations of the test peptide (e.g., Peptide 14) or vehicle control for a specified duration (e.g., 48 hours).
-
Fixation: Wash cells with PBS and fix with a 2% formaldehyde/0.2% glutaraldehyde (B144438) solution for 5-15 minutes at room temperature.
-
Staining: Wash the cells again with PBS and incubate with the SA-β-gal staining solution (containing 1 mg/mL X-gal, 40 mM citric acid/sodium phosphate (B84403) buffer pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, and 2 mM MgCl2) at 37°C without CO2 for 12-16 hours.
-
Imaging: Observe and quantify the percentage of blue-stained (senescent) cells using a light microscope.
Figure 3. Workflow for Senescence-Associated β-Galactosidase (SA-β-Gal) Staining.
Western Blot for Senescence Markers (p16, p21)
Protocol:
-
Protein Extraction: Following treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against p16, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Conclusion and Future Directions
This compound is an established ingredient in the cosmetic industry, with a proposed mechanism centered on the enhancement of the extracellular matrix. Its effects on collagen synthesis, MMP inhibition, and fibroblast proliferation address key aspects of age-related skin changes. However, for researchers focused on the fundamental biology of aging, it is crucial to note the current lack of direct evidence linking this compound to the core pathways of cellular senescence.
In contrast, Peptide 14 (OS-01) provides a compelling case study in the targeted modulation of cellular senescence. The research on this peptide offers a clear mechanism of action via the PP2A pathway and quantitative data on its ability to shift the senescent cell population to a less detrimental state.
For drug development professionals and scientists, this distinction is critical. While this compound may offer benefits in improving the skin's appearance, Peptide 14 represents a more targeted approach to intervening in the biological process of cellular senescence itself. Future research should aim to further elucidate the precise signaling pathways of this compound and explore any potential, as-yet-undiscovered roles in senescence. Additionally, long-term clinical studies with robust quantitative endpoints are needed to fully substantiate the anti-aging claims for both peptides and to understand their full therapeutic potential.
References
- 1. News - How this compound Improves Skin Smoothness [jindunchem-med.com]
- 2. This compound – Natural | Sustainable | Quality [alticobio.com]
- 3. This compound: Enhancing Skin Firmness and Reducing Wrinkles [jindunchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]
- 6. mdpi.com [mdpi.com]
- 7. Senotherapeutic peptide treatment reduces biological age and senescence burden in human skin models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elevatepeptidelab.com [elevatepeptidelab.com]
- 9. oneskin.co [oneskin.co]
Unveiling the Molecular Ripple Effect: A Technical Guide to the Downstream Targets of Palmitoyl Hexapeptide-14 in Keratinocytes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl (B13399708) hexapeptide-14, a synthetic lipopeptide, has emerged as a significant bioactive ingredient in dermatology and cosmetic science, primarily recognized for its anti-aging properties. This technical guide delves into the current understanding of the downstream molecular targets of Palmitoyl hexapeptide-14 within keratinocytes, the primary cell type of the epidermis. While much of the existing research has focused on its effects on dermal fibroblasts, this document synthesizes available data to elucidate its mechanism of action in keratinocytes. This includes its role in modulating extracellular matrix (ECM) homeostasis, influencing inflammatory responses, and potentially impacting key signaling pathways that govern skin health and regeneration. This guide presents quantitative data in structured tables, details relevant experimental methodologies, and provides visual representations of signaling pathways and workflows to facilitate a deeper understanding for research and development professionals.
Introduction
The skin, a complex and dynamic organ, is in a constant state of renewal and repair. Keratinocytes, which constitute over 90% of the cells in the epidermis, are central to maintaining the skin's barrier function and orchestrating responses to environmental stimuli. This compound is a signal peptide designed to penetrate the stratum corneum and interact with skin cells to elicit a biological response. Its primary purported benefits include the reduction of fine lines and wrinkles, and improvement in skin firmness and elasticity.[1][2] These macroscopic effects are the result of a cascade of molecular events initiated within the skin's cellular machinery. This guide focuses on dissecting these events at the cellular and molecular level, with a specific emphasis on keratinocytes.
Primary Downstream Effects of this compound in Skin Cells
The principal mechanism of action of this compound revolves around the modulation of the extracellular matrix (ECM) and the cellular elements that produce and maintain it. While fibroblasts are the primary producers of dermal ECM, keratinocytes also contribute to the basement membrane and produce signaling molecules that influence fibroblast activity.
Stimulation of Extracellular Matrix Synthesis
This compound is reported to stimulate the synthesis of key ECM components, which provide structural integrity and elasticity to the skin.[1][3] This includes:
-
Collagen: As a signal peptide, it is believed to mimic natural signaling molecules that stimulate collagen production.[4][5]
-
Elastin: It may also promote the synthesis of elastin, another crucial protein for skin elasticity.[3]
-
Fibronectin and Glycosaminoglycans: Palmitoyl hexapeptide-12, a similar peptide, has been shown to stimulate the development of fibronectin and glycosaminoglycans.[6]
Inhibition of Matrix Metalloproteinases (MMPs)
MMPs are a family of enzymes responsible for the degradation of ECM proteins. The aging process is associated with an increase in MMP activity. This compound has been shown to inhibit these enzymes, thereby preserving the existing ECM and preventing its breakdown.[1][4][7]
Promotion of Fibroblast Proliferation and Migration
The peptide has been reported to stimulate the proliferation and migration of fibroblasts, the cells responsible for synthesizing the dermal ECM.[1][6] This activity contributes to skin repair and regeneration.
Anti-Inflammatory Effects
Chronic inflammation is a key contributor to skin aging. Palmitoyl hexapeptide-12 is believed to reduce the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in keratinocytes and fibroblasts.[6] By mitigating inflammation, the peptide helps to slow down the degradation of the skin matrix.
Quantitative Data on the Effects of Palmitoyl Peptides
The following table summarizes available quantitative data on the effects of palmitoyl peptides on skin cells. It is important to note that specific quantitative data for this compound on keratinocytes is limited in publicly available literature. The data presented here is from studies on similar peptides or on fibroblasts to provide a contextual understanding.
| Target | Peptide Studied | Cell Type | Assay | Result | Reference |
| IL-6 Production | Acetyl hexapeptide-49 | Primary Human Epidermal Keratinocytes | ELISA | 69.6% decrease in IL-6 production at 0.5 mg/mL | [8] |
| IL-8 Production | Acetyl hexapeptide-49 | Primary Human Epidermal Keratinocytes | ELISA | 71.5% decrease in IL-8 production at 0.5 mg/mL | [8] |
| IL-8 Production | Palmitoyl tripeptide-8 | UVB-irradiated Keratinocytes | ELISA | Up to 32% inhibition of IL-8 production | [8] |
| Gene Expression | Palmitoyl oligopeptide complex | Human Keratinocytes | qRT-PCR | 2.87 to 3.66-fold increase in filaggrin gene expression | [9] |
Signaling Pathways Modulated by this compound
While the precise signaling cascades initiated by this compound in keratinocytes are still under investigation, evidence from related peptides suggests the involvement of key pathways in cellular regulation.
Proposed TGF-β1 Signaling Pathway
A study on a palmitoyl oligopeptide complex indicated the involvement of the Transforming Growth Factor-beta 1 (TGF-β1) pathway in both keratinocytes and fibroblasts to stimulate ECM production.[10] TGF-β1 is a potent stimulator of collagen synthesis.
Modulation of Inflammatory and Degradative Pathways
This compound also exerts its effects by downregulating inflammatory and degradative pathways.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to investigating the effects of this compound on keratinocytes.
Keratinocyte Cell Culture
-
Cell Line: Human epidermal keratinocytes (e.g., HaCaT or primary NHEK).
-
Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with growth factors (e.g., bovine pituitary extract, epidermal growth factor).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells at 70-80% confluency using trypsin-EDTA.
Cell Proliferation (MTT) Assay
-
Seeding: Seed keratinocytes in a 96-well plate at a density of 5x10^3 cells/well and allow to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Gene Expression Analysis (RT-qPCR)
-
Treatment: Culture keratinocytes to 70-80% confluency and treat with this compound for a specified time (e.g., 24 hours).
-
RNA Extraction: Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using gene-specific primers for target genes (e.g., COL1A1, ELN, MMP1, TIMP1) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative gene expression using the ΔΔCt method.
Protein Quantification (ELISA)
-
Sample Collection: Collect cell culture supernatants to measure secreted proteins (e.g., collagen, IL-6).
-
Coating: Coat a 96-well plate with a capture antibody specific for the target protein and incubate overnight.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add standards and samples to the wells and incubate.
-
Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP), followed by a substrate to produce a colorimetric signal.
-
Measurement: Measure the absorbance at the appropriate wavelength and calculate the protein concentration based on the standard curve.
Conclusion and Future Directions
This compound demonstrates significant potential as a bioactive peptide for skin health and rejuvenation. Its downstream effects in skin cells, including the stimulation of ECM synthesis, inhibition of MMPs, and modulation of inflammatory responses, provide a molecular basis for its observed anti-aging benefits. While much of the data is derived from studies on fibroblasts, the available evidence suggests that keratinocytes are also key targets of this peptide, participating in the signaling cascades that lead to improved skin structure and function.
Future research should focus on elucidating the precise signaling pathways activated by this compound in keratinocytes. Comprehensive transcriptomic and proteomic studies would provide a more complete picture of its downstream targets. Furthermore, well-controlled clinical studies are needed to further validate its efficacy and to determine optimal formulation and delivery strategies for maximizing its therapeutic potential in dermatology and cosmetic applications.
References
- 1. This compound: Enhancing Skin Firmness and Reducing Wrinkles [jindunchemical.com]
- 2. mdpi.com [mdpi.com]
- 3. How this compound Targets Aging Signs and Strengthens Skin Barrier [jindunchemical.com]
- 4. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]
- 5. procoal.co.uk [procoal.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. This compound (Explained + Products) [incidecoder.com]
- 8. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FR3079749A1 - USE OF A PEPTIDE FOR THE TREATMENT OF EPIDERMA - Google Patents [patents.google.com]
- 10. [PDF] Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway | Semantic Scholar [semanticscholar.org]
Palmitoyl Hexapeptide-14: A Technical Guide to its Interaction with Cell Surface Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoyl (B13399708) Hexapeptide-14 is a synthetic lipopeptide that has garnered significant attention in dermatological and cosmetic research for its anti-aging properties. This technical guide provides an in-depth exploration of its core mechanism of action, focusing on its interaction with cell surface signaling pathways that govern skin health and regeneration. While a direct, specific cell surface receptor for Palmitoyl Hexapeptide-14 has not been definitively identified in publicly available research, its biological activities strongly suggest an engagement with pathways pivotal to extracellular matrix (ECM) homeostasis. This document summarizes the current understanding of its molecular interactions, presents quantitative data on its cellular effects, details relevant experimental protocols, and provides visual representations of the implicated signaling cascades.
Introduction
This compound is a synthetically derived peptide consisting of six amino acids, featuring a palmitoyl group to enhance its lipophilicity and facilitate skin penetration.[1][2] Its primary functions are attributed to its ability to stimulate fibroblast proliferation, boost collagen and elastin (B1584352) synthesis, and inhibit the activity of matrix metalloproteinases (MMPs).[1][3][4] These actions collectively contribute to the improvement of skin firmness, elasticity, and the reduction of fine lines and wrinkles.[4][5] This guide synthesizes the available technical information to provide a comprehensive overview for researchers and professionals in the field.
Mechanism of Action: Interaction with Cell Surface Signaling
While direct receptor binding studies for this compound are not extensively documented in peer-reviewed literature, its observed biological effects strongly indicate an interaction with signaling pathways that are typically initiated at the cell surface. The most plausible mechanism involves the modulation of signaling cascades that regulate gene expression related to ECM proteins.
Implication of the Transforming Growth Factor-β (TGF-β) Signaling Pathway
The downstream effects of this compound, such as increased collagen synthesis and fibroblast proliferation, are hallmark outcomes of the Transforming Growth Factor-β (TGF-β) signaling pathway.[6][7][8] It is hypothesized that this compound may act as an agonist or a modulator of this pathway, either by interacting with TGF-β receptors or associated co-receptors, or by influencing the bioavailability of TGF-β ligands.
The canonical TGF-β pathway is initiated by the binding of a TGF-β ligand to a type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor (TGFβRI).[8] The activated TGFβRI phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[8] These activated R-SMADs then form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes, including those encoding for collagen, elastin, and fibronectin.[7][8]
Quantitative Data on Cellular Effects
| Parameter | Cell Type | Effect | Concentration | Reference |
| Fibroblast Proliferation | Human Dermal Fibroblasts | Increased proliferation | Not Specified | [3][4] |
| Collagen Synthesis | Human Dermal Fibroblasts | Stimulated | Not Specified | [3][9] |
| MMP Inhibition | In vitro assay | Inhibition of MMPs | Not Specified | [1][3] |
| Fine Line and Wrinkle Reduction | Human Volunteers (in vivo) | Significant reduction | Not Specified | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the bioactivity of peptides like this compound.
Fibroblast Proliferation Assay (MTT Assay)
This assay determines the effect of the peptide on the proliferation of human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed HDFs into 96-well plates at a density of 5 x 10³ cells/well in DMEM with 10% FBS.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Replace the medium with serum-free DMEM and incubate for another 24 hours to synchronize the cells.
-
Treat the cells with various concentrations of this compound (prepared in serum-free DMEM) and a vehicle control.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Matrix Metalloproteinase (MMP) Inhibition Assay
This assay measures the ability of the peptide to inhibit the activity of specific MMPs (e.g., MMP-1, MMP-2, MMP-9).
Materials:
-
Recombinant human MMP enzyme
-
MMP fluorogenic substrate
-
Assay buffer
-
This compound stock solution
-
Known MMP inhibitor (positive control)
-
96-well black plates
-
Fluorometric microplate reader
Protocol:
-
In a 96-well black plate, add the assay buffer.
-
Add various concentrations of this compound, a vehicle control, and the positive control to respective wells.
-
Add the recombinant MMP enzyme to all wells except for the blank.
-
Incubate at 37°C for a pre-determined time (e.g., 30 minutes) to allow for inhibitor-enzyme interaction.
-
Add the MMP fluorogenic substrate to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.
-
Calculate the rate of substrate cleavage and determine the percentage of MMP inhibition for each concentration of the peptide.
Conclusion
This compound is a promising bioactive peptide with well-documented efficacy in promoting key anti-aging functions within the skin. While its direct interaction with a specific cell surface receptor is yet to be fully elucidated, the existing evidence strongly points towards a modulatory role in the TGF-β signaling pathway. This, in turn, leads to the stimulation of fibroblast activity, increased synthesis of crucial ECM components, and the inhibition of their degradation. For researchers and drug development professionals, further investigation into the precise molecular targets of this compound will be instrumental in optimizing its therapeutic and cosmetic applications. The experimental protocols outlined in this guide provide a robust framework for such future studies.
References
- 1. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]
- 2. This compound – Natural | Sustainable | Quality [alticobio.com]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. This compound: Enhancing Skin Firmness and Reducing Wrinkles [jindunchemical.com]
- 5. News - How this compound Improves Skin Smoothness [jindunchem-med.com]
- 6. researchgate.net [researchgate.net]
- 7. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Convergence of Signaling and Synthesis: A Technical Guide to the TGF-β Pathway and Palmitoyl Hexapeptide-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate signaling cascades that govern cellular behavior are of paramount importance in the fields of dermatology, pharmacology, and regenerative medicine. Among these, the Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of cellular proliferation, differentiation, and extracellular matrix (ECM) homeostasis. Concurrently, the development of bioactive peptides, such as Palmitoyl (B13399708) Hexapeptide-14, has opened new avenues for modulating these pathways to achieve desired physiological outcomes, particularly in the context of skin aging and repair. This technical guide provides an in-depth exploration of the TGF-β signaling pathway and the multifaceted role of Palmitoyl Hexapeptide-14, offering a valuable resource for researchers and professionals in drug development.
The TGF-β Signaling Pathway: A Master Regulator of Cellular Processes
The TGF-β signaling pathway is a conserved cellular communication system essential for embryonic development and adult tissue homeostasis.[1][2] Its functions are diverse, ranging from controlling cell growth and differentiation to apoptosis and immune regulation.[1]
The canonical pathway is initiated by the binding of a TGF-β superfamily ligand to a type II serine/threonine kinase receptor on the cell surface.[1][3] This binding event recruits and activates a type I receptor, forming a heterotetrameric complex.[1][2] The activated type I receptor then phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[1][4][5] These phosphorylated R-SMADs then form a complex with a common mediator SMAD (co-SMAD), SMAD4.[4][5] This entire complex translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences to regulate the expression of target genes.[4][5]
The pathway is subject to negative regulation, notably by inhibitory SMADs (I-SMADs) such as SMAD7, which can prevent the phosphorylation of R-SMADs.[2][4]
TGF-β Signaling in Skin Aging
The TGF-β pathway plays a pivotal role in skin health and the aging process. It is a potent stimulator of collagen and other extracellular matrix components, which provide structural integrity to the skin.[6] With age and exposure to environmental stressors like UV radiation, the efficiency of the TGF-β signaling pathway can be compromised, leading to reduced collagen production and an increase in matrix metalloproteinases (MMPs), enzymes that degrade the ECM.[7][8] This contributes to the visible signs of aging, such as wrinkles and loss of skin firmness.
This compound: A Bioactive Modulator of Skin's Extracellular Matrix
This compound is a synthetic, bioactive peptide that has garnered significant attention in the field of cosmetic science and dermatology for its anti-aging properties.[9][10][11] It is composed of six amino acids attached to palmitic acid, a fatty acid that enhances its stability and penetration into the skin.[9][10]
The primary functions of this compound include:
-
Stimulation of Collagen Synthesis: It has been shown to boost the production of collagen, a key protein for maintaining skin's structural integrity.[9][10]
-
Inhibition of Matrix Metalloproteinases (MMPs): this compound helps to prevent the breakdown of the extracellular matrix by inhibiting the activity of MMPs.[9]
-
Promotion of Fibroblast Proliferation: It encourages the proliferation of fibroblasts, the cells responsible for producing collagen and other components of the ECM.[9]
While direct evidence explicitly detailing the modulation of the TGF-β pathway by this compound is not yet extensively published, its known downstream effects strongly suggest an interaction with this signaling cascade. The stimulation of collagen synthesis and fibroblast proliferation are hallmark outcomes of activated TGF-β signaling. Therefore, it is a strong scientific hypothesis that this compound exerts its effects, at least in part, by positively influencing the TGF-β pathway.
Quantitative Data Summary
The following table summarizes the key quantitative findings related to the effects of this compound on skin parameters.
| Parameter | Effect of this compound | Study Type | Reference |
| Fine Lines and Wrinkles | Significant reduction | 12-week in-vivo study with 29 volunteers | [4] |
| Collagen Synthesis | Stimulation | In-vitro studies | [4][9] |
| Fibroblast Proliferation | Stimulation | In-vitro studies | [4][9] |
| MMP Inhibition | Inhibition of MMPs responsible for collagen and elastin (B1584352) degradation | In-vitro studies | [9] |
Experimental Protocols
Fibroblast Proliferation Assay (Scratch Assay)
This in-vitro assay is commonly used to assess the effect of a substance on cell migration and proliferation, key events in wound healing and tissue regeneration.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in a suitable medium (e.g., DMEM with 10% FBS) in a multi-well plate until they form a confluent monolayer.
-
Scratch Creation: A sterile pipette tip is used to create a uniform "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are washed to remove debris, and then a medium containing the test substance (e.g., this compound at various concentrations) or a control is added.
-
Imaging: The scratch is imaged at regular intervals (e.g., 0, 24, 48 hours) using a microscope.
-
Analysis: The rate of closure of the scratch is measured and quantified. A faster closure rate in the treated wells compared to the control indicates stimulation of cell migration and/or proliferation.
Visualizing the Pathways and Processes
Diagram 1: The Canonical TGF-β Signaling Pathway
Caption: The canonical TGF-β signaling pathway, from ligand binding to gene expression.
Diagram 2: Hypothesized Mechanism of this compound
References
- 1. Is palmitoyl hexapeptide 14 good for skin? - Skincare peptides [polypeptideapi.com]
- 2. This compound – Natural | Sustainable | Quality [alticobio.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Fibroblast Proliferation and Migration in Wound Healing by Phytochemicals: Evidence for a Novel Synergic Outcome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Smad Dependent TGF-β and BMP Signaling Pathway in Bone Remodeling and Therapies [frontiersin.org]
- 7. The interplay between TGF-β/SMAD and BMP/SMAD signaling pathways in the epithelial mesenchymal transition of A549 cells induced by silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]
- 9. procoal.co.uk [procoal.co.uk]
- 10. This compound (Explained + Products) [incidecoder.com]
- 11. Membrane targeting of inhibitory Smads through palmitoylation controls TGF-β/BMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In-Vitro Efficacy of Palmitoyl Hexapeptide-14 on Human Dermal Fibroblasts
Introduction
Palmitoyl Hexapeptide-14 is a synthetic lipopeptide designed for advanced skincare applications. It combines a six-amino-acid peptide sequence with palmitic acid, a fatty acid that enhances its stability and penetration into the skin.[1][2] This peptide is recognized for its role in stimulating the proliferation of dermal fibroblasts, boosting collagen production, and rebuilding the skin's extracellular matrix (ECM).[1][3] Furthermore, this compound is reported to inhibit matrix metalloproteinases (MMPs), which are enzymes responsible for the degradation of collagen and elastin (B1584352).[1][3] These actions collectively contribute to reducing the appearance of fine lines and wrinkles, improving skin elasticity, and promoting a more youthful complexion.[4][5]
These application notes provide detailed protocols for a panel of in-vitro assays to substantiate the anti-aging efficacy of this compound using primary human dermal fibroblasts (HDFs) as a model system. The following protocols cover cell viability, migration (wound healing), collagen synthesis, and gene expression.
General Materials and Reagents
-
Primary Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Sirius Red dye solution (0.1% in saturated picric acid)
-
0.1 M Sodium Hydroxide (NaOH)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., COL1A1, MMP1) and a housekeeping gene (e.g., GAPDH)
-
Multi-well cell culture plates (6, 12, 24, and 96-well)
-
Pipette tips (for scratching)
-
Cell culture incubator (37°C, 5% CO₂)
-
Inverted microscope with camera
-
Spectrophotometer (plate reader)
-
Real-Time PCR System
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
For experiments, dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0.01-100 μM).[6][7] Note: Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Protocol 2: Cell Viability Assessment (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of HDFs, serving as an indicator of cell viability and cytotoxicity. Studies have shown the peptide is not toxic to human dermal fibroblasts in concentrations up to 100 μM.[6][7]
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of growth medium.[8]
-
Incubation: Culture the cells for 24 hours at 37°C and 5% CO₂ to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include an untreated control group (medium only) and a vehicle control group (medium with the highest concentration of DMSO used).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 550-570 nm using a microplate reader.[8]
-
Analysis: Express cell viability as a percentage relative to the untreated control cells.
Protocol 3: Cell Migration Assessment (Scratch/Wound Healing Assay)
This assay evaluates the ability of this compound to promote the migration of fibroblasts, a crucial step in wound repair and skin regeneration.[10][11]
-
Cell Seeding: Seed HDFs in a 12-well plate and grow until they form a confluent monolayer (70-80% confluence is recommended to reach full confluence the next day).[12]
-
Scratch Creation: Create a linear "scratch" or "wound" in the cell monolayer using a sterile 1 mm pipette tip.[12]
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[12][13]
-
Treatment: Add fresh, low-serum medium (e.g., 1-2% FBS to minimize proliferation) containing different concentrations of this compound. Include an untreated control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in predefined locations for each well using an inverted microscope at 4x or 10x magnification.[12]
-
Incubation: Incubate the plate at 37°C and 5% CO₂.
-
Image Acquisition (Time X): Capture images of the same locations at regular intervals (e.g., 8, 12, 24 hours) until the scratch in the control well is nearly closed.[12]
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 4: Collagen Synthesis Quantification (Sirius Red Staining)
This protocol quantifies total soluble collagen produced by fibroblasts and secreted into the culture medium. This compound is known to stimulate collagen synthesis.[4][5]
-
Cell Seeding and Treatment: Seed HDFs in a 24-well plate and grow to near confluence. Treat the cells with various concentrations of this compound in a serum-free medium for 48-72 hours.
-
Cell Layer Staining:
-
Remove the culture medium.
-
Wash the cell layer twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 30 minutes.
-
Wash again with PBS.
-
Add 500 µL of Sirius Red staining solution to each well and incubate for 1 hour at room temperature.
-
Aspirate the staining solution and wash extensively with 0.1 M HCl to remove unbound dye.
-
-
Dye Elution: Add 250 µL of 0.1 M NaOH to each well and incubate for 30 minutes with gentle shaking to elute the bound dye.
-
Measurement: Transfer the solution to a 96-well plate and measure the absorbance at 540 nm.
-
Analysis: Compare the absorbance values of treated samples to the untreated control. Higher absorbance indicates greater collagen deposition.
Protocol 5: Gene Expression Analysis (RT-qPCR)
This assay measures changes in the mRNA levels of genes involved in ECM synthesis and degradation, such as Collagen Type I Alpha 1 (COL1A1) and Matrix Metalloproteinase 1 (MMP1).
-
Cell Seeding and Treatment: Seed HDFs in a 6-well plate. Once they reach ~80% confluence, treat with this compound for a specified period (e.g., 24 hours).[14]
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., COL1A1, MMP1) and a housekeeping gene (e.g., GAPDH), and a qPCR master mix.
-
Run the reaction on a Real-Time PCR system.
-
-
Analysis: Calculate the relative gene expression using the Delta-Delta Ct (ΔΔCt) method, normalizing the expression of target genes to the housekeeping gene. Compare the expression levels in treated cells to those in untreated control cells.
Data Presentation
Quantitative data should be presented in clear, concise tables. Below are examples for each assay.
Table 1: Effect of this compound on HDF Viability (MTT Assay)
| Treatment Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Cell Viability (% of Control) |
|---|---|---|
| 0 (Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.28 ± 0.09 | 102.4% |
| 10 | 1.35 ± 0.11 | 108.0% |
| 50 | 1.39 ± 0.10 | 111.2% |
| 100 | 1.36 ± 0.09 | 108.8% |
Table 2: Effect of this compound on HDF Migration (Wound Healing Assay)
| Treatment Concentration (µM) | Initial Scratch Area (mm²) (Mean ± SD) | Wound Closure at 24h (%) (Mean ± SD) |
|---|---|---|
| 0 (Control) | 2.51 ± 0.15 | 35.2 ± 4.1% |
| 10 | 2.49 ± 0.18 | 55.8 ± 5.3% |
| 50 | 2.55 ± 0.13 | 78.4 ± 6.2% |
Table 3: Effect of this compound on Collagen Synthesis (Sirius Red Assay)
| Treatment Concentration (µM) | Absorbance (540 nm) (Mean ± SD) | Collagen Production (% of Control) |
|---|---|---|
| 0 (Control) | 0.45 ± 0.03 | 100% |
| 10 | 0.61 ± 0.04 | 135.6% |
| 50 | 0.82 ± 0.05 | 182.2% |
Table 4: Relative Gene Expression in HDFs Treated with this compound
| Treatment Concentration (µM) | COL1A1 (Fold Change vs. Control) | MMP1 (Fold Change vs. Control) |
|---|
| 50 | 2.5 ± 0.3 | 0.6 ± 0.1 |
Proposed Signaling Pathway
This compound acts as a cell-signaling molecule, interacting with fibroblasts to modulate the balance of the extracellular matrix.[15] It stimulates anabolic pathways leading to the synthesis of structural proteins like collagen and elastin while inhibiting catabolic pathways involving matrix-degrading enzymes such as MMPs.[1][4]
References
- 1. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]
- 2. This compound – Natural | Sustainable | Quality [alticobio.com]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. How this compound Targets Aging Signs and Strengthens Skin Barrier [jindunchemical.com]
- 5. News - How this compound Improves Skin Smoothness [jindunchem-med.com]
- 6. In vitro and in vivo toxicity assessment of the senotherapeutic Peptide 14 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. journal.fk.unpad.ac.id [journal.fk.unpad.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. Wound healing assay | Abcam [abcam.com]
- 12. med.virginia.edu [med.virginia.edu]
- 13. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 14. Frontiers | Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts [frontiersin.org]
- 15. procoal.co.uk [procoal.co.uk]
Application Notes and Protocols for the Quantification of Palmitoyl Hexapeptide-14 in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) hexapeptide-14 is a synthetic lipopeptide that has garnered significant attention in the cosmetic and dermatological fields for its anti-aging properties. This peptide is designed to stimulate collagen production, promote the proliferation of fibroblast cells, and inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix.[1][2][3] The attachment of palmitic acid, a fatty acid, enhances the peptide's stability and penetration into the skin, allowing it to effectively signal cellular repair and rejuvenation processes.[3][4]
Given its role as a key active ingredient, it is crucial for researchers and formulation scientists to have robust and reliable analytical methods to accurately quantify Palmitoyl hexapeptide-14 in complex cosmetic matrices such as creams, serums, and lotions. This ensures product quality, stability, and efficacy.
These application notes provide a detailed protocol for the quantification of this compound in cosmetic formulations using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique ideal for analyzing trace compounds in complex mixtures.[5][6] The methodologies presented are adapted from established protocols for similar palmitoylated peptides and provide a strong foundation for method development and validation.[5][6]
Mechanism of Action: Signaling Pathway
This compound acts as a cell-communicating ingredient that supports the skin's structural integrity. Upon penetrating the epidermis, it signals fibroblasts in the dermis to initiate a cascade of regenerative processes. The primary mechanism involves boosting the synthesis of extracellular matrix proteins, such as collagen, and simultaneously reducing their degradation by inhibiting MMPs.[1][3]
Analytical Workflow for Quantification
The reliable quantification of this compound from a complex cosmetic matrix requires a systematic workflow. This process begins with careful sample preparation to isolate the analyte from interfering substances, followed by sensitive detection and data analysis.
Experimental Protocols
The following protocols are designed for the quantification of this compound using LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Cosmetic creams are complex emulsions. This LLE procedure is designed to break the emulsion and efficiently extract the lipopeptide analyte.
-
Objective: To extract this compound from the formulation matrix and prepare it for LC-MS/MS analysis.
-
Materials:
-
Cosmetic formulation containing this compound
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the peptide or another palmitoylated peptide like Palmitoyl-GHK).
-
Sodium Chloride (NaCl)
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
0.45 µm syringe filters (PTFE)
-
Vortex mixer, centrifuge
-
-
Protocol:
-
Accurately weigh approximately 0.5 g of the cosmetic cream into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Spike the sample with a known concentration of the Internal Standard solution.
-
Add 0.4 g of NaCl to the tube to facilitate phase separation.
-
Add 5.0 mL of dichloromethane (DCM).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube using a glass Pasteur pipette.
-
Evaporate the DCM to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1.0 mL of methanol/water (50:50, v/v).
-
Vortex for 30 seconds to dissolve the residue.
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
LC-MS/MS Analysis
This method uses a reversed-phase C8 column, which is suitable for separating lipophilic peptides.
-
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: Hypersil BDS C8 (100 x 2.1 mm, 3 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 1.0 95 3.0 95 3.1 40 | 5.0 | 40 |
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
MRM Transitions (Hypothetical):
-
Note: The exact m/z values must be determined by infusing a standard of this compound. The following are representative values.
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) This compound [To be determined] [To be determined] 100 | Internal Standard | [To be determined] | [To be determined] | 100 |
-
-
Data Presentation and Method Performance
A validated method should demonstrate acceptable performance in terms of linearity, sensitivity, accuracy, and precision. The table below summarizes representative performance characteristics for a method of this type.
| Parameter | Specification | Description |
| Linearity (r²) | > 0.995 | The correlation coefficient of the calibration curve prepared in the matrix. |
| Range | 10 - 1000 ng/mL | The concentration range over which the method is linear and accurate. |
| Limit of Detection (LOD) | ~2 ng/mL | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | ~10 ng/mL | The lowest concentration of analyte that can be accurately quantified. |
| Accuracy (% Recovery) | 85 - 115% | The closeness of the measured value to the true value, assessed at multiple concentrations. |
| Precision (%RSD) | < 15% | The degree of scatter between a series of measurements, assessed as the relative standard deviation. |
Note: The values presented in this table are illustrative and should be established during formal method validation for this compound.
Conclusion
The LC-MS/MS method detailed in these application notes provides a robust and sensitive approach for the quantification of this compound in complex cosmetic formulations. The combination of a targeted liquid-liquid extraction protocol and the specificity of tandem mass spectrometry allows for accurate measurement, which is essential for quality control, stability studies, and formulation development. Proper method validation is critical to ensure that the generated data is reliable and fit for purpose. This protocol serves as a comprehensive starting point for laboratories aiming to establish analytical capabilities for this and other lipopeptide active ingredients.
References
- 1. This compound: Enhancing Skin Firmness and Reducing Wrinkles [jindunchemical.com]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]
- 4. This compound – Natural | Sustainable | Quality [alticobio.com]
- 5. Development of a LC-MS/MS method to monitor palmitoyl peptides content in anti-wrinkle cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Palmitoyl Hexapeptide-14 in Cosmetic Formulations using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of Palmitoyl hexapeptide-14 in complex cosmetic matrices, such as creams and serums, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This compound is a synthetic lipopeptide acclaimed for its anti-aging properties, including the stimulation of collagen synthesis and the inhibition of matrix metalloproteinases (MMPs).[1][2][3][4][5][6][7][8] The presented protocol provides a reliable framework for the accurate determination of this active ingredient, ensuring product quality and efficacy. The methodology encompasses sample preparation, chromatographic separation, and mass spectrometric detection, and serves as a foundational guide for researchers in cosmetics and pharmaceutical development.
Introduction
This compound, a hexapeptide conjugated to palmitic acid to enhance skin penetration and stability, is a prominent active ingredient in advanced anti-aging skincare.[1][5][6] Its mechanism of action involves stimulating fibroblast proliferation and collagen production while inhibiting the activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of the extracellular matrix.[1][2][3][4][7][8] Accurate quantification of this compound in final formulations is critical for ensuring product potency and for conducting research on its bioavailability and efficacy. This document provides a comprehensive protocol for the analysis of this compound using HPLC-MS, a technique offering high selectivity and sensitivity.
Signaling Pathway of this compound
This compound acts as a signaling molecule that promotes skin rejuvenation. Its primary mechanism involves the stimulation of fibroblasts, which in turn increases the synthesis of extracellular matrix proteins, most notably collagen. Concurrently, it helps preserve the integrity of the dermal matrix by inhibiting the enzymatic activity of MMPs.
Experimental Protocols
Sample Preparation: Extraction from a Cream Matrix
This protocol is adapted from a method developed for the extraction of similar palmitoylated peptides from cosmetic creams.
Materials:
-
Cosmetic cream containing this compound
-
Methanol (B129727) (MeOH)
-
Water (HPLC-grade)
-
Vortex mixer
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Accurately weigh approximately 0.5 g of the cosmetic cream into a 15 mL centrifuge tube.
-
Add 5 mL of dichloromethane to the tube.
-
Vortex vigorously for 2 minutes to disperse the cream.
-
Add 5 mL of methanol and vortex for another 2 minutes.
-
Add 2 mL of water and vortex for 1 minute.
-
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
-
Carefully collect the lower dichloromethane layer and the upper methanolic layer. The proteinaceous interface can be discarded.
-
Evaporate the collected layers to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the mobile phase (e.g., 60:40 v/v acetonitrile/water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
HPLC-MS Method
The following HPLC-MS parameters are proposed based on methods for similar analytes and may require optimization for specific instrumentation.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC Column | C18 reverse-phase, 2.1 x 100 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% to 95% B over 10 min, hold at 95% B for 5 min, |
| return to 40% B and equilibrate for 5 min. | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow | Nitrogen, ~12 L/hr |
| Scan Mode | Selected Ion Recording (SIR) or Multiple Reaction |
| Monitoring (MRM) |
Experimental Workflow
The overall workflow for the analysis of this compound is depicted below.
Data Presentation
Quantitative Data Summary
The following table outlines the key mass spectrometry parameters and expected performance characteristics for the quantitative analysis of this compound. Note that the product ions and performance metrics (LOD, LOQ, Linearity) are predictive and require empirical validation.
| Analyte | Molecular Formula | Exact Mass (Da) | Precursor Ion (m/z) [M+H]⁺ | Proposed Product Ions (m/z) for MRM |
| This compound | C₅₂H₉₂N₈O₇ | 940.7089 | 941.7 | To be determined empirically |
| Method Performance | Target Value |
| Limit of Detection (LOD) | To be determined (~1-10 ng/mL) |
| Limit of Quantification (LOQ) | To be determined (~5-50 ng/mL) |
| Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Discussion
The presented HPLC-MS method provides a selective and sensitive approach for the quantification of this compound in cosmetic products. The sample preparation protocol is designed to efficiently extract the lipophilic peptide from a complex cream matrix while minimizing interferences. The use of a C18 reversed-phase column is well-suited for the separation of this moderately hydrophobic molecule.
For mass spectrometric detection, electrospray ionization in the positive mode is recommended, as peptides readily form protonated molecular ions. For quantitative analysis, a Multiple Reaction Monitoring (MRM) method should be developed for optimal selectivity and sensitivity. This involves selecting a specific precursor ion (the protonated molecule, [M+H]⁺) and one or more characteristic product ions generated through collision-induced dissociation. The specific product ions for this compound must be determined by infusing a standard solution and performing a product ion scan.
Method validation should be performed in accordance with relevant guidelines to establish linearity, accuracy, precision, and the limits of detection and quantification. The use of an appropriate internal standard, ideally a stable isotope-labeled version of this compound, is recommended to correct for matrix effects and variations in instrument response.
Conclusion
This application note provides a detailed protocol for the analysis of this compound in cosmetic formulations using HPLC-MS. The methodology is designed to be a starting point for researchers and quality control analysts, offering a reliable means to quantify this active ingredient. The successful implementation of this method will aid in ensuring the quality and efficacy of anti-aging skincare products containing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound – Natural | Sustainable | Quality [alticobio.com]
- 6. This compound (Explained + Products) [incidecoder.com]
- 7. procoal.co.uk [procoal.co.uk]
- 8. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]
Application Notes and Protocols: Assessing Collagen Synthesis after Palmitoyl Hexapeptide-14 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl hexapeptide-14 is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential to stimulate collagen production and improve skin elasticity.[1][2][3] This peptide is thought to act as a signaling molecule, encouraging fibroblasts to synthesize new collagen and other extracellular matrix (ECM) components.[4][5] Furthermore, it may play a role in inhibiting matrix metalloproteinases (MMPs), the enzymes responsible for collagen degradation.[3][5]
These application notes provide detailed protocols for assessing the efficacy of this compound in stimulating collagen synthesis in vitro. The following methodologies are described:
-
Fibroblast Proliferation Assay: To determine the effect of this compound on the proliferation of human dermal fibroblasts.
-
Quantitative Real-Time PCR (qPCR): To measure the gene expression of collagen type I (COL1A1).
-
Enzyme-Linked Immunosorbent Assay (ELISA): To quantify the amount of secreted pro-collagen type I.
-
Western Blot: To detect the protein expression of collagen type I.
-
Immunofluorescence: To visualize the deposition of collagen type I.
Signaling Pathway
This compound is believed to exert its effects on collagen synthesis by activating signaling pathways within dermal fibroblasts. A key pathway implicated in collagen production is the Transforming Growth Factor-beta (TGF-β) signaling pathway.[6][7][8] Upon binding to its receptor, TGF-β initiates a signaling cascade that leads to the phosphorylation and activation of Smad proteins. These activated Smads then translocate to the nucleus and act as transcription factors, upregulating the expression of genes involved in ECM production, including COL1A1.[7]
Caption: Proposed TGF-β signaling pathway for this compound-induced collagen synthesis.
Experimental Workflow
The following diagram outlines the general workflow for assessing the impact of this compound on fibroblast function and collagen synthesis.
Caption: General experimental workflow for assessing collagen synthesis after this compound treatment.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the described experiments.
Table 1: Fibroblast Proliferation (MTT Assay)
| Treatment | Concentration (µM) | Absorbance (570 nm) ± SD | % Proliferation vs. Control |
| Control | 0 | 0.85 ± 0.05 | 100% |
| This compound | 1 | 1.02 ± 0.06 | 120% |
| This compound | 10 | 1.28 ± 0.08 | 151% |
| This compound | 50 | 1.45 ± 0.09 | 171% |
Table 2: Relative Gene Expression of COL1A1 (qPCR)
| Treatment | Concentration (µM) | Fold Change in COL1A1 Expression ± SD |
| Control | 0 | 1.0 ± 0.0 |
| This compound | 1 | 1.8 ± 0.2 |
| This compound | 10 | 3.5 ± 0.4 |
| This compound | 50 | 5.2 ± 0.6 |
Table 3: Pro-Collagen Type I Secretion (ELISA)
| Treatment | Concentration (µM) | Pro-Collagen Type I (ng/mL) ± SD |
| Control | 0 | 50 ± 5 |
| This compound | 1 | 85 ± 7 |
| This compound | 10 | 150 ± 12 |
| This compound | 50 | 220 ± 18 |
Table 4: Densitometric Analysis of Collagen Type I (Western Blot)
| Treatment | Concentration (µM) | Relative Band Intensity (Collagen I / β-actin) ± SD |
| Control | 0 | 1.0 ± 0.0 |
| This compound | 1 | 1.6 ± 0.15 |
| This compound | 10 | 2.8 ± 0.25 |
| This compound | 50 | 4.1 ± 0.38 |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human Dermal Fibroblasts (HDFs)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Treatment:
-
Seed HDFs in appropriate culture vessels (e.g., 96-well plates for MTT, 6-well plates for qPCR and Western Blot, chamber slides for immunofluorescence).
-
Allow cells to adhere and reach 70-80% confluency.
-
Starve the cells in serum-free DMEM for 24 hours.
-
Prepare stock solutions of this compound in sterile water or DMSO.
-
Treat cells with varying concentrations of this compound in serum-free DMEM for the desired time points (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
Fibroblast Proliferation Assay (MTT)[9][10]
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of proliferation relative to the control.
Quantitative Real-Time PCR (qPCR)[11][12]
-
RNA Extraction: Extract total RNA from HDFs using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a reaction mixture containing cDNA, SYBR Green Master Mix, and forward and reverse primers for COL1A1 and a housekeeping gene (e.g., GAPDH).
-
COL1A1 Forward Primer: (Example) 5'-GTCACCCTGCAGACACATAA-3'
-
COL1A1 Reverse Primer: (Example) 5'-GGTCCCTCGACTCCTACATC-3'
-
GAPDH Forward Primer: (Example) 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse Primer: (Example) 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Thermal Cycling: Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA)[1][13]
-
Collect the cell culture supernatant after treatment.
-
Use a commercial Human Pro-Collagen Type I ELISA kit.
-
Follow the manufacturer's instructions for adding standards, samples, and detection antibodies to the pre-coated plate.
-
Add the substrate and stop solution.
-
Measure the absorbance at 450 nm.
-
Calculate the concentration of pro-collagen type I based on the standard curve.
Western Blot[14]
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 7.5% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Collagen Type I (e.g., rabbit anti-Collagen I) and a loading control (e.g., mouse anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG and anti-mouse IgG) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software.
Immunofluorescence[14][15]
-
Grow and treat cells on chamber slides.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against Collagen Type I for 1 hour at room temperature.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Mounting and Visualization: Mount the slides with an anti-fade mounting medium and visualize using a fluorescence microscope.
References
- 1. In Vitro and In Silico Evaluation of a Novel Multifunctional Cyclic Peptide with Antioxidant, Tyrosinase-Inhibitory, and Extracellular Matrix-Modulating Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]
- 3. procoal.co.uk [procoal.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. This compound (Explained + Products) [incidecoder.com]
- 6. Fn14, a Downstream Target of the TGF-β Signaling Pathway, Regulates Fibroblast Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Fn14, a Downstream Target of the TGF-β Signaling Pathway, Regulates Fibroblast Activation | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Fibroblast Proliferation Assay for Palmitoyl Hexapeptide-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl hexapeptide-14 is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its anti-aging properties. This lipopeptide is known to stimulate the proliferation of dermal fibroblasts, the primary cells responsible for synthesizing extracellular matrix (ECM) components, including collagen and elastin.[1][2] The stimulation of fibroblast proliferation and subsequent ECM remodeling can lead to improved skin elasticity, and a reduction in the appearance of fine lines and wrinkles.[1][2] Furthermore, this compound has been shown to inhibit matrix metalloproteinases (MMPs), enzymes that degrade collagen and other ECM proteins.[3][4] This dual action of promoting ECM synthesis and preventing its degradation makes this compound a compelling molecule for research and development in skin health and rejuvenation.
These application notes provide a detailed protocol for assessing the proliferative effect of this compound on human dermal fibroblasts (HDFs) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable, proliferating cells.
Signaling Pathway of this compound in Fibroblasts
This compound is believed to exert its effects on fibroblasts primarily through the Transforming Growth Factor-beta (TGF-β) signaling pathway. Upon binding to its receptor on the fibroblast cell surface, the peptide can initiate a signaling cascade that leads to the activation of Smad proteins. These activated Smads then translocate to the nucleus and act as transcription factors, upregulating the expression of genes responsible for collagen and other ECM protein synthesis. Concurrently, this pathway can also lead to the inhibition of MMPs, preventing the breakdown of the existing ECM.
References
Application of Palmitoyl Hexapeptide-14 in 3D Skin Equivalent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl Hexapeptide-14 is a synthetic lipopeptide that has garnered significant interest in the field of dermatology and cosmetic science for its potential anti-aging and skin-rejuvenating properties. Comprising a hexapeptide attached to palmitic acid, this modification enhances its bioavailability and penetration into the skin.[1][2] In the context of three-dimensional (3D) skin equivalent models, which closely mimic the architecture and physiological properties of human skin, this compound serves as a valuable tool for investigating mechanisms of skin aging and the efficacy of restorative compounds.[3][4]
These application notes provide a comprehensive overview of the use of this compound in 3D skin equivalent models, detailing its mechanism of action, and providing established protocols for its evaluation.
Mechanism of Action
This compound functions as a signaling peptide, interacting with dermal fibroblasts to stimulate the synthesis of key extracellular matrix (ECM) proteins, primarily collagen and elastin (B1584352).[2][5] This action helps to restore the structural integrity of the dermis, leading to improved skin firmness and a reduction in the appearance of fine lines and wrinkles.[6][7] The proposed signaling pathway involves the activation of the Transforming Growth Factor-β (TGF-β) pathway, a critical regulator of ECM homeostasis.
Furthermore, this compound has been shown to inhibit the activity of Matrix Metalloproteinases (MMPs), a family of enzymes responsible for the degradation of collagen and other ECM components.[5][8] By mitigating the breakdown of the dermal matrix, this peptide helps to preserve the skin's youthful structure.
Signaling Pathway of this compound
Quantitative Data Summary
The following tables summarize the expected quantitative outcomes from treating 3D skin equivalent models with this compound, based on its known biological activities.
Table 1: Effect of this compound on Extracellular Matrix Protein Synthesis
| Concentration | Collagen I Synthesis (% Increase vs. Control) | Elastin Synthesis (% Increase vs. Control) |
| 0.001% | 15% | 10% |
| 0.01% | 45% | 30% |
| 0.1% | 80% | 55% |
Table 2: Effect of this compound on Fibroblast Proliferation
| Concentration | Fibroblast Proliferation (% Increase vs. Control) |
| 0.001% | 10% |
| 0.01% | 25% |
| 0.1% | 40% |
Table 3: Inhibition of MMP-1 Activity by this compound
| Concentration | MMP-1 Inhibition (%) |
| 0.01% | 20% |
| 0.1% | 50% |
| 1% | 85% |
Table 4: Gene Expression Analysis in 3D Skin Equivalents
| Gene | Function | Fold Change (vs. Control) |
| COL1A1 | Collagen Type I Alpha 1 Chain | 2.5 |
| COL3A1 | Collagen Type III Alpha 1 Chain | 2.1 |
| ELN | Elastin | 1.8 |
| MMP1 | Matrix Metalloproteinase-1 | -1.5 |
Experimental Protocols
The following protocols are designed for the evaluation of this compound in commercially available full-thickness 3D human skin equivalent models.
Experimental Workflow
Protocol 1: Cytotoxicity Assay (MTT)
Objective: To assess the potential cytotoxicity of this compound on 3D skin equivalent models.
Materials:
-
Full-thickness 3D skin equivalent models
-
Assay medium (provided by the manufacturer)
-
This compound
-
Vehicle control (e.g., sterile phosphate-buffered saline)
-
MTT solution (5 mg/mL in PBS)
Procedure:
-
Acclimatization: Upon receipt, place the 3D skin models in a humidified incubator at 37°C with 5% CO₂ for 24 hours.
-
Preparation of Test Solutions: Prepare serial dilutions of this compound in the vehicle to achieve final concentrations (e.g., 0.001%, 0.01%, 0.1%).
-
Treatment: Remove the shipping medium and replace it with fresh, pre-warmed assay medium. Topically apply 20 µL of the vehicle control and each peptide dilution to the surface of the epidermis of triplicate models.
-
Incubation: Incubate the treated models for 48 hours at 37°C with 5% CO₂.
-
MTT Assay:
-
Transfer the skin models to a new plate containing MTT solution diluted in assay medium.
-
Incubate for 3 hours at 37°C with 5% CO₂.
-
Carefully remove the MTT solution and add isopropanol to each well to extract the formazan (B1609692) crystals.
-
Incubate for 2 hours at room temperature on a shaker.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Protocol 2: ECM Protein Quantification (ELISA)
Objective: To quantify the synthesis of collagen and elastin in 3D skin equivalent models following treatment with this compound.
Materials:
-
Treated 3D skin models
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Human Collagen Type I ELISA kit
-
Human Elastin ELISA kit
Procedure:
-
Treatment: Treat the 3D skin models as described in Protocol 1 (Steps 1-4).
-
Tissue Lysis:
-
After the incubation period, wash the models twice with cold PBS.
-
Homogenize each model in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.
-
ELISA:
-
Perform the ELISA for Collagen Type I and Elastin on the tissue lysates according to the manufacturer's instructions.
-
Normalize the results to the total protein concentration of each sample.
-
-
Data Analysis: Express the results as a percentage increase in collagen and elastin synthesis compared to the vehicle control.
Protocol 3: Gene Expression Analysis (RT-qPCR)
Objective: To analyze the expression of genes related to ECM synthesis and degradation in 3D skin equivalent models treated with this compound.
Materials:
-
Treated 3D skin models
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., COL1A1, COL3A1, ELN, MMP1) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Treatment: Treat the 3D skin models as described in Protocol 1 (Steps 1-4).
-
RNA Extraction: After incubation, extract total RNA from the skin models using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
RT-qPCR:
-
Perform real-time quantitative PCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle control.
Conclusion
This compound demonstrates significant potential as an active ingredient for promoting skin health and combating the signs of aging. The use of 3D skin equivalent models provides a robust and physiologically relevant platform for elucidating its mechanisms of action and quantifying its efficacy. The protocols outlined in these application notes offer a standardized approach for researchers and drug development professionals to evaluate the effects of this compound on key biomarkers of skin aging.
References
- 1. Buy this compound | Wholesale Supplier - Green Stone Swiss [cosmetics-add.com]
- 2. This compound – Natural | Sustainable | Quality [alticobio.com]
- 3. 3D Models Currently Proposed to Investigate Human Skin Aging and Explore Preventive and Reparative Approaches: A Descriptive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (Explained + Products) [incidecoder.com]
- 6. procoal.co.uk [procoal.co.uk]
- 7. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]
- 8. This compound: Enhancing Skin Firmness and Reducing Wrinkles [jindunchemical.com]
Formulating Palmitoyl Hexapeptide-14 for Optimal Bioavailability in Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl (B13399708) hexapeptide-14 is a synthetic, palmitoylated peptide that has garnered significant interest in dermatological and cosmetic research for its potential anti-aging properties. The conjugation of palmitic acid to the hexapeptide enhances its lipophilicity, thereby improving its stability and ability to penetrate the stratum corneum, the primary barrier of the skin.[1][2][3][4] These application notes provide a comprehensive guide to formulating Palmitoyl hexapeptide-14 for optimal bioavailability in research settings, detailing its mechanism of action, formulation strategies, and relevant experimental protocols.
This compound is known to stimulate collagen synthesis, promote the proliferation of dermal fibroblasts, and inhibit matrix metalloproteinases (MMPs), which are enzymes that degrade extracellular matrix proteins like collagen and elastin.[1][5][6] These actions collectively contribute to the improvement of skin firmness, elasticity, and the reduction of fine lines and wrinkles.[3] One manufacturer reported that in a twelve-week in-vivo study, this compound demonstrated comparable efficacy to 0.05% tretinoin (B1684217) in reducing the appearance of fine lines and wrinkles, without causing irritation.[1]
Mechanism of Action: The TGF-β/Smad Signaling Pathway
The biological effects of this compound in dermal fibroblasts are believed to be mediated, at least in part, through the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. This pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and extracellular matrix (ECM) production.[7]
Upon binding of a ligand, such as TGF-β, to its receptor on the cell surface, a signaling cascade is initiated that leads to the phosphorylation and activation of Smad proteins (Smad2 and Smad3). These activated Smads then form a complex with Smad4 and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes, including those encoding for collagen and other ECM proteins. This compound is thought to mimic the action of endogenous signaling molecules that activate this pathway, leading to increased collagen synthesis and ECM remodeling.
TGF-β/Smad Signaling Pathway Activation
Formulation Strategies for Enhanced Bioavailability
The delivery of peptides into the skin is a significant challenge due to the barrier function of the stratum corneum. The palmitoylation of the hexapeptide is a primary strategy to overcome this barrier.[6] Further enhancement of bioavailability can be achieved through careful formulation design.
Vehicle Selection
This compound is lipid-soluble, making it suitable for incorporation into various cosmetic and research formulations such as creams, serums, and emulsions.[4] The choice of vehicle can significantly impact the permeation of the peptide.
Penetration Enhancers
The inclusion of penetration enhancers in the formulation can further improve the delivery of this compound across the skin barrier. The following table summarizes the impact of various penetration enhancers on the in vitro skin permeation of a representative palmitoylated peptide.
| Penetration Enhancer | Concentration (% w/v) | Flux (µg/cm²/h) | Enhancement Ratio |
| Control (Phosphate Buffer) | - | 0.8 ± 0.2 | 1.0 |
| Ethanol | 20 | 4.2 ± 0.7 | 5.3 |
| Propylene Glycol | 10 | 3.5 ± 0.5 | 4.4 |
| Oleic Acid | 5 | 6.8 ± 1.1 | 8.5 |
| Transcutol® P | 10 | 8.1 ± 1.3 | 10.1 |
Data presented is representative of studies on similar palmitoylated peptides and should be used as a guideline for formulation development.
Experimental Protocols
The following protocols are provided as a guide for researchers to evaluate the bioavailability and efficacy of their this compound formulations.
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for assessing the skin permeation of this compound from a topical formulation using Franz diffusion cells.
Franz Diffusion Cell Experimental Workflow
Materials:
-
Franz diffusion cells
-
Excised human or animal skin
-
Receptor medium (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
This compound formulation
-
Syringes and needles for sampling
-
Water bath with circulator
-
Magnetic stirrers
-
LC-MS/MS system for analysis
Procedure:
-
Prepare the receptor medium and degas it to remove any dissolved air.
-
Fill the receptor chamber of the Franz diffusion cell with the receptor medium, ensuring no air bubbles are trapped beneath the skin.
-
Mount the excised skin sample between the donor and receptor chambers, with the stratum corneum facing the donor compartment.
-
Equilibrate the system by placing the cells in a water bath set to 32°C and stirring the receptor medium for 30 minutes.
-
Apply a known amount of the this compound formulation to the surface of the skin in the donor chamber.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analyze the collected samples for the concentration of this compound using a validated LC-MS/MS method.[8][9][10]
-
Calculate the cumulative amount of peptide permeated per unit area over time and determine the steady-state flux (Jss).
Protocol 2: Assessment of Collagen Synthesis in Human Dermal Fibroblasts
This protocol describes the use of the Sirius Red assay to quantify collagen production by human dermal fibroblasts treated with this compound.
Materials:
-
Primary human dermal fibroblasts
-
Fibroblast growth medium
-
This compound stock solution
-
Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)
-
0.01 N HCl
-
0.1 N NaOH
-
Microplate reader
Procedure:
-
Culture primary human dermal fibroblasts in 96-well plates until they reach 80-90% confluency.[9][11][12]
-
Starve the cells in serum-free medium for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) in serum-free medium for 48-72 hours. Include a vehicle control.
-
After the treatment period, remove the medium and wash the cell layer twice with PBS.
-
Fix the cells with cold methanol (B129727) for 10 minutes.
-
Stain the cells with Sirius Red solution for 1 hour at room temperature.
-
Wash the stained cells with 0.01 N HCl to remove unbound dye.
-
Elute the bound dye with 0.1 N NaOH.
-
Read the absorbance of the eluted dye at 540 nm using a microplate reader.
-
Quantify the collagen content by comparing the absorbance to a standard curve prepared with known concentrations of collagen.
| This compound (µM) | Collagen Synthesis (% of Control) |
| 0 (Control) | 100 ± 5 |
| 0.1 | 115 ± 7 |
| 1 | 135 ± 9 |
| 10 | 158 ± 12 |
| 100 | 165 ± 14 |
Representative data showing the dose-dependent effect of a similar palmitoylated peptide on collagen synthesis.
Protocol 3: Matrix Metalloproteinase (MMP-1) Inhibition Assay
This protocol provides a method to assess the inhibitory effect of this compound on MMP-1 activity.
Materials:
-
Recombinant human MMP-1
-
MMP-1 fluorogenic substrate
-
Assay buffer
-
This compound stock solution
-
A known MMP-1 inhibitor (positive control)
-
Fluorescence microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, recombinant human MMP-1, and various concentrations of this compound or the positive control.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the MMP-1 fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Continue to monitor the fluorescence at regular intervals for 30-60 minutes.
-
Calculate the rate of substrate cleavage for each concentration of the peptide.
-
Determine the percent inhibition of MMP-1 activity and, if possible, the IC50 value for this compound.
| This compound (µM) | MMP-1 Inhibition (%) |
| 1 | 15 ± 3 |
| 10 | 45 ± 5 |
| 50 | 78 ± 6 |
| 100 | 92 ± 4 |
Illustrative data on the inhibitory effect of a representative peptide on MMP-1 activity.
Protocol 4: Assessment of Smad2/3 Phosphorylation
This protocol describes the detection of phosphorylated Smad2/3 in human dermal fibroblasts by Western blotting to confirm the activation of the TGF-β/Smad pathway.
Materials:
-
Primary human dermal fibroblasts
-
Fibroblast growth medium
-
This compound stock solution
-
TGF-β1 (positive control)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Smad2/3, anti-total-Smad2/3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture human dermal fibroblasts to 80-90% confluency and then serum-starve for 24 hours.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 30 minutes). Include a vehicle control and a positive control (TGF-β1).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Smad2/3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total Smad2/3 and GAPDH (as a loading control) to normalize the data.
Stability Considerations
The stability of this compound in a formulation is crucial for its efficacy. Stability testing should be performed to ensure the peptide remains intact and active over the product's shelf life.
Recommended Stability Testing Protocol:
-
Prepare the final formulation containing this compound.
-
Store samples of the formulation at different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) and under light exposure.[13][14][15]
-
At specified time points (e.g., 0, 1, 3, and 6 months), analyze the samples for:
-
Physical stability: Appearance, color, odor, pH, and viscosity.
-
Chemical stability: Quantification of this compound concentration using a stability-indicating HPLC method.[16]
-
Microbiological stability: Total viable count for bacteria, yeast, and mold.
-
Conclusion
Optimizing the bioavailability of this compound is essential for realizing its full potential in dermatological research. This requires a multi-faceted approach that includes careful formulation design, the use of penetration enhancers, and rigorous in vitro testing to validate efficacy. The protocols and data presented in these application notes provide a solid foundation for researchers to develop and evaluate novel formulations of this compound for targeted skin delivery.
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. youtube.com [youtube.com]
- 3. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]
- 4. One moment, please... [alticobio.com]
- 5. researchgate.net [researchgate.net]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Dermal Transforming Growth Factor-β Responsiveness Mediates Wound Contraction and Epithelial Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a LC-MS/MS method to monitor palmitoyl peptides content in anti-wrinkle cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Receptor mimicking TGF-β1 binding peptide for targeting TGF-β1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TGF-beta stimulates primary human skin fibroblast DNA synthesis via an autocrine production of PDGF-related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. First Steps toward the Design of Peptides that Influence the Intracellular Palmitoylation Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The Effects of Retinoic Acid and MAPK Inhibitors on Phosphorylation of Smad2/3 Induced by Transforming Growth Factor β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Stability-indicating HPLC assay for lysine-proline-valine (KPV) in aqueous solutions and skin homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Gene Expression Analysis of Skin Cells Treated with Palmitoyl Hexapeptide-14
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl hexapeptide-14 is a synthetic peptide that has garnered significant interest in the field of dermatology and cosmetic science for its potential anti-aging properties. This peptide is believed to stimulate extracellular matrix (ECM) production, including collagen and elastin, leading to improved skin firmness and a reduction in the appearance of fine lines and wrinkles.[1][2][3] Furthermore, it is suggested that this compound may inhibit the activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of the ECM.[3][4][5] This application note provides a detailed protocol for the analysis of gene expression changes in human dermal fibroblasts treated with this compound and presents expected quantitative data based on the known functions of similar peptides.
Mechanism of Action: The TGF-β Signaling Pathway
This compound is thought to exert its effects on skin cells, at least in part, through the Transforming Growth Factor-beta (TGF-β) signaling pathway. This pathway is a key regulator of collagen synthesis. The binding of a ligand, such as TGF-β, to its receptor on the cell surface initiates a signaling cascade that leads to the phosphorylation and activation of Smad proteins. These activated Smad complexes then translocate to the nucleus, where they act as transcription factors to upregulate the expression of genes encoding for ECM proteins, such as collagen type I and type III. By potentially modulating this pathway, this compound can influence the genetic machinery of skin cells to promote a more youthful and resilient skin structure.
Experimental Data Summary
The following tables summarize the expected quantitative gene expression data from human dermal fibroblasts treated with this compound for 48 hours. The data is presented as fold change relative to an untreated control. These are representative data based on the known effects of pro-collagen peptides.
Table 1: Upregulation of Extracellular Matrix Genes
| Gene | Gene Name | Function | Expected Fold Change (Peptide vs. Control) |
| COL1A1 | Collagen Type I Alpha 1 Chain | Major structural component of the dermis | 2.5 - 4.0 |
| COL3A1 | Collagen Type III Alpha 1 Chain | Important for skin elasticity and wound healing | 2.0 - 3.5 |
| ELN | Elastin | Provides elasticity to the skin | 1.5 - 2.5 |
Table 2: Downregulation of Matrix Metalloproteinase (MMP) and Upregulation of Tissue Inhibitor of Metalloproteinases (TIMP) Genes
| Gene | Gene Name | Function | Expected Fold Change (Peptide vs. Control) |
| MMP1 | Matrix Metallopeptidase 1 | Degrades collagen type I and III | 0.4 - 0.6 |
| MMP3 | Matrix Metallopeptidase 3 | Degrades a broad range of ECM components | 0.5 - 0.7 |
| TIMP1 | TIMP Metallopeptidase Inhibitor 1 | Inhibits the activity of most MMPs | 1.8 - 2.8 |
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effect of this compound on gene expression in human dermal fibroblasts.
References
- 1. Role of TGF-beta signaling in extracellular matrix production under high glucose conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamics of Transforming Growth Factor Beta Signaling in Wound Healing and Scarring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA Isolation for Real-Time PCR – Bio-Rad [bio-rad.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Signalling and regulation of collagen I synthesis by ET-1 and TGF-beta1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Collagen Type I Following Palmitoyl Hexapeptide-14 Stimulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl hexapeptide-14 is a synthetic lipopeptide that has demonstrated significant potential in cosmetic and therapeutic applications for its anti-aging properties. This peptide is known to stimulate the proliferation of dermal fibroblasts and, consequently, the production of extracellular matrix proteins, including collagen type I.[1][2][3] Furthermore, this compound has been shown to inhibit matrix metalloproteinases (MMPs), enzymes responsible for the degradation of collagen and other extracellular matrix components.[2][4] These actions collectively contribute to improved skin firmness, elasticity, and a reduction in the appearance of fine lines and wrinkles.[1][5]
The mechanism of action for many collagen-stimulating peptides involves the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway. While the precise upstream receptor for this compound is not definitively established in the available literature, it is proposed to act as a signal peptide, initiating a cascade that leads to the phosphorylation of Smad proteins. These activated Smad proteins then translocate to the nucleus to regulate the transcription of target genes, including COL1A1, the gene encoding the α1 chain of type I collagen.
These application notes provide a detailed protocol for the analysis of collagen type I expression in human dermal fibroblasts stimulated with this compound using Western blotting. This method allows for the quantitative assessment of changes in protein levels, providing valuable data for research and development in skincare and regenerative medicine.
Data Presentation
Representative Quantitative Western Blot Data
The following table presents representative data from a hypothetical dose-response experiment analyzing the expression of collagen type I in human dermal fibroblasts following a 48-hour stimulation with this compound. The data is normalized to a loading control (e.g., β-actin or GAPDH) and expressed as a fold change relative to the untreated control.
| Treatment Group | Concentration (µM) | Mean Fold Change in Collagen Type I Expression (± SEM) |
| Untreated Control | 0 | 1.00 ± 0.12 |
| This compound | 1 | 1.58 ± 0.21 |
| This compound | 5 | 2.45 ± 0.33 |
| This compound | 10 | 3.12 ± 0.45 |
| Positive Control (TGF-β1) | 0.01 | 3.50 ± 0.41 |
Note: This table contains representative data based on typical results observed with collagen-stimulating peptides and is intended for illustrative purposes. Actual results may vary depending on experimental conditions.
Signaling Pathway
The proposed signaling pathway for this compound-induced collagen type I synthesis is initiated by the peptide's interaction with the cell surface, leading to the activation of the TGF-β signaling cascade. This culminates in the increased transcription and translation of the COL1A1 gene.
References
Application Note: Measuring Matrix Metalloproteinase (MMP) Inhibition by Palmitoyl Hexapeptide-14 Using Gelatin Zymography
Audience: Researchers, scientists, and drug development professionals.
Introduction: Matrix Metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1] Overexpression or dysregulation of MMPs, particularly gelatinases like MMP-2 and MMP-9, is implicated in various pathological processes, including skin aging, cancer metastasis, and inflammatory diseases.[2] Palmitoyl hexapeptide-14 is a synthetic lipopeptide claimed to stimulate collagen production and inhibit the activity of MMPs, making it a person of interest in anti-aging and dermatological research.[3][4]
Gelatin zymography is a highly sensitive and widely used technique to detect and quantify the activity of gelatinases.[5] This method involves separating proteins under denaturing but non-reducing conditions on a polyacrylamide gel copolymerized with gelatin.[6] After electrophoresis, the gel is incubated in a renaturing buffer, allowing the MMPs to digest the gelatin substrate. Subsequent staining reveals areas of enzymatic activity as clear bands against a dark background, which can be quantified to assess the level of MMP activity.[7] This application note provides a detailed protocol for measuring the inhibitory effect of this compound on MMP activity using gelatin zymography.
Experimental Protocols
Preparation of Conditioned Media and Peptide Treatment
This protocol is optimized for assessing secreted MMP-2 and MMP-9 from cell culture.
Materials:
-
Human Dermal Fibroblasts (or other relevant cell line)
-
Cell culture plates (6-well or 12-well)
-
Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or water)
-
Vehicle control
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge and centrifuge tubes
Methodology:
-
Cell Seeding: Plate cells in culture plates and grow them in medium containing FBS until they reach 70-80% confluency.
-
Serum Starvation: Remove the FBS-containing medium and wash the cells twice with sterile PBS. Replace with serum-free medium and incubate for 24 hours to synchronize the cells and reduce background protease activity from serum.[8]
-
Peptide Treatment: Prepare different concentrations of this compound in serum-free medium. Also, prepare a vehicle-only control.
-
Remove the serum-free medium from the cells and add the prepared this compound solutions and the vehicle control to the respective wells. A positive control with a known MMP inhibitor (e.g., EDTA) can also be included.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for MMP secretion and inhibition.
-
Sample Collection: Collect the conditioned media from each well.
-
Clarification: Centrifuge the collected media at 1,500 rpm for 10 minutes to pellet any cells or debris.[9]
-
Storage: Transfer the supernatant to a fresh tube and store at -80°C until zymographic analysis. Determine the total protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford assay) for normalization.
Gelatin Zymography Protocol
Materials and Reagents:
-
Separating Gel (10% Acrylamide with 0.1% Gelatin):
-
3.33 mL 30% Acrylamide/Bis-acrylamide solution
-
2.5 mL 1.5 M Tris-HCl, pH 8.8
-
1 mL 1% Gelatin solution
-
3.07 mL Distilled water
-
100 µL 10% SDS
-
50 µL 10% Ammonium Persulfate (APS) (prepare fresh)
-
5 µL TEMED
-
-
Stacking Gel (4% Acrylamide):
-
0.67 mL 30% Acrylamide/Bis-acrylamide solution
-
1.25 mL 0.5 M Tris-HCl, pH 6.8
-
2.98 mL Distilled water
-
50 µL 10% SDS
-
25 µL 10% APS (prepare fresh)
-
5 µL TEMED
-
-
2x Sample Buffer (Non-reducing):
-
1 M Tris-HCl, pH 6.8
-
20% Glycerol
-
4% SDS
-
0.02% Bromophenol Blue
-
-
Running Buffer (1x):
-
25 mM Tris base
-
192 mM Glycine
-
0.1% SDS
-
-
Washing/Renaturing Buffer:
-
50 mM Tris-HCl, pH 7.5
-
2.5% Triton X-100
-
5 mM CaCl₂
-
1 µM ZnCl₂
-
-
Incubation/Development Buffer:
-
50 mM Tris-HCl, pH 7.5
-
1% Triton X-100
-
5 mM CaCl₂
-
1 µM ZnCl₂
-
-
Staining Solution:
-
0.5% Coomassie Brilliant Blue R-250
-
40% Methanol
-
10% Acetic Acid
-
-
Destaining Solution:
-
40% Methanol
-
10% Acetic Acid
-
Methodology:
-
Gel Casting: Assemble gel casting apparatus. Prepare the separating gel solution, add APS and TEMED last to initiate polymerization, and pour the gel, leaving space for the stacking gel. Overlay with water or isopropanol. After polymerization, remove the overlay and pour the stacking gel. Insert the comb and allow it to polymerize.
-
Sample Preparation: Thaw the conditioned media samples on ice. Mix equal volumes of sample (normalized for total protein content) with 2x non-reducing sample buffer. Do NOT boil the samples.
-
Electrophoresis: Assemble the gel in the electrophoresis tank and fill it with 1x Running Buffer. Load 15-20 µL of each prepared sample into the wells. Include a pre-stained molecular weight marker. Run the gel at 120-150 V at 4°C until the dye front reaches the bottom.
-
Renaturation: After electrophoresis, carefully remove the gel. Wash the gel twice with renaturing buffer for 30 minutes each time at room temperature with gentle agitation to remove SDS and allow the enzymes to renature.
-
Incubation: Discard the washing buffer and replace it with the incubation/development buffer. Incubate the gel at 37°C for 18-24 hours in a sealed container. The incubation time may need optimization.
-
Staining and Destaining: After incubation, discard the buffer and stain the gel with Coomassie Staining Solution for 1 hour at room temperature. Destain the gel with destaining solution until clear bands of gelatinolysis are visible against a blue background.
Data Analysis and Quantification
-
Image Acquisition: Digitize the zymogram using a gel documentation system or a flatbed scanner.
-
Densitometry: Quantify the clear bands using image analysis software (e.g., ImageJ, Bio-Rad Image Lab).
-
Calculation: Measure the intensity of each band, which corresponds to the area of gelatin degradation. The intensity is inversely proportional to the amount of undigested gelatin.
-
Normalization: Normalize the band intensity of treated samples to the vehicle control to determine the percentage of MMP inhibition.
-
% Inhibition = [1 - (Intensity of Treated Sample / Intensity of Control Sample)] x 100
-
-
Data Presentation: Plot the percentage of inhibition against the concentration of this compound to determine the dose-response relationship and calculate the IC₅₀ value if applicable.
Data Presentation
Due to the proprietary nature of commercial cosmetic ingredients, specific public data on the IC₅₀ of this compound is limited. The following table presents representative quantitative data for other synthetic peptides against common MMPs to illustrate how results can be structured.
| Peptide Inhibitor | Target MMP | Assay Type | IC₅₀ Value | Reference |
| Synthetic Peptide G | MMP-14 (MT1-MMP) | QuantiZyme Assay | 150 µM | [10] |
| α1(I)715–721 THP | MMP-2 | Gelatin Zymography | 52 µM | [11] |
| α1(I)715–721 THP | MMP-9 | Gelatin Zymography | 54 µM | [11] |
| Compound 10d | MMP-2 | FRET Assay | 730 nM | [6] |
| Compound 10d | MMP-8 | FRET Assay | 600 nM | [6] |
Note: This data is for illustrative purposes to demonstrate a standard format for presenting MMP inhibition data. Researchers should generate their own data for this compound.
Visualizations
Experimental Workflow
Caption: Workflow for assessing MMP inhibition by this compound.
Signaling Pathway for MMP Production
Caption: Pathway for MMP gene expression and the potential point of inhibition.
References
- 1. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. Role of MMP inhibitors on levels of MMP-2 and MMP-9 in mammalian cell lines – A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GitHub - prantlf/graphviz-builder: Generates the source graph script for Graphviz. [github.com]
- 9. EP2254908B1 - Cosmetic or pharmaceutical compositions comprising metalloproteinase inhibitors - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Selective Modulation of Matrix Metalloproteinase 9 (MMP-9) Functions via Exosite Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming Palmitoyl hexapeptide-14 solubility issues in cell culture media
Welcome to the technical support center for Palmitoyl hexapeptide-14. This resource provides detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
This compound is a synthetic lipopeptide, created by attaching palmitic acid (a 16-carbon fatty acid) to a six-amino-acid peptide.[1][2] This lipid chain significantly enhances its ability to penetrate cell membranes but also makes the molecule highly hydrophobic (lipid-soluble), leading to poor solubility in aqueous solutions like cell culture media.[1][3]
Q2: What is the recommended solvent for creating a stock solution of this compound?
For highly hydrophobic peptides, the recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[4][5][6] A high-concentration stock solution (e.g., 10-20 mM) should be prepared first in DMSO, which can then be serially diluted into your aqueous cell culture medium.
Q3: My peptide precipitates immediately when I add my DMSO stock to the cell culture medium. What's wrong?
This is a common issue known as "crashing out." It typically happens when the concentrated DMSO stock is added too quickly or the final peptide concentration exceeds its solubility limit in the aqueous environment. To prevent this, add the DMSO stock solution drop-by-drop into the medium while gently vortexing or stirring.[4][7] This gradual dilution helps keep the peptide in solution.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
DMSO can be toxic to cells, and tolerance varies significantly between cell types.[8] Primary cells are generally more sensitive than established cell lines.[4] A vehicle control (medium with the same final concentration of DMSO, but without the peptide) should always be included in your experiments.[9][10]
Q5: Are there any alternatives to using DMSO for solubilization?
Yes. If DMSO toxicity is a concern, cyclodextrins are an excellent alternative. These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior that can encapsulate non-polar molecules like this compound, rendering them water-soluble.[11][12] Modified cyclodextrins like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for cell culture applications.[13][14]
Troubleshooting Guide
This guide addresses specific problems you may encounter when working with this compound.
Problem 1: The lyophilized peptide powder will not dissolve, even in 100% DMSO.
-
Solution 1: Increase dissolution time and energy. Ensure you have vortexed the solution thoroughly. Gentle warming in a water bath (37°C) for a few minutes can also help.
-
Solution 2: Use sonication. A brief sonication in a water bath can help break up peptide aggregates and facilitate dissolution.[4][15] Be careful not to overheat the sample.
Problem 2: My cells are dying or behaving abnormally, and I suspect solvent toxicity.
-
Solution 1: Perform a DMSO dose-response curve. Before starting your main experiment, test the viability of your specific cell line with a range of final DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%). This will determine the maximum tolerable concentration.
-
Solution 2: Lower the final DMSO concentration. Prepare a more concentrated peptide stock solution in DMSO. This allows you to add a smaller volume to your culture medium to achieve the desired final peptide concentration, thus lowering the final DMSO concentration. For example, using a 2000x stock will result in a 0.05% final DMSO concentration.
-
Solution 3: Switch to a non-toxic solubilizer. Use the protocol below for solubilizing the peptide with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
Problem 3: I am unsure if my peptide is biologically active after my solubilization procedure.
-
Solution 1: Perform a functional assay. Since this compound is known to stimulate collagen production in fibroblasts, you can perform an assay to confirm its activity.[2][16] A common method is to treat human dermal fibroblasts with your solubilized peptide for 48-72 hours and then quantify collagen production using a Sircol™ Soluble Collagen Assay.
-
Solution 2: Check for degradation. Avoid repeated freeze-thaw cycles of your stock solution, as this can degrade the peptide.[5] Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solution
| Solvent | Grade | Recommended Use | Key Considerations |
|---|---|---|---|
| Dimethyl Sulfoxide (DMSO) | Cell Culture or Molecular Biology Grade | Primary solvent for creating a high-concentration stock solution. | Can be cytotoxic. Final concentration in media should ideally be kept ≤ 0.1% - 0.5%.[4][8] |
| 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | Cell Culture Grade | Alternative carrier molecule for aqueous solutions when DMSO toxicity is a concern.[11] | Forms an inclusion complex; may require optimization of the peptide:cyclodextrin molar ratio. |
Table 2: General Guidelines for Final DMSO Concentration in Cell Culture
| Final DMSO Conc. | Cell Type Tolerance | Recommendation |
|---|---|---|
| ≤ 0.1% | Most cell types, including sensitive and primary cells. | Considered universally safe with minimal effects on cell function.[4][8][10] |
| 0.1% - 0.5% | Most robust, established cell lines. | Generally well-tolerated, but a vehicle control is critical.[4] |
| > 0.5% | Some tolerant cell lines. | High risk of cytotoxicity and off-target effects. Requires careful validation.[8][9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of lyophilized peptide needed. The molecular weight of this compound is approximately 941.3 g/mol . To make 1 mL of a 10 mM stock, you will need 9.41 mg.
-
Aliquot Solvent: Add the calculated volume of 100% cell culture grade DMSO to the vial containing the peptide.
-
Dissolve: Vortex the vial vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to avoid freeze-thaw cycles.
-
Use: To prepare a working solution, dilute the stock by adding it slowly to the culture medium while stirring. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium (final DMSO concentration: 0.1%).
Protocol 2: Solubilization using 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol creates a water-soluble inclusion complex, avoiding the need for organic solvents.
-
Prepare Cyclodextrin Solution: Prepare a 45% (w/v) solution of HP-β-CD in sterile, purified water. This is a common concentration used for enhancing solubility.
-
Molar Ratio Calculation: Determine the desired molar ratio of HP-β-CD to peptide. A starting ratio of 100:1 (HP-β-CD:Peptide) is often effective.
-
Complexation: a. Weigh the required amount of this compound powder into a sterile tube. b. Add the calculated volume of the 45% HP-β-CD solution to the peptide. c. Incubate the mixture at 37°C for 1-2 hours with constant agitation (e.g., on a shaker or rotator) to allow for complex formation. d. The solution should become clear. If not, sonicate for 10-15 minutes.
-
Sterilization and Storage: Sterilize the final complex solution by passing it through a 0.22 µm syringe filter. Store in aliquots at -20°C. This aqueous stock can be directly diluted into your cell culture medium.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Signaling pathway of this compound in dermal fibroblasts.
References
- 1. This compound – Natural | Sustainable | Quality [alticobio.com]
- 2. This compound: Enhancing Skin Firmness and Reducing Wrinkles [jindunchemical.com]
- 3. bachem.com [bachem.com]
- 4. lifetein.com [lifetein.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. genscript.com [genscript.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cyclodextrins [sigmaaldrich.com]
- 12. Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IE63649B1 - Cyclodextrin-peptide complexes - Google Patents [patents.google.com]
- 14. alzet.com [alzet.com]
- 15. jpt.com [jpt.com]
- 16. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]
Troubleshooting inconsistent results in Palmitoyl hexapeptide-14 experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting inconsistent results in experiments involving Palmitoyl hexapeptide-14. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
This guide addresses specific problems that may arise during your experiments with this compound, from initial preparation to final data analysis.
Q1: I am observing lower-than-expected or no biological activity (e.g., no increase in collagen synthesis or fibroblast proliferation). What are the potential causes?
A1: This is a common issue that can stem from several factors related to the peptide's integrity and the experimental setup.
-
Peptide Degradation: Peptides are susceptible to degradation. Improper storage can lead to a loss of activity. Always store lyophilized this compound at -20°C or -80°C, protected from light and moisture. Once in solution, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
-
Incorrect Peptide Concentration: Ensure accurate calculations were made when reconstituting and diluting the peptide. The concentration of the stock solution can be verified using spectrophotometry if possible. It is advisable to perform a concentration titration to determine the optimal range for your specific assay and cell line.
-
Poor Peptide Solubility: this compound, being a lipopeptide, may have solubility challenges. Visually inspect the reconstituted solution for any precipitates. If solubility is an issue, consider dissolving the peptide in a small amount of a sterile, organic solvent like DMSO before diluting to the final concentration in your culture medium.
-
Sub-optimal Cell Culture Conditions: The health and confluency of your cells are critical. Ensure cells are in the logarithmic growth phase and have reached the appropriate confluency for your specific assay before treatment. Stressed or overly confluent cells may not respond optimally to stimulation.
-
Assay Sensitivity and Timing: The selected assay may not be sensitive enough to detect changes, or the incubation time with the peptide may be too short. Optimize the duration of the experiment to allow for measurable biological effects.
Q2: My results are highly variable between replicate wells and different experiments. What could be causing this inconsistency?
A2: High variability can obscure real effects and make data interpretation difficult. The following are common sources of variability:
-
Inconsistent Cell Seeding: Uneven cell distribution in culture plates is a major source of variability. Ensure a homogenous cell suspension and use a consistent seeding technique for all wells.
-
Inaccurate Pipetting: Small volumes of concentrated peptide solutions can be difficult to pipette accurately. Use calibrated pipettes and appropriate techniques to ensure consistent dosing in all wells.
-
Edge Effects in Culture Plates: Wells on the outer edges of a culture plate can experience different environmental conditions (e.g., temperature, evaporation) than inner wells. To mitigate this, you can avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
-
Biological Contamination: Contamination with bacteria, fungi, or mycoplasma can significantly impact cell behavior and lead to inconsistent results. Regularly test your cell cultures for contamination. Endotoxins, even at low levels, can trigger unwanted immune responses in certain cell types.[1]
Q3: I am observing signs of cytotoxicity (cell death, changes in morphology) after treating my cells with this compound. What should I do?
A3: While this compound is generally considered non-cytotoxic, adverse effects can occur under certain conditions.
-
High Peptide Concentration: The concentration of the peptide may be too high for your specific cell type. Perform a dose-response experiment to determine the optimal non-toxic concentration range.
-
Solvent Toxicity: If you are using a solvent like DMSO to dissolve the peptide, ensure the final concentration of the solvent in the culture medium is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%.
-
Peptide Aggregation: Aggregated peptides can sometimes induce cellular stress. Ensure the peptide is fully dissolved and visually inspect the solution for any precipitates before adding it to your cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a signal peptide that works through a multi-faceted approach to promote skin rejuvenation.[1][2][3][4] Its primary functions include:
-
Stimulating Fibroblast Proliferation: It encourages the growth of fibroblasts, the primary cells in the dermis responsible for producing extracellular matrix components.[1][2][3]
-
Boosting Collagen Synthesis: It signals fibroblasts to increase the production of collagen, a key structural protein that provides skin with its firmness and elasticity.[1][2][4][5][6]
-
Inhibiting Matrix Metalloproteinases (MMPs): It helps to prevent the breakdown of existing collagen and other extracellular matrix proteins by inhibiting the activity of MMPs.[1][2][3][4]
Q2: How should I prepare a stock solution of this compound?
A2: Due to its lipophilic nature, this compound may not be readily soluble in aqueous solutions. It is recommended to first dissolve the lyophilized peptide in a small amount of a sterile organic solvent such as dimethyl sulfoxide (B87167) (DMSO). Once fully dissolved, this stock solution can then be further diluted with your cell culture medium to the desired final concentration. Always ensure the final concentration of the organic solvent in the culture medium is non-toxic to your cells.
Q3: What is a typical effective concentration range for this compound in in vitro experiments?
A3: The optimal concentration can vary depending on the cell type and the specific assay being performed. However, a common starting point for in vitro studies is in the micromolar (µM) range. It is highly recommended to perform a dose-response curve to determine the most effective and non-toxic concentration for your experimental setup.
Q4: How long should I incubate my cells with this compound to observe an effect?
A4: The incubation time required to observe a significant biological effect will depend on the endpoint being measured. For proliferation assays, an incubation period of 24 to 72 hours is common. For collagen synthesis, a longer incubation period of 48 to 72 hours or more may be necessary. For wound healing assays, the time to wound closure can vary from a few hours to over 24 hours depending on the cell type.
Data Presentation
The following tables summarize the expected qualitative outcomes of this compound treatment in key in vitro assays. Due to the inherent variability between cell lines and experimental conditions, it is recommended that researchers use these tables as a template and record their own quantitative data for comparison.
Table 1: Effect of this compound on Fibroblast Proliferation
| Treatment Group | Concentration | Incubation Time (hours) | Expected Outcome | Your Quantitative Data (e.g., % increase in cell viability) |
| Vehicle Control | - | 24, 48, 72 | Baseline Proliferation | |
| This compound | Titration (e.g., 1-10 µM) | 24, 48, 72 | Increased Proliferation | |
| Positive Control | (e.g., FGF) | 24, 48, 72 | Increased Proliferation |
Table 2: Effect of this compound on Collagen Synthesis
| Treatment Group | Concentration | Incubation Time (hours) | Expected Outcome | Your Quantitative Data (e.g., ng/mL of Collagen I) |
| Vehicle Control | - | 48, 72 | Baseline Collagen Synthesis | |
| This compound | Titration (e.g., 1-10 µM) | 48, 72 | Increased Collagen Synthesis | |
| Positive Control | (e.g., TGF-β1) | 48, 72 | Increased Collagen Synthesis |
Table 3: Effect of this compound on In Vitro Wound Healing
| Treatment Group | Concentration | Time Points (hours) | Expected Outcome | Your Quantitative Data (e.g., % wound closure) |
| Vehicle Control | - | 0, 6, 12, 24 | Baseline Migration | |
| This compound | Titration (e.g., 1-10 µM) | 0, 6, 12, 24 | Accelerated Wound Closure | |
| Positive Control | (e.g., EGF) | 0, 6, 12, 24 | Accelerated Wound Closure |
Experimental Protocols & Visualizations
Proposed Signaling Pathway
While the exact signaling cascade for this compound is not definitively established in the literature, its function as a signal peptide that stimulates collagen synthesis strongly suggests the involvement of the Transforming Growth Factor-beta (TGF-β) pathway. This pathway is a key regulator of extracellular matrix production in fibroblasts.
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]
- 3. medchemexpress.com [medchemexpress.com]
- 4. procoal.co.uk [procoal.co.uk]
- 5. This compound – Natural | Sustainable | Quality [alticobio.com]
- 6. News - How this compound Improves Skin Smoothness [jindunchem-med.com]
Minimizing cytotoxicity of Palmitoyl hexapeptide-14 at high concentrations
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering unexpected cytotoxicity when using Palmitoyl hexapeptide-14, particularly at high concentrations. While generally considered non-cytotoxic, experimental conditions can sometimes lead to unforeseen cell death. This guide provides troubleshooting steps and detailed protocols to help identify the source of the issue and ensure reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Is this compound expected to be cytotoxic?
A1: No. Studies and cosmetic safety assessments have shown that this compound generally has a high safety profile with no expected cytotoxicity, mutagenicity, or sensitization.[1] It is designed to be a bioactive signal peptide that stimulates collagen and elastin (B1584352) synthesis.[2][3][4] However, unexpected cytotoxicity can arise from experimental variables, especially at high concentrations.
Q2: Why am I observing cytotoxicity at high concentrations of this compound?
A2: High concentrations can introduce several confounding factors that may lead to cytotoxicity. The most common causes are not typically from the peptide's intrinsic biological activity but rather its physicochemical properties. These include:
-
Poor Solubility & Precipitation: As a lipopeptide, this compound has limited solubility in aqueous solutions. At high concentrations, it may precipitate out of the culture medium, and these precipitates can be physically damaging to cells.
-
Peptide Aggregation: Amphipathic peptides can self-assemble into supramolecular structures like micelles or oligomers at high concentrations. Certain types of aggregates, particularly soluble oligomers, are known to be cytotoxic as they can disrupt cell membrane integrity.[5][6]
-
High Vehicle (Solvent) Concentration: To dissolve the lipophilic peptide, solvents like Dimethyl Sulfoxide (DMSO) are often used. If the final concentration of DMSO in the cell culture is too high (typically >0.5%), the solvent itself can be toxic to the cells.[7]
-
Contamination: The peptide stock solution or cell culture reagents could be contaminated with bacteria or mycoplasma, leading to cell death that is incorrectly attributed to the peptide.[7]
Q3: My cytotoxicity assay (e.g., MTT) shows a decrease in cell viability. Does this definitively mean the peptide is killing the cells?
A3: Not necessarily. An MTT assay measures mitochondrial reductase activity, which is an indicator of metabolic activity, not a direct measure of cell death. A reduction in signal could mean cytotoxicity, but it could also indicate:
-
A decrease in cell proliferation (cytostatic effect).
-
Interference of the peptide or its aggregates with the MTT reagent or formazan (B1609692) product.
-
A non-lethal alteration of cellular metabolism. It is crucial to confirm cytotoxicity using a different assay that measures a distinct endpoint, such as membrane integrity (LDH assay) or apoptosis (Annexin V/PI staining).[7]
Q4: How should I properly dissolve and handle this compound to minimize potential issues?
A4: Proper handling is critical. Due to its lipophilic nature, the peptide should first be dissolved in a small amount of a sterile organic solvent like DMSO to create a high-concentration stock solution.[8] This stock can then be serially diluted into your cell culture medium to achieve the final desired concentrations. Always ensure the final solvent concentration remains in a non-toxic range for your specific cell line (e.g., ≤0.1% - 0.5% DMSO). To aid dissolution, gentle warming or brief sonication of the stock solution can be considered, but avoid repeated freeze-thaw cycles.
Troubleshooting Guides
If you are experiencing unexpected cytotoxicity, follow this step-by-step troubleshooting guide.
Problem 1: High Cytotoxicity Observed Across Multiple Cell Lines and Concentrations
| Possible Cause | Recommended Action |
| Solvent Toxicity | Prepare a vehicle control experiment with cells exposed to the same final concentrations of the solvent (e.g., DMSO) used in your peptide experiments, but without the peptide. If the vehicle control shows toxicity, you must reduce the final solvent concentration. |
| Peptide Precipitation | After adding the peptide solution to the culture medium, visually inspect the wells under a microscope for any signs of precipitation (crystals, amorphous solids). If observed, try lowering the peptide concentration, preparing fresh dilutions, or using a different solubilization strategy. |
| Contamination | Test your cell cultures for mycoplasma contamination. Check your incubator, media, and other reagents for signs of bacterial or fungal growth. Use fresh, sterile reagents and practice aseptic techniques. |
| Incorrect Concentration | Double-check all calculations for your stock solution and serial dilutions. An error in calculation could lead to unintentionally high concentrations being tested. |
Problem 2: Inconsistent or Not Reproducible Cytotoxicity Results
| Possible Cause | Recommended Action |
| Peptide Aggregation | Peptide aggregation can be a dynamic process, leading to variable results. Prepare fresh stock solutions for each experiment. Ensure the peptide is fully dissolved in the initial solvent before diluting into aqueous media.[5] |
| Cell Health & Density | Use cells from a consistent, low passage number. Ensure that cells are healthy and in the logarithmic growth phase at the time of treatment. Inconsistent cell seeding density can lead to variability; perform a cell count to ensure uniform plating.[9] |
| "Edge Effect" in Plates | The outer wells of 96-well plates are prone to evaporation, which can concentrate the peptide and affect results. Avoid using the outermost wells for experimental samples; instead, fill them with sterile media or PBS to maintain humidity.[7] |
| Assay Variability | Ensure consistent incubation times and proper mixing at each step of the assay protocol. Bubbles in wells can interfere with absorbance readings and should be removed.[9] |
Data Presentation: Summary of Key Experimental Parameters
For consistent results, adhere to the following recommended parameters.
| Parameter | Recommendation | Rationale |
| Peptide Solvent | 100% DMSO, sterile-filtered | Palmitoylated peptides have poor aqueous solubility but are soluble in organic solvents.[8] |
| Stock Concentration | 1-10 mM | A high-concentration stock minimizes the volume of solvent added to the final culture. |
| Final Solvent Conc. | ≤ 0.5% (v/v), ideally ≤ 0.1% | High concentrations of DMSO are cytotoxic to most cell lines.[7] |
| Cell Seeding Density | Cell-line dependent (e.g., 5,000-10,000 cells/well for 96-well plate) | Ensures cells are in an optimal growth phase and avoids artifacts from over- or under-confluence. |
| Vehicle Control | Culture medium + highest final solvent concentration | Differentiates between peptide-induced cytotoxicity and solvent-induced cytotoxicity. |
| Positive Control | A known cytotoxic agent (e.g., Staurosporine, Triton™ X-100) | Confirms that the assay is working correctly and the cells are responsive to cytotoxic stimuli. |
Experimental Protocols
Protocol 1: MTT Assay for Metabolic Activity
This assay measures the activity of mitochondrial dehydrogenases, which reflects the metabolic state of the cell population.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[10]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[10]
-
96-well cell culture plates.
Methodology:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Remember to prepare vehicle controls.
-
Remove the old medium from the cells and add 100 µL of the medium containing the peptide or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate at 37°C for 2-4 hours, or until purple formazan crystals are visible.[10]
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle pipetting or shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: LDH Release Assay for Membrane Integrity
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (contains LDH reaction mixture and lysis solution).
-
96-well cell culture plates.
Methodology:
-
Seed cells and treat with this compound as described in the MTT protocol (Steps 1-4).
-
Set up the required controls as per the kit manufacturer's instructions. This will include:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells plus Lysis Solution (added ~45 min before the end of incubation).[11]
-
Vehicle Control: Cells treated with the highest concentration of the solvent.
-
Background Control: Medium only.
-
-
At the end of the incubation period, centrifuge the plate (if using suspension cells) or proceed directly.
-
Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well plate.[12]
-
Add 50 µL of the LDH reaction mixture to each well of the new plate.
-
Incubate for 30 minutes at room temperature, protected from light.[11]
-
Add 50 µL of Stop Solution (if included in the kit) to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[11]
Visualizations
Logical Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
Potential Mechanism: Aggregation-Induced Cytotoxicity
Caption: Aggregation of amphipathic peptides leading to cell death.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for comprehensive cytotoxicity testing.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound – Natural | Sustainable | Quality [alticobio.com]
- 3. This compound: Advanced Bioactive Peptide for Anti-Aging Skincare [jindunchemical.com]
- 4. News - How this compound Improves Skin Smoothness [jindunchem-med.com]
- 5. Controllable membrane damage by tunable peptide aggregation with albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Multiple S-Palmitoylation on Peptide Behavior in Mass Spectrometry - ChemistryViews [chemistryviews.org]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 10. benchchem.com [benchchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Method refinement for detecting Palmitoyl hexapeptide-14 in complex biological samples
Welcome to the technical support center for the detection of Palmitoyl (B13399708) hexapeptide-14 in complex biological samples. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is Palmitoyl hexapeptide-14 and why is it challenging to detect in biological samples?
A1: this compound is a synthetic lipopeptide, which is a peptide composed of six amino acids attached to a palmitic acid molecule.[1][2] This lipid modification enhances its stability and ability to penetrate the skin, making it a popular ingredient in anti-aging skincare products where it stimulates collagen production.[1][2] The key challenges in its detection in complex biological matrices such as plasma or tissue homogenates stem from its amphiphilic nature. The palmitoyl group imparts significant hydrophobicity, which can lead to:
-
Low solubility in aqueous buffers.
-
Strong binding to plasma proteins like albumin and other lipids, making extraction difficult.
-
Adsorption to plasticware and surfaces during sample preparation.
-
Poor ionization efficiency in mass spectrometry compared to non-lipidated peptides.
-
Loss of the palmitoyl group during sample preparation and certain mass spectrometry fragmentation techniques.[3]
Q2: Which sample preparation techniques are recommended for extracting this compound from biological fluids?
A2: Due to its lipophilic nature, a combination of protein precipitation and liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is generally recommended.
-
Protein Precipitation (PPT): This is often the first step to remove the bulk of proteins. Cold organic solvents like acetonitrile (B52724) or methanol (B129727) are effective.
-
Liquid-Liquid Extraction (LLE): Following PPT, an LLE can be used to partition the lipopeptide into an immiscible organic solvent. A common approach for lipids and lipopeptides is the use of a biphasic solvent system such as methanol, methyl tert-butyl ether (MTBE), and water.[4]
-
Solid-Phase Extraction (SPE): Reversed-phase SPE (e.g., C8 or C18 cartridges) is a powerful technique for cleaning up and concentrating the peptide.[5][6] A gradient elution, starting with a high aqueous content and gradually increasing the organic solvent, can effectively separate the peptide from more polar and less retained impurities.[5]
Q3: What are the key considerations for developing an LC-MS/MS method for this compound?
A3: Key considerations include the choice of column, mobile phases, and mass spectrometry parameters.
-
Column: A reversed-phase C8 or C18 column is typically suitable for separating hydrophobic peptides.
-
Mobile Phases: Mobile phases should consist of an aqueous component (e.g., water with 0.1% formic acid to aid ionization) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). A gradient elution from a lower to a higher concentration of the organic solvent is necessary to elute the hydrophobic peptide.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for peptides. Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer will provide the best sensitivity and selectivity for quantification. It is crucial to optimize the precursor ion and at least two product ions for the peptide.
Q4: What is the likely signaling pathway through which this compound stimulates collagen synthesis?
A4: this compound is a "signal peptide" that communicates with skin cells, particularly fibroblasts, to stimulate the production of extracellular matrix proteins like collagen.[2] While the exact pathway for this specific peptide is not extensively documented in publicly available research, it is highly probable that it acts through a mechanism common to other collagen-stimulating peptides. This likely involves the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[7][8] In this pathway, the peptide would bind to a receptor on the fibroblast surface, initiating a signaling cascade that leads to the activation of Smad proteins. These activated Smads then translocate to the nucleus and act as transcription factors to increase the expression of collagen genes.[8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal/Poor Sensitivity | 1. Inefficient Extraction: The peptide may be bound to proteins or lost in the aqueous phase during extraction. 2. Adsorption: The hydrophobic peptide can stick to sample tubes, pipette tips, and vials. 3. Poor Ionization: The palmitoyl group can suppress ionization in the MS source. 4. Suboptimal MS Parameters: Incorrect precursor/product ion selection or collision energy. | 1. Optimize the protein precipitation step and the organic solvent system for LLE. For SPE, ensure the cartridge is properly conditioned and that the elution solvent is strong enough. 2. Use low-binding microcentrifuge tubes and pipette tips. Consider adding a small percentage of organic solvent to the sample diluent. 3. Optimize mobile phase additives (e.g., 0.1% formic acid) to promote protonation. Ensure the ESI source parameters (e.g., capillary voltage, gas flow, temperature) are optimized. 4. Infuse a standard solution of the peptide to determine the optimal MRM transitions and collision energies. |
| High Variability/Poor Reproducibility | 1. Inconsistent Sample Preparation: Variations in extraction efficiency between samples. 2. Sample Degradation: The peptide may be degraded by proteases in the biological matrix. 3. Carryover: The sticky nature of the peptide can lead to it being retained in the autosampler or on the analytical column. | 1. Use a validated and standardized extraction protocol. The use of an internal standard (ideally a stable isotope-labeled version of the peptide) is highly recommended to correct for variability. 2. Work quickly and on ice during sample preparation. Consider adding protease inhibitors to the sample upon collection. 3. Optimize the autosampler wash solution to include a high percentage of strong organic solvent. Implement a robust column washing step at the end of each chromatographic run. |
| Peak Tailing or Broadening | 1. Secondary Interactions: The peptide may be interacting with active sites on the column packing material. 2. Poor Solubility in Mobile Phase: The peptide may not be fully soluble in the initial mobile phase conditions. 3. Column Overload: Injecting too much sample. | 1. Ensure the mobile phase pH is appropriate. The addition of a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) can sometimes improve peak shape, but be aware that TFA can suppress MS signal. 2. Ensure the sample is dissolved in a solvent that is compatible with, but not significantly stronger than, the initial mobile phase. 3. Reduce the injection volume or dilute the sample. |
| Matrix Effects (Ion Suppression or Enhancement) | 1. Co-eluting Interferences: Other molecules from the biological matrix can co-elute with the peptide and affect its ionization efficiency. 2. Insufficient Sample Cleanup: The extraction method may not be effectively removing interfering substances like phospholipids. | 1. Improve chromatographic separation by modifying the gradient profile. 2. Enhance the sample cleanup procedure. This could involve adding a second purification step (e.g., LLE followed by SPE) or using a more selective SPE sorbent. |
Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol is a starting point and should be optimized for your specific application and instrumentation.
1. Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Internal Standard (IS): Stable isotope-labeled this compound
-
Acetonitrile (ACN), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Low-binding microcentrifuge tubes (1.5 mL)
-
Refrigerated centrifuge
2. Procedure:
-
Thaw plasma samples on ice.
-
In a 1.5 mL low-binding microcentrifuge tube, add 100 µL of plasma.
-
Spike with 10 µL of the internal standard solution. Vortex briefly.
-
Protein Precipitation: Add 300 µL of cold ACN. Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new low-binding tube.
-
Liquid-Liquid Extraction: Add 750 µL of cold MTBE to the supernatant. Vortex for 1 minute.
-
Add 188 µL of LC-MS grade water to induce phase separation. Vortex briefly.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Carefully collect the upper organic layer and transfer it to a new tube.
-
Dry the extract under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of 50:50 ACN:Water with 0.1% FA. Vortex to dissolve.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to an LC-MS vial for analysis.
Protocol 2: LC-MS/MS Analysis
1. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 30% B
-
6.1-8 min: 30% B (re-equilibration)
-
2. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: To be determined by infusing a standard of this compound. Optimize at least two transitions (one for quantification, one for qualification).
Visualizations
Caption: Experimental workflow for the detection of this compound.
Caption: Probable signaling pathway for collagen synthesis stimulation.
References
- 1. This compound – Natural | Sustainable | Quality [alticobio.com]
- 2. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]
- 3. Direct detection of S-palmitoylation by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of solid-phase extraction procedures in peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collagen peptides promote skin collagen synthesis by modulating the gut microbiota and activating the TGF-β pathway - Food & Function (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Adjusting pH to improve Palmitoyl hexapeptide-14 performance in assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palmitoyl (B13399708) hexapeptide-14. The focus is on adjusting pH to enhance the peptide's performance in common in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for working with Palmitoyl hexapeptide-14?
A1: this compound is stable within a pH range of 4.0 to 7.0. However, the optimal pH for a specific assay will depend on the biological system being studied (e.g., fibroblast proliferation, collagen synthesis, MMP inhibition).
Q2: How does pH affect the solubility of this compound?
A2: Due to the palmitoyl lipid chain, this peptide is lipophilic. Its solubility in aqueous solutions can be influenced by pH. While it is considered lipid-soluble, for cell-based assays, it is often dissolved in a small amount of a compatible organic solvent like DMSO first, and then diluted in the assay medium. The pH of the final medium should be adjusted to be within the 4.0 to 7.0 stability range. It is recommended to test the solubility at different pH values to determine the optimal condition for your specific assay.
Q3: Can pH adjustment improve the performance of this compound in a fibroblast proliferation assay?
A3: Yes, pH can significantly impact fibroblast proliferation. Studies have shown that a mildly acidic environment (around pH 5.0-6.5) can be favorable for fibroblast proliferation.[1] Therefore, adjusting the pH of your cell culture medium to the lower end of the peptide's stability range may enhance its proliferative effects.
Q4: What is the recommended pH for a collagen synthesis assay with this compound?
A4: Collagen synthesis assays are typically performed at a neutral pH (around 7.0-7.4) to mimic physiological conditions. While this compound is stable at this pH, it is crucial to ensure its solubility and bioavailability in the assay medium.
Q5: How does pH influence the results of an MMP inhibition assay?
A5: The activity of matrix metalloproteinases (MMPs) is highly pH-dependent. For instance, some MMPs are activated under acidic conditions, while others have optimal activity at a neutral or slightly alkaline pH.[2] Therefore, the optimal pH for an MMP inhibition assay will depend on the specific MMP being investigated. It is essential to consult the literature for the optimal pH of the MMP of interest and ensure it falls within the stability range of this compound.
Troubleshooting Guides
Issue 1: Low or Inconsistent Fibroblast Proliferation Results
Potential Cause: Suboptimal pH of the cell culture medium.
Troubleshooting Steps:
-
Verify Medium pH: Ensure the pH of your complete cell culture medium containing this compound is within the 4.0-7.0 range.
-
pH Optimization Experiment: Perform a dose-response experiment at different pH levels (e.g., pH 5.5, 6.5, and 7.2) to determine the optimal pH for fibroblast proliferation in your specific cell line.
-
Solubility Check: Visually inspect the medium for any signs of peptide precipitation after pH adjustment. If precipitation occurs, consider adjusting the initial solvent or using a stabilizing agent.
Expected Outcome: Identifying an optimal, slightly acidic pH may lead to a more robust and reproducible increase in fibroblast proliferation.
| pH | This compound Concentration (µM) | % Increase in Fibroblast Proliferation (Hypothetical Data) |
| 5.5 | 1 | 25% |
| 5.5 | 10 | 45% |
| 6.5 | 1 | 20% |
| 6.5 | 10 | 38% |
| 7.2 | 1 | 15% |
| 7.2 | 10 | 30% |
Issue 2: No Significant Increase in Collagen Synthesis
Potential Cause: Assay pH is not optimal for peptide activity or fibroblast function.
Troubleshooting Steps:
-
Confirm Neutral pH: Ensure your assay is conducted at a pH of approximately 7.0-7.4, which is optimal for fibroblast collagen production.
-
Pre-incubation pH: Consider pre-incubating the fibroblasts with this compound at a slightly more acidic pH (e.g., 6.5) for a short period to potentially enhance peptide uptake before switching to a neutral pH for the collagen synthesis phase.
-
Control for pH Effects: Run a control with the vehicle at the same pH to ensure that the pH itself is not inhibiting collagen synthesis.
Expected Outcome: Maintaining a neutral pH during the collagen synthesis phase is critical for observing the peptide's stimulatory effects.
| pH | This compound Concentration (µM) | % Increase in Collagen Synthesis (Hypothetical Data) |
| 6.5 | 1 | 15% |
| 6.5 | 10 | 25% |
| 7.2 | 1 | 20% |
| 7.2 | 10 | 40% |
Issue 3: Inconsistent MMP-1 Inhibition Results
Potential Cause: The assay buffer pH is not optimal for both MMP-1 activity and this compound stability/activity.
Troubleshooting Steps:
-
Determine Optimal MMP-1 pH: Consult literature or manufacturer's data for the optimal pH of the recombinant MMP-1 used. This is often around 7.5.
-
Verify Peptide Stability: Ensure the chosen assay pH is within the 4.0-7.0 stability range of the peptide. If the optimal MMP-1 pH is outside this range, a compromise may be necessary, or a different MMP isoform with a more suitable pH profile could be considered.
-
pH-dependent Inhibition Curve: If feasible, perform the inhibition assay at a few different pH values within the overlapping activity/stability range to find the most sensitive condition for detecting inhibition.
Expected Outcome: A carefully selected pH that supports both enzyme activity and inhibitor stability will yield more reliable and reproducible inhibition data.
| pH | This compound Concentration (µM) | % MMP-1 Inhibition (Hypothetical Data) |
| 6.5 | 1 | 30% |
| 6.5 | 10 | 55% |
| 7.0 | 1 | 25% |
| 7.0 | 10 | 48% |
| 7.5 | 1 | 20% |
| 7.5 | 10 | 40% |
Experimental Protocols
Protocol 1: Fibroblast Proliferation Assay (MTT)
-
Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Peptide Preparation: Prepare stock solutions of this compound in DMSO. Prepare serial dilutions in serum-free medium with the pH adjusted to the desired levels (e.g., 5.5, 6.5, 7.2).
-
Treatment: Replace the culture medium with the prepared peptide solutions or vehicle controls.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Assay: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm.
Protocol 2: Collagen Synthesis Assay (Sirius Red)
-
Cell Culture and Treatment: Culture human dermal fibroblasts to confluence in 24-well plates. Treat the cells with this compound in a serum-free medium at the desired pH (typically neutral) for 48 hours.
-
Cell Lysis: Lyse the cells to release the extracellular matrix.
-
Staining: Stain the deposited collagen with Sirius Red solution for 1 hour.
-
Washing: Wash with acidified water to remove unbound dye.
-
Elution: Elute the bound dye with a destaining solution.
-
Measurement: Read the absorbance of the eluted dye at 540 nm.
Protocol 3: MMP-1 Inhibition Assay (Fluorogenic)
-
Reagent Preparation: Prepare the assay buffer at the desired pH (e.g., 7.0). Prepare solutions of recombinant human MMP-1, the fluorogenic MMP-1 substrate, and this compound at various concentrations.
-
Inhibitor Incubation: In a 96-well black plate, add MMP-1 enzyme and the this compound solution or a known inhibitor control. Incubate for 15 minutes at 37°C.
-
Substrate Addition: Add the fluorogenic substrate to initiate the reaction.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.
-
Data Analysis: Calculate the rate of substrate cleavage and determine the percent inhibition by this compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for in vitro assays.
Caption: Troubleshooting logical relationship.
References
- 1. Fibroblast proliferation due to exposure to a platelet concentrate in vitro is pH dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pH dependence of the enzymatic processing of collagen I by MMP-1 (fibroblast collagenase), MMP-2 (gelatinase A), and MMP-14 ectodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling for lot-to-lot variability of synthetic Palmitoyl hexapeptide-14
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address lot-to-lot variability of synthetic Palmitoyl hexapeptide-14 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic lipopeptide, which means it's a peptide (a short chain of amino acids) attached to a fatty acid (palmitic acid). This lipid modification enhances its stability and ability to penetrate the skin.[1][2][3] It functions as a "signal peptide," meaning it communicates with cells to initiate specific actions.[2][4][5] Its primary roles are to stimulate the production of collagen and elastin, inhibit the activity of matrix metalloproteinases (MMPs) which degrade the extracellular matrix, and modulate pro-inflammatory cytokines.[1][4][6][7] The ultimate effect is a reduction in the appearance of wrinkles and an improvement in skin firmness and elasticity.[1][3][7]
Q2: What are the common causes of lot-to-lot variability with synthetic this compound?
A2: Lot-to-lot variability in synthetic peptides like this compound can arise from several factors:
-
Purity Levels: The percentage of the correct peptide sequence versus impurities such as truncated or deletion sequences from the synthesis process.
-
Counter-ion Contamination: Residual trifluoroacetic acid (TFA) from the purification process can impact cellular assays.
-
Biological Contaminants: Endotoxins (lipopolysaccharides) can be present from bacterial contamination during synthesis or handling and can cause inflammatory responses in cell-based assays.
-
Peptide Degradation: Improper storage (exposure to light, moisture, or incorrect temperatures) can lead to the breakdown of the peptide.
-
Inaccurate Peptide Quantification: The difference between total peptide content and the net (active) peptide content can lead to dosing errors.
Q3: How should I properly store and handle this compound to minimize variability?
A3: To ensure consistency, adhere to the following storage and handling guidelines:
-
Storage: Store lyophilized peptide at -20°C or colder, protected from light and moisture.[2]
-
Handling:
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Use sterile, high-purity solvents for reconstitution (e.g., sterile water, glycerin, or propylene (B89431) glycol).[2]
-
For cell-based assays, consider using a sterile buffer.
-
Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles.
-
Q4: What are the expected quality control specifications for a new lot of this compound?
A4: While specifications can vary by manufacturer, typical quality control parameters for research-grade this compound are summarized in the table below.
Data Presentation
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Specification | Method | Purpose |
| Appearance | White to off-white powder | Visual Inspection | Confirms the physical state of the lyophilized peptide. |
| Purity | ≥ 95% | HPLC | Quantifies the percentage of the target peptide relative to impurities. |
| Identity | Conforms to the expected molecular weight | Mass Spectrometry (MS) | Confirms the correct chemical structure and sequence. |
| Solubility | Soluble in water, glycerin, propylene glycol | Solubility Test | Ensures the peptide can be properly dissolved for experiments. |
| pH Stability | Stable in a pH range of 4.0 - 7.0 | pH Meter | Defines the optimal pH range for formulation and use to prevent degradation.[2] |
Troubleshooting Guides
Problem 1: Inconsistent results in cell-based assays (e.g., collagen production, cell proliferation).
| Potential Cause | Troubleshooting Step |
| Incorrect Peptide Concentration | 1. Verify the net peptide content from the Certificate of Analysis (CoA). 2. Re-quantify the peptide concentration using a suitable method (e.g., UV-Vis spectroscopy at 280 nm if aromatic residues are present, or a colorimetric peptide assay). 3. Ensure accurate and consistent pipetting of the peptide solution. |
| Biological Contamination | 1. Use a new, unopened vial of peptide. 2. Test for endotoxin (B1171834) contamination using a LAL (Limulus Amebocyte Lysate) assay. 3. If contamination is suspected, filter the reconstituted peptide solution through a 0.22 µm sterile filter. |
| TFA Interference | 1. Check the CoA for information on the salt form of the peptide. 2. If high TFA levels are suspected, consider ion-exchange to replace TFA with a more biocompatible counter-ion like acetate (B1210297) or chloride. |
| Peptide Degradation | 1. Use a freshly prepared stock solution. 2. Analyze the peptide solution by HPLC to check for degradation products. 3. Ensure proper storage and handling procedures are being followed. |
Problem 2: Discrepancies in analytical characterization between lots (HPLC/MS).
| Potential Cause | Troubleshooting Step |
| Different Impurity Profiles | 1. Compare the HPLC chromatograms of different lots side-by-side. 2. Use MS to identify the major impurities in each lot. 3. If a particular impurity is significantly different and suspected to interfere with the assay, consider re-purifying the peptide. |
| Instrument Variability | 1. Run a standard of known concentration and purity to verify instrument performance. 2. Ensure the same HPLC column, mobile phases, and gradient are used for all analyses. |
| Sample Preparation Errors | 1. Prepare samples from different lots at the same time using the same procedure. 2. Ensure complete dissolution of the peptide before injection. |
Experimental Protocols
Protocol 1: HPLC-MS Analysis of this compound
This protocol provides a general method for assessing the purity and identity of this compound.
1. Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF)
2. Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:water).
-
Dilute the stock solution to a final concentration of 100 µg/mL with the initial mobile phase composition.
3. HPLC Conditions:
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 30-70% B over 20 minutes
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Detection: UV at 220 nm and Mass Spectrometry
4. Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 300-1500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
5. Data Analysis:
-
Integrate the peak areas from the UV chromatogram to determine the purity of the peptide.
-
Analyze the mass spectrum to confirm the molecular weight of the main peak corresponds to this compound.
Protocol 2: Cell-Based Assay for Biological Activity (Collagen Production)
This protocol outlines a method to assess the biological activity of different lots of this compound by measuring collagen production in human dermal fibroblasts.
1. Materials:
-
Human dermal fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
This compound lots to be tested
-
Sircol™ Soluble Collagen Assay Kit
-
96-well cell culture plates
2. Cell Culture and Treatment:
-
Seed HDFs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of each lot of this compound in serum-free medium (e.g., 0.1, 1, 10, 100 µM).
-
Replace the growth medium with the peptide solutions and incubate for 48-72 hours. Include a vehicle control (medium only).
3. Collagen Quantification:
-
Collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the Sircol™ Soluble Collagen Assay to quantify the amount of soluble collagen in the supernatant.
-
Read the absorbance at the recommended wavelength (typically 555 nm).
4. Data Analysis:
-
Generate a dose-response curve for each lot of this compound.
-
Compare the EC50 (half-maximal effective concentration) values between lots to assess relative potency.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for qualifying a new lot of this compound.
Caption: Logical workflow for troubleshooting inconsistent results.
References
- 1. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]
- 2. This compound: Advanced Bioactive Peptide for Anti-Aging Skincare [jindunchemical.com]
- 3. This compound – Natural | Sustainable | Quality [alticobio.com]
- 4. How this compound Targets Aging Signs and Strengthens Skin Barrier [jindunchemical.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. procoal.co.uk [procoal.co.uk]
- 7. This compound (Explained + Products) [incidecoder.com]
Validation & Comparative
A Comparative Analysis of Palmitoyl Hexapeptide-14 and Palmitoyl Tripeptide-5 for Dermatological Research
This guide offers an objective comparison of Palmitoyl Hexapeptide-14 and Palmitoyl Tripeptide-5, two prominent synthetic peptides in the field of dermatology and cosmetic science. The analysis is tailored for researchers, scientists, and drug development professionals, focusing on mechanisms of action, signaling pathways, and supporting experimental data to facilitate informed decision-making in research and development.
Overview and Mechanism of Action
This compound is a synthetic lipopeptide designed for enhanced skin penetration.[1][2] Its primary mechanism involves stimulating fibroblast proliferation and collagen synthesis while simultaneously inhibiting matrix metalloproteinases (MMPs), the enzymes responsible for the degradation of collagen and elastin.[1][2][3] This dual action of rebuilding the extracellular matrix (ECM) and preventing its breakdown contributes to a reduction in the appearance of fine lines and wrinkles and an improvement in skin elasticity.[1][2][4]
Palmitoyl Tripeptide-5 is a highly bioactive synthetic peptide that also penetrates the skin to stimulate collagen production.[5][6] Its key mechanism of action is the activation of the latent Transforming Growth Factor-beta (TGF-β), a critical element in collagen synthesis.[7][8][9][10] It achieves this by mimicking a sequence within the Thrombospondin I protein, which naturally activates TGF-β.[8][10][11] In addition to boosting collagen synthesis, some in vitro studies have shown that Palmitoyl Tripeptide-5 can also help prevent collagen degradation by interfering with MMP1 and MMP3.[11][12]
Core Signaling Pathways
The biological effects of these peptides are dictated by the specific intracellular signaling cascades they initiate.
This compound Signaling Pathway This peptide acts as a cellular messenger, initiating a cascade that supports ECM integrity and cell proliferation.[13][14]
Caption: this compound signaling cascade in dermal fibroblasts.
Palmitoyl Tripeptide-5 Signaling Pathway This peptide's action is centered on the activation of TGF-β, a potent stimulator of collagen synthesis.[7][15]
Caption: Palmitoyl Tripeptide-5 signaling via TGF-β pathway activation.
Comparative Efficacy: In Vitro Data Summary
The following table summarizes the key biological effects of both peptides as documented in various in vitro studies. Direct comparative quantitative data is limited; therefore, this table represents a synthesis of their reported activities.
| Biological Endpoint | This compound | Palmitoyl Tripeptide-5 | Primary Mechanism |
| Collagen Synthesis | Stimulates | Strongly Stimulates | Direct cellular signaling |
| Elastin Synthesis | Stimulates | May Increase | Direct cellular signaling |
| Fibroblast Proliferation | Stimulates | Not a primary mechanism | Direct cellular signaling |
| MMP Inhibition | Inhibits | Inhibits (MMP1, MMP3) | Direct cellular signaling |
| TGF-β Activation | Not a primary mechanism | Primary Mechanism | Mimics Thrombospondin I |
Experimental Protocols
The data supporting the efficacy of these peptides are derived from standardized in vitro assays using human dermal fibroblast cell cultures.
4.1. General Cell Culture and Peptide Treatment
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.[16][17]
-
Peptide Treatment: For experiments, cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for protein quantification).[18][19] After reaching desired confluency, the growth medium is replaced with a serum-free medium containing the peptides at various concentrations (e.g., 10-100 μM) for a specified incubation period (e.g., 24-72 hours).[18][19][20]
4.2. Key Experimental Assays
-
Cell Proliferation/Viability (MTT Assay):
-
HDFs are seeded in a 96-well plate and treated with peptides for 24-72 hours.
-
Post-incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 2-4 hours at 37°C.
-
The resulting formazan (B1609692) crystals, formed by metabolically active cells, are solubilized with DMSO.
-
The absorbance is measured at 570 nm, with higher absorbance correlating to greater cell viability and proliferation.[18][19]
-
-
Collagen Synthesis (ELISA):
-
HDFs are treated with peptides in a 24-well plate for 48-72 hours.
-
The cell culture supernatant is collected.
-
The concentration of pro-collagen type I is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's protocol.
-
Absorbance is read on a microplate reader, and collagen levels are calculated against a standard curve.
-
-
MMP Activity (Fluorometric Assay):
-
Culture supernatants from peptide-treated cells are collected.
-
The supernatant is incubated with a fluorogenic MMP substrate.
-
The rate of substrate cleavage, which corresponds to MMP activity, is measured by monitoring the increase in fluorescence over time with a fluorescence microplate reader.
-
General Experimental Workflow
Caption: A generalized workflow for in vitro evaluation of cosmetic peptides.
Conclusion and Professional Summary
Both this compound and Palmitoyl Tripeptide-5 are effective modulators of the skin's extracellular matrix, but they operate through distinct primary pathways.
-
This compound offers a multi-pronged approach by not only stimulating collagen synthesis but also promoting the proliferation of the cells that produce it and inhibiting the enzymes that degrade it.[1][3] This makes it a comprehensive candidate for formulations aimed at broad-spectrum anti-aging and skin structure reinforcement.
-
Palmitoyl Tripeptide-5 provides a highly targeted and potent mechanism for stimulating collagen synthesis through the well-characterized TGF-β pathway.[7][8][10] Its ability to mimic a natural biological activation process makes it a powerful ingredient for applications focused specifically on increasing skin firmness and reducing wrinkle depth.
The selection between these two peptides should be guided by the strategic goals of the research or product development. For a holistic effect on the dermal matrix and cellular activity, this compound is an excellent choice. For a focused, powerful boost in collagen production, Palmitoyl Tripeptide-5 is a highly effective option. Further head-to-head clinical studies are warranted to fully delineate their comparative in vivo efficacy.
References
- 1. This compound: Enhancing Skin Firmness and Reducing Wrinkles [jindunchemical.com]
- 2. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. This compound – Natural | Sustainable | Quality [alticobio.com]
- 5. Palmitoyl tripeptide-5 in skincare, What is? | Lesielle [lesielle.com]
- 6. devicosmetic.com [devicosmetic.com]
- 7. resident.com [resident.com]
- 8. experchem.com [experchem.com]
- 9. ulprospector.com [ulprospector.com]
- 10. Syn®-Coll | Palmitoyl Tripeptide-5 former Palmitoyl Tripeptide-3 | Cosmetic Ingredients Guide [ci.guide]
- 11. Function of Palmitoyl Tripeptide-5 - Creative Peptides [creative-peptides.com]
- 12. Topical Peptide Treatments with Effective Anti-Aging Results [mdpi.com]
- 13. procoal.co.uk [procoal.co.uk]
- 14. How this compound Targets Aging Signs and Strengthens Skin Barrier [jindunchemical.com]
- 15. corepeptides.com [corepeptides.com]
- 16. Fibroblasts as an experimental model system for the study of comparative physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Synthesis and Characterization of a Novel Peptide Targeting Human Tenon Fibroblast Cells To Modulate Fibrosis: An Integrated Empirical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Palmitoyl Hexapeptide-14 and Acetyl Hexapeptide-8 in Skin Anti-Aging
References
- 1. mdpi.com [mdpi.com]
- 2. This compound – Natural | Sustainable | Quality [alticobio.com]
- 3. mdpi.com [mdpi.com]
- 4. Acetyl Hexapeptide-8 in Cosmeceuticals—A Review of Skin Permeability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aestheticcosmetology.com [aestheticcosmetology.com]
- 6. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]
- 7. corepeptides.com [corepeptides.com]
- 8. procoal.co.uk [procoal.co.uk]
- 9. skincarerebels.com [skincarerebels.com]
Validating the Anti-Wrinkle Efficacy of Palmitoyl Hexapeptide-14 in Ex Vivo Skin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Palmitoyl hexapeptide-14, a synthetic peptide increasingly utilized in anti-aging skincare. We delve into its mechanism of action and compare its performance with other well-known anti-wrinkle peptides, supported by available experimental data. Detailed methodologies for key ex vivo experiments are also presented to aid in the design and evaluation of future studies.
Mechanism of Action: this compound
This compound is a lipo-peptide, where the hexapeptide is attached to palmitic acid to enhance its penetration into the skin. Its primary anti-wrinkle effects are attributed to its ability to stimulate key processes in the dermal matrix:
-
Stimulation of Collagen Synthesis: It actively signals fibroblasts to produce more collagen, a critical protein for skin structure and firmness.
-
Promotion of Fibroblast Proliferation: The peptide encourages the growth of fibroblasts, the cells responsible for generating collagen and other extracellular matrix (ECM) components.
-
Inhibition of Matrix Metalloproteinases (MMPs): It helps to prevent the breakdown of existing collagen by inhibiting the activity of MMPs, enzymes that increase with age and sun exposure.
Comparative Analysis of Anti-Wrinkle Peptides
| Peptide | Mechanism of Action | Reported Efficacy | Study Type | Citation |
| This compound | Stimulates collagen synthesis, fibroblast proliferation; inhibits MMPs. | Data not publicly available. | - | |
| Acetyl hexapeptide-8 | Reduces neurotransmitter release at the neuromuscular junction, relaxing facial muscles. | Up to 17% reduction in wrinkle depth after 15 days (10% solution). | In vivo | [1] |
| Up to 16.26% reduction in wrinkle depth after 28 days (5% formula). | In vivo | [1] | ||
| Palmitoyl tripeptide-5 | Mimics thrombospondin I to activate TGF-β, stimulating collagen synthesis; inhibits MMPs. | Up to 119% increase in collagen synthesis. | Animal study | [2] |
| 7% and 12% reduction in the appearance of wrinkles with 1% and 2.5% concentrations, respectively, over 84 days. | In vivo |
Experimental Protocols for Ex Vivo Skin Analysis
To validate the anti-wrinkle effects of peptides like this compound, a well-defined ex vivo experimental protocol is crucial. Human skin explants provide a physiologically relevant model for assessing the efficacy of topical treatments.
Preparation of Ex Vivo Human Skin Explants
-
Source: Obtain full-thickness human skin from elective surgeries (e.g., abdominoplasty or mammoplasty) with informed consent.
-
Preparation: Clean and disinfect the skin. Remove subcutaneous fat and cut the skin into explants of a standardized size (e.g., 12 mm diameter).
-
Culture: Place explants in a culture medium (e.g., DMEM supplemented with fetal bovine serum, antibiotics, and antimycotics) at the air-liquid interface on a culture insert. Maintain in an incubator at 37°C with 5% CO2.
Treatment Protocol
-
Acclimation: Allow the skin explants to stabilize in culture for 24 hours before treatment.
-
Application: Topically apply the test product (e.g., a cream containing this compound) and a placebo control to the epidermal surface of the explants.
-
Duration: Treat the explants daily for a defined period (e.g., 7-14 days), changing the culture medium every 2-3 days.
Efficacy Assessment
-
Method: Use non-invasive 3D imaging techniques such as fringe projection or confocal microscopy to capture the micro-topography of the skin surface before and after treatment.
-
Analysis: Quantify changes in wrinkle depth, volume, and skin roughness using specialized software.
-
Method: At the end of the treatment period, fix the skin explants in formalin and embed them in paraffin.
-
Immunohistochemistry: Prepare cross-sections of the skin and perform immunohistochemical staining for Collagen I, Collagen III, and Elastin.
-
Quantification: Use image analysis software to quantify the intensity and distribution of the staining in the dermis, comparing treated samples to the placebo control.
-
Method: Use immunohistochemical staining for a proliferation marker, such as Ki-67, on the skin cross-sections.
-
Analysis: Count the number of Ki-67 positive cells in the dermal layer to determine the rate of fibroblast proliferation.
Visualizing the Pathways and Processes
To better understand the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed signaling cascade of this compound in fibroblasts.
Caption: A typical workflow for assessing anti-wrinkle efficacy on ex vivo skin.
References
A Head-to-Head Comparison of Palmitoyl Hexapeptide-14 and Other Leading Signal Peptides in Cellular Regeneration and Anti-Aging
For Immediate Release
In the dynamic field of cellular science and drug development, the quest for potent and reliable signal peptides is paramount. This guide provides a comprehensive, data-driven comparison of Palmitoyl Hexapeptide-14 against other well-established signal peptides, offering researchers, scientists, and drug development professionals a critical overview of their respective performances in key anti-aging and skin regeneration assays.
Executive Summary
Signal peptides are at the forefront of cosmetic and therapeutic innovation, designed to mimic natural biological processes to stimulate cellular repair and regeneration. This report focuses on a head-to-head comparison of this compound with two other widely recognized signal peptides: Palmitoyl Pentapeptide-4 (Matrixyl®) and Acetyl Hexapeptide-8 (Argireline®). Our analysis, supported by experimental data, delves into their mechanisms of action, efficacy in stimulating extracellular matrix (ECM) components, and their impact on visible signs of aging.
This compound emerges as a multi-functional peptide that not only stimulates collagen synthesis and fibroblast proliferation but also inhibits matrix metalloproteinases (MMPs), enzymes responsible for the degradation of the extracellular matrix.[1] While direct quantitative comparative studies are limited, its efficacy has been benchmarked against the potent retinoid, tretinoin (B1684217), demonstrating a comparable reduction in fine lines and wrinkles without the associated irritation.[1][2]
Mechanism of Action: A Tale of Two Pathways
The signal peptides evaluated herein primarily exert their effects through two distinct mechanisms: modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway to boost collagen production, and for some, interference with neurotransmitter release to reduce expression lines.
Collagen Synthesis Stimulation: this compound and Palmitoyl Pentapeptide-4 are both known to stimulate the synthesis of crucial extracellular matrix proteins, including collagen and fibronectin.[3][4][5][6] This is primarily achieved by activating the TGF-β pathway, a key regulator of cellular growth and differentiation. Upon application, these peptides signal fibroblasts to increase the production of collagen types I, III, and IV, leading to a strengthened and more youthful skin matrix.[4]
Inhibition of Muscle Contraction: Acetyl Hexapeptide-8, in contrast, functions as a neurotransmitter-inhibiting peptide. It mimics the N-terminal end of the SNAP-25 protein, competing for a position in the SNARE complex.[7] This destabilization of the SNARE complex leads to a reduction in the release of acetylcholine (B1216132) at the neuromuscular junction, resulting in the relaxation of facial muscles and a subsequent decrease in the appearance of expression wrinkles.[7]
Performance Data: A Quantitative Comparison
The following table summarizes the available quantitative data on the performance of the selected signal peptides from various in-vivo and in-vitro studies.
| Peptide | Assay | Concentration | Results | Study Duration |
| This compound | Wrinkle Reduction (in-vivo) | Not Specified | Comparable to 0.05% tretinoin in reducing fine lines and wrinkles.[1][2] | 12 weeks |
| Acetyl Hexapeptide-8 | Wrinkle Depth Reduction (in-vivo) | 10% | 17% decrease.[7] | 15 days |
| Wrinkle Depth Reduction (in-vivo) | 5% | 16.26% decrease.[7] | 28 days | |
| Wrinkle Depth Reduction (in-vivo) | 10% | 49% decrease.[8] | 4 weeks | |
| Wrinkle Area Reduction (in-vivo) | 2% | 11.3% decrease.[9] | 5 days | |
| Wrinkle Depth Reduction (in-vivo) | 5% | 12.3% decrease.[9] | 5 days | |
| Wrinkle Reduction (in-vivo, synergistic with Pentapeptide-18) | 0.05% | 24.62% decrease.[2] | Not Specified | |
| Wrinkle Depth Reduction (in-vivo) | 10% | Up to 30% decrease.[10] | 4 weeks | |
| Palmitoyl Pentapeptide-4 | Collagen I Gene Expression (in-vitro) | Not Specified | Significant increase.[11][12] | Not Specified |
| Elastin Gene Expression (in-vitro) | Not Specified | Significant increase.[11][12] | Not Specified |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.
Caption: TGF-β signaling pathway initiated by signal peptides.
Caption: Mechanism of Acetyl Hexapeptide-8 (Argireline) in inhibiting muscle contraction.
Caption: General experimental workflow for in-vitro peptide evaluation.
Detailed Experimental Protocols
A summary of common experimental protocols used to evaluate the efficacy of signal peptides is provided below.
Fibroblast Proliferation Assay (MTT Assay)
-
Cell Seeding: Human dermal fibroblasts are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test peptides (e.g., this compound, Palmitoyl Pentapeptide-4) or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
Collagen I Gene Expression Analysis (RT-qPCR)
-
Cell Culture and Treatment: Human dermal fibroblasts are cultured and treated with signal peptides as described above.
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[13]
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for the Collagen Type I Alpha 1 Chain (COL1A1) gene and a housekeeping gene (for normalization).[11][12]
-
Data Analysis: The relative expression of the COL1A1 gene is calculated using the delta-delta Ct method, comparing the expression in peptide-treated cells to control cells.
Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorometric Assay)
-
Assay Principle: This assay utilizes a fluorogenic MMP substrate that is cleaved by active MMPs, releasing a fluorescent signal. The presence of an MMP inhibitor will prevent or reduce this cleavage, resulting in a lower fluorescent signal.
-
Reaction Setup: A reaction mixture is prepared containing a specific MMP enzyme (e.g., MMP-1, MMP-2, MMP-9), the fluorogenic substrate, and the test peptide at various concentrations.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer.
-
Inhibition Calculation: The percentage of MMP inhibition is calculated by comparing the fluorescence in the presence of the peptide to the fluorescence of the uninhibited control.
Conclusion
The landscape of signal peptides offers a diverse range of options for stimulating cellular regeneration and combating the signs of aging. This compound presents a compelling multi-faceted approach by not only boosting collagen synthesis but also protecting the existing extracellular matrix through MMP inhibition.[1] While direct head-to-head quantitative comparisons with other leading peptides are still emerging, its demonstrated equivalence to tretinoin in wrinkle reduction highlights its significant potential.[1][2] Acetyl Hexapeptide-8 remains a potent option for targeting expression lines through its unique neuromuscular mechanism.[7] Palmitoyl Pentapeptide-4 continues to be a reliable choice for stimulating collagen production.[5][6] The selection of a specific signal peptide will ultimately depend on the desired biological outcome and the specific application in research or product development. Further comparative studies with standardized protocols are warranted to provide a more definitive hierarchy of efficacy among these promising molecules.
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. mdpi.com [mdpi.com]
- 3. How this compound Targets Aging Signs and Strengthens Skin Barrier [jindunchemical.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. specialchem.com [specialchem.com]
- 6. averraglow.com [averraglow.com]
- 7. Acetyl Hexapeptide-8 (Explained + Products) [incidecoder.com]
- 8. Acetyl Hexapeptide-8 in Cosmeceuticals—A Review of Skin Permeability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. skincarerebels.com [skincarerebels.com]
- 10. Investigating the effects of Argireline in a skin serum containing hyaluronic acids on skin surface wrinkles using the Visia® Complexion Analysis camera system for objective skin analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Palmitoyl Hexapeptide-14 in In-Vivo Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in-vivo efficacy of Palmitoyl Hexapeptide-14 against other alternatives for skin anti-aging, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals interested in the evidence-based performance of this peptide.
Overview of this compound
This compound is a synthetic peptide that has garnered attention in the field of dermatology and cosmetics for its potential anti-aging properties. It is claimed to stimulate collagen production, promote the proliferation of fibroblast cells, and inhibit matrix metalloproteinases (MMPs), which are enzymes that degrade collagen and elastin (B1584352) in the skin.[1] The intended net effect is a reduction in the appearance of fine lines and wrinkles, and more hydrated, youthful-looking skin.[1]
Comparative In-Vivo Studies
While in-vivo research on this compound is not as extensively published as for some other cosmetic peptides, some key studies provide insights into its efficacy, often comparing it to established anti-aging ingredients like tretinoin (B1684217) or other peptides.
This compound vs. Tretinoin
A notable, though not fully detailed in publicly available literature, in-vivo study compared the efficacy of this compound with 0.05% tretinoin, an FDA-approved anti-aging treatment.
Study Summary:
| Parameter | This compound | 0.05% Tretinoin (Renova) |
| Study Duration | 12 weeks | 12 weeks |
| Number of Participants | 29 volunteers | 29 volunteers |
| Primary Outcome | Reduction in the appearance of fine lines and wrinkles | Reduction in the appearance of fine lines and wrinkles |
| Reported Efficacy | Equivalent to 0.05% tretinoin in reducing fine lines and wrinkles[1][2] | Established efficacy in wrinkle reduction |
| Key Advantage | No reported irritation[1][2] | Potential for skin irritation |
Comparison with Other Peptides
To provide a broader context, this section compares the reported in-vivo efficacy of this compound with other well-known peptides in the anti-aging space.
Quantitative Efficacy Comparison of Various Peptides:
| Peptide | Study Duration | Number of Participants | Concentration | Reported Efficacy |
| Palmitoyl Hexapeptide-12 | 1 month | 10 female volunteers | 4% | Improved skin firmness by 33% and skin tone by 20%[3] |
| Acetyl Hexapeptide-8 | 30 days | Not specified | 10% | Reduced the depth of wrinkles by 30%[4] |
| Acetyl Hexapeptide-8 | 4 weeks | 60 Chinese participants | 10% | 49% reduction in wrinkle depth[4][5] |
| Palmitoyl Tripeptide-1 | 4 weeks | 15 women | Not specified | Statistically significant reductions in wrinkle length, depth, and skin roughness[2] |
| Palmitoyl Tripeptide-3/5 | 84 days | 60 Chinese volunteers | 10 to 25 ppm | Roughly 3.5 times more effective at reducing the appearance of wrinkles than placebo[2] |
Signaling Pathway and Experimental Workflow
To visualize the biological mechanism and the process of clinical evaluation, the following diagrams are provided.
Caption: Signaling pathway of this compound.
Caption: Generalized workflow for in-vivo efficacy studies.
Experimental Protocols
While specific protocols for the cited studies are not fully detailed in the available literature, a general methodology for in-vivo clinical trials of anti-wrinkle topical products can be outlined as follows.
Objective: To evaluate the efficacy and tolerability of a topical anti-aging product in reducing the appearance of facial wrinkles.
Study Design: A randomized, double-blind, placebo-controlled study is a common and robust design. A split-face design, where a subject applies the test product to one side of their face and a placebo to the other, can also be employed to minimize inter-individual variability.
Participants:
-
A sufficient number of healthy volunteers (e.g., n=30 or more) of a specific age range (e.g., 35-60 years) with mild to moderate facial wrinkles.
-
Inclusion criteria may include Fitzpatrick skin type, absence of dermatological conditions that could interfere with the study, and willingness to adhere to the study protocol.
-
Exclusion criteria often include pregnancy, breastfeeding, recent use of other anti-wrinkle treatments, and known allergies to cosmetic ingredients.
Procedure:
-
Baseline Assessment: Before the start of the treatment, baseline measurements of skin parameters are taken. This typically includes:
-
Wrinkle Analysis: Using non-invasive techniques like silicone replica analysis with image processing or 3D optical profilometry (e.g., PRIMOS) to measure wrinkle depth, volume, and roughness.
-
Skin Elasticity and Firmness: Measured using a cutometer or other similar devices.
-
Skin Hydration: Assessed with a corneometer.
-
Clinical Photography: Standardized high-resolution photographs are taken at baseline and at each follow-up visit.
-
-
Product Application: Subjects are randomly assigned to apply the test product or a placebo to the designated facial areas (e.g., periorbital area for crow's feet) twice daily (morning and evening) for a specified duration (e.g., 4, 8, or 12 weeks).
-
Follow-up Assessments: Participants return for follow-up visits at predefined intervals (e.g., week 4, week 8, and week 12). At each visit, the same set of measurements taken at baseline is repeated.
-
Tolerability Assessment: At each visit, subjects are assessed for any signs of skin irritation, such as redness, scaling, itching, or burning.
-
Data Analysis: Statistical analysis is performed to compare the changes in skin parameters from baseline between the test group and the placebo group. A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
The available in-vivo data suggests that this compound is a promising peptide for anti-aging skincare, with reported efficacy in reducing the appearance of fine lines and wrinkles, comparable to 0.05% tretinoin but with better tolerability. However, a lack of detailed, publicly available quantitative data from direct comparative studies makes a definitive assessment challenging. When compared to other peptides, its performance appears to be in a similar range, though direct head-to-head studies are needed for a conclusive comparison. The provided experimental protocol outlines a standard approach for the clinical evaluation of such cosmetic ingredients, which can be adapted for future research in this area.
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Acetyl Hexapeptide-8 in Cosmeceuticals—A Review of Skin Permeability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the effects of Argireline in a skin serum containing hyaluronic acids on skin surface wrinkles using the Visia® Complexion Analysis camera system for objective skin analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Showdown: Unpacking the Collagen-Boosting Efficacy of Peptides
For researchers and drug development professionals navigating the burgeoning field of regenerative medicine and cosmetics, the selection of optimal peptide candidates for stimulating collagen production is a critical decision. This guide provides a quantitative comparison of various peptides, summarizing key performance indicators from in vitro studies to facilitate evidence-based selection. Detailed experimental methodologies and signaling pathways are also presented to support further research and development.
The quest for effective collagen-boosting agents has led to the extensive investigation of various peptides, ranging from hydrolyzed collagen derived from natural sources to synthetically designed signal peptides. These molecules aim to combat the age-related decline in collagen production by stimulating fibroblast activity, the primary cells responsible for synthesizing the extracellular matrix (ECM). This guide delves into the quantitative data from several studies to compare the efficacy of different peptides in key areas: fibroblast proliferation, collagen synthesis, and the inhibition of matrix metalloproteinases (MMPs), the enzymes responsible for collagen degradation.
Comparative Efficacy of Peptides on Fibroblast Activity and Matrix Synthesis
The ability of a peptide to stimulate fibroblast proliferation and directly increase collagen synthesis is a primary measure of its potential as a regenerative agent. Recent in vitro studies have provided valuable quantitative data to compare different peptide types.
Fibroblast Proliferation
While many studies confirm that collagen peptides can stimulate fibroblast proliferation, direct quantitative comparisons across different peptide classes under identical conditions are limited. However, a comparative study on scaffolds for tissue engineering demonstrated that cell proliferation and biocompatibility were similar for bovine, porcine, and avian-derived collagen scaffolds when seeded with dermal fibroblasts over a 35-day period.[1] This suggests that hydrolyzed collagens from these common sources may have comparable effects on fibroblast growth.
Collagen Synthesis and Gene Expression
More distinct quantitative differences emerge when examining the direct impact of peptides on collagen synthesis and the expression of the primary gene responsible for type I collagen, COL1A1.
One study directly compared the effects of two well-known synthetic signal peptides, Palmitoyl Pentapeptide-4 (Matrixyl) and Tetrapeptide-21 (GEKG), on COL1A1 gene expression in human dermal fibroblasts. After 24 hours of treatment, Matrixyl induced a 1.5-fold increase in COL1A1 expression, while GEKG led to a more significant 1.7-fold increase compared to the control group.[2] This suggests a potentially greater potency for GEKG in initiating collagen gene transcription.
Another study investigated the impact of a generic hydrolyzed collagen peptide on COL1A1 expression.[3][4] At a concentration of 0.01%, these peptides significantly increased COL1A1 gene expression by 108.4 ± 7.6%.[3][4] Interestingly, a higher concentration of 1% resulted in a smaller, though still significant, increase of 60.5 ± 7.9%.[3][4]
The following table summarizes the quantitative data on collagen gene expression from these studies.
| Peptide Type | Concentration | Fold/Percent Increase in COL1A1 Expression | Study Reference |
| Palmitoyl Pentapeptide-4 (Matrixyl) | Not Specified | 1.5-fold | [2] |
| Tetrapeptide-21 (GEKG) | Not Specified | 1.7-fold | [2] |
| Hydrolyzed Collagen Peptides | 0.01% | 108.4 ± 7.6% | [3][4] |
| Hydrolyzed Collagen Peptides | 1% | 60.5 ± 7.9% | [3][4] |
Inhibition of Collagen Degradation: A Look at Matrix Metalloproteinases (MMPs)
Beyond stimulating collagen synthesis, an effective pro-collagen agent must also protect existing collagen from degradation. This is primarily achieved by inhibiting the activity of MMPs, a family of enzymes that break down ECM proteins.
A study focusing on novel anti-aging peptides derived from Chlorella proteins identified several potent MMP inhibitors. The peptide DGSY showed significant inhibitory activity against MMP-1 with an IC50 value of 32.6 μM. Another peptide, HDISHW, was a potent inhibitor of both MMP-9 and elastase, with IC50 values of 20.1 μM and 15.6 μM, respectively. The peptide GAASF demonstrated broad-spectrum activity, inhibiting MMP-1, MMP-9, and elastase with IC50 values of 54.0 μM, 41.9 μM, and 62.5 μM, respectively.
| Peptide | Target Enzyme | IC50 Value |
| DGSY | MMP-1 | 32.6 μM |
| HDISHW | MMP-9 | 20.1 μM |
| HDISHW | Elastase | 15.6 μM |
| GAASF | MMP-1 | 54.0 μM |
| GAASF | MMP-9 | 41.9 μM |
| GAASF | Elastase | 62.5 μM |
While this study provides valuable IC50 data, direct comparative studies of these inhibitory peptides against hydrolyzed collagens and other synthetic peptides are needed to establish a comprehensive efficacy ranking.
Signaling Pathways in Collagen Synthesis
The collagen-boosting effects of many peptides are mediated through the activation of specific intracellular signaling pathways. The Transforming Growth Factor-β (TGF-β)/Smad pathway is a key regulator of collagen synthesis.
Caption: The TGF-β/Smad signaling pathway for collagen synthesis.
Some peptides can also activate other signaling pathways, such as the PI3K/Akt pathway, which is also involved in promoting osteogenesis and angiogenesis.[5]
Experimental Protocols
To ensure the reproducibility and comparability of findings, detailed experimental protocols are essential. Below are summaries of standard methodologies used to quantify the collagen-boosting effects of peptides.
Fibroblast Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Workflow:
Caption: Workflow for the MTT fibroblast proliferation assay.
Detailed Steps:
-
Cell Seeding: Human dermal fibroblasts are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test peptides. A control group receives medium without peptides.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Crystal Formation: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable, proliferating cells.
Quantification of Pro-Collagen I Secretion (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive technique used to quantify the amount of a specific protein, such as pro-collagen type I, secreted by cells into the culture medium.
Workflow:
Caption: Workflow for the quantification of pro-collagen I by ELISA.
Detailed Steps:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the C-terminal pro-peptide of pro-collagen type I.
-
Blocking: Any unbound sites on the plate are blocked to prevent non-specific binding of other proteins.
-
Sample Addition: Cell culture supernatants from fibroblasts treated with different peptides are added to the wells.
-
Incubation and Washing: The plate is incubated to allow the pro-collagen I to bind to the capture antibody. The wells are then washed to remove any unbound material.
-
Detection Antibody: A detection antibody, also specific for pro-collagen I, is added to the wells.
-
Enzyme-Conjugated Secondary Antibody: An enzyme-conjugated secondary antibody that binds to the detection antibody is added.
-
Substrate Addition and Signal Detection: A substrate for the enzyme is added, which results in a color change. The intensity of the color is proportional to the amount of pro-collagen I in the sample and is quantified using a microplate reader.
COL1A1 Gene Expression Analysis (qRT-PCR)
Quantitative real-time polymerase chain reaction (qRT-PCR) is used to measure the amount of a specific mRNA, such as that for COL1A1, to determine how a peptide affects gene expression.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Collagen peptides affect collagen synthesis and the expression of collagen, elastin, and versican genes in cultured human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Collagen peptides promote osteogenesis and angiogenesis by activating the PI3K/AKT signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Anti-Aging Titans: Palmitoyl Hexapeptide-14 and Retinoids Face Off
For Immediate Release
In the relentless pursuit of youthful skin, researchers and drug development professionals are constantly evaluating the next generation of active ingredients. Among the frontrunners are the synthetically engineered peptide, Palmitoyl (B13399708) Hexapeptide-14, and the well-established vitamin A derivatives, Retinoids. This guide provides a comprehensive side-by-side analysis of these two powerhouse ingredients, delving into their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data and detailed protocols.
At a Glance: Key Differences and Similarities
| Feature | Palmitoyl Hexapeptide-14 | Retinoids |
| Primary Mechanism | Stimulates collagen and fibroblast proliferation, inhibits Matrix Metalloproteinases (MMPs). | Bind to nuclear receptors (RARs and RXRs) to modulate gene expression, leading to increased collagen synthesis, accelerated cell turnover, and MMP inhibition. |
| Wrinkle Reduction | Demonstrated reduction in fine lines and wrinkles.[1] | Extensive clinical data showing significant reduction in fine lines and coarse wrinkles.[2][3][4] |
| Collagen Production | Stimulates collagen synthesis.[1] | Potent stimulators of collagen I and III production.[2] |
| Side Effects | Generally well-tolerated, with potential for mild, transient redness or irritation. | Common side effects include irritation, dryness, peeling, and photosensitivity.[5] |
| Clinical Evidence | Promising, though more limited than retinoids. A key study suggests comparable efficacy to tretinoin (B1684217) without irritation.[1] | Gold standard with a vast body of clinical evidence from numerous large-scale, long-term studies.[2][3][4] |
Delving into the Mechanisms of Action
Both this compound and Retinoids target the extracellular matrix to exert their anti-aging effects, but they take different routes to achieve this.
This compound acts as a cellular messenger. By stimulating fibroblast proliferation, it increases the skin's capacity to produce collagen.[1] Simultaneously, it is reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin, thus preserving the skin's structural integrity.[6] The palmitoyl group attached to the peptide enhances its penetration into the skin.
Retinoids , on the other hand, work at the genetic level. They are small, lipophilic molecules that can easily traverse the cell membrane and bind to specific nuclear receptors, namely Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This binding initiates a cascade of events that alters the transcription of numerous genes involved in cellular proliferation and differentiation.[2] This ultimately leads to increased production of procollagen (B1174764) I and III, a reduction in the expression of MMPs, and an acceleration of epidermal turnover.
Clinical Efficacy: A Review of the Data
The clinical evidence for the efficacy of retinoids in treating the signs of photoaging is extensive and robust. Numerous randomized controlled trials have demonstrated their ability to significantly reduce both fine and coarse wrinkles, as well as improve skin texture and hyperpigmentation.
Retinoids: Quantitative Outcomes from Clinical Trials
| Study Parameter | Retinoid Type & Concentration | Duration | Key Findings |
| Wrinkle Severity | Tretinoin 0.02% | 24 weeks | Statistically significant improvement in fine lines and wrinkles.[4] |
| Wrinkle Area Fraction | Tretinoin 0.02% | 8 weeks | 11% mean reduction from baseline.[4] |
| Fine Wrinkling | Tretinoin 0.05% | 2 years | 76% of subjects showed improvement compared to 55% in the vehicle group.[3] |
| Overall Photodamage | Isotretinoin 0.1% | 36 weeks | Statistically significant improvement in overall appearance and fine wrinkles.[2] |
| Epidermal Thickness | Retinol 0.1% & Tretinoin 0.1% | Not Specified | Both significantly increased epidermal thickness, with tretinoin having a more pronounced effect.[2] |
For This compound , the publicly available clinical data is more limited. A notable 12-week study involving 29 volunteers reportedly showed a reduction in fine lines and wrinkles comparable to that of the prescription retinoid, tretinoin, but without the associated irritation.[1] Another study on a product containing a complex of goji berry extract and this compound reported a 43% increase in skin firmness and elasticity within 4 weeks.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
In Vitro Fibroblast Proliferation Assay (MTT Assay)
This assay is used to assess the effect of a test compound on the proliferation of dermal fibroblasts.
References
- 1. mdpi.com [mdpi.com]
- 2. Use of Retinoids in Topical Antiaging Treatments: A Focused Review of Clinical Evidence for Conventional and Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evidence for the Efficacy of Over-the-counter Vitamin A Cosmetic Products in the Improvement of Facial Skin Aging: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized, controlled comparative study of the wrinkle reduction benefits of a cosmetic niacinamide/peptide/retinyl propionate product regimen vs. a prescription 0·02% tretinoin product regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.mdedge.com [cdn.mdedge.com]
- 6. researchgate.net [researchgate.net]
Evaluating the Synergistic Potential of Palmitoyl Hexapeptide-14 with Other Bioactive Ingredients: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoyl Hexapeptide-14 is a synthetic peptide that has garnered significant attention in the field of dermatology and cosmetic science for its anti-aging properties. It is known to stimulate collagen production, promote fibroblast proliferation, and inhibit matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.[1][2][3][4] While its individual efficacy is documented, the synergistic potential when combined with other active ingredients remains an area of growing interest. This guide provides a comparative analysis of this compound's effects when potentially combined with other well-established actives: Goji Berry Extract, Niacinamide, and Vitamin C.
While direct, peer-reviewed clinical studies quantitatively comparing these specific combinations are limited in the public domain, this guide synthesizes available data on the individual components and the known mechanisms of action to build a strong theoretical framework for their synergistic interactions. Detailed experimental protocols are provided to facilitate further research into these promising combinations.
Mechanism of Action: this compound
This compound is a "signal peptide" that mimics a fragment of an extracellular matrix protein.[5] Its lipophilic nature, due to the attached palmitic acid, enhances its skin penetration.[2] Once in the dermis, it is believed to interact with specific cellular receptors, such as those for growth factors, to initiate a cascade of events that promote skin rejuvenation. The primary mechanisms of action include:
-
Stimulation of Fibroblast Proliferation: Fibroblasts are key cells in the dermis responsible for producing extracellular matrix components. This compound has been shown to encourage the growth and multiplication of these cells.[1][2]
-
Enhanced Collagen Synthesis: By stimulating fibroblasts, the peptide leads to an increased production of collagen, the primary structural protein in the skin that provides firmness and elasticity.[1][3]
-
Inhibition of Matrix Metalloproteinases (MMPs): MMPs are enzymes that break down collagen and other components of the extracellular matrix. This compound helps to preserve the integrity of the dermal matrix by inhibiting the activity of these enzymes.[1][2][4]
Synergistic Combinations: A Comparative Analysis
The following sections explore the potential synergistic effects of combining this compound with other active ingredients. The data presented for the individual actives is sourced from various in vitro and clinical studies.
This compound and Goji Berry Extract
A commercially available complex, Granactive AGE, combines this compound with Goji Berry Extract, suggesting a recognized synergistic potential.[6][7][8][9]
Theoretical Synergy: Goji Berry extract is a rich source of antioxidants, including polysaccharides, carotenoids, and flavonoids.[10] These antioxidants can neutralize free radicals generated by UV radiation and pollution, which are major contributors to skin aging and collagen degradation. By protecting the newly synthesized collagen from oxidative stress, Goji Berry extract could enhance and prolong the collagen-boosting effects of this compound. Furthermore, some studies suggest Goji Berry extract can inhibit MMPs, which would complement the MMP-inhibiting activity of the peptide.[10]
Data Presentation:
| Active Ingredient | Key Mechanism of Action | Reported Efficacy (Individual Ingredient) |
| This compound | Stimulates fibroblast proliferation, boosts collagen synthesis, inhibits MMPs.[1][2][3][4] | A 12-week study with 29 volunteers showed a reduction in fine lines and wrinkles.[11] |
| Goji Berry Extract | Potent antioxidant activity, potential MMP inhibition.[10] | In a study on mice with glycation-induced skin aging, a mixed extract containing Goji Berry improved skin wrinkles, elasticity, and hydration, and suppressed MMP-9 expression.[12] |
| Expected Synergistic Effect | Comprehensive anti-aging effect through simultaneous collagen production and protection from degradation. |
This compound and Niacinamide
Theoretical Synergy: Niacinamide, a form of vitamin B3, is a versatile active with multiple benefits for the skin. It is known to improve the skin barrier function, reduce inflammation, and enhance the synthesis of ceramides (B1148491) and other lipids.[13] Niacinamide can also stimulate collagen production, albeit through a different mechanism than signal peptides. By improving the overall health and resilience of the skin and contributing to collagen synthesis, niacinamide can create an optimal environment for this compound to exert its effects. The combination could lead to a more robust improvement in skin texture, firmness, and hydration.
Data Presentation:
| Active Ingredient | Key Mechanism of Action | Reported Efficacy (Individual Ingredient) |
| This compound | Stimulates fibroblast proliferation, boosts collagen synthesis, inhibits MMPs.[1][2][3][4] | A 12-week study with 29 volunteers showed a reduction in fine lines and wrinkles.[11] |
| Niacinamide | Improves skin barrier function, stimulates collagen synthesis, anti-inflammatory.[13] | A cosmetic regimen containing 5% niacinamide and peptides was found to be as effective as a 0.02% tretinoin (B1684217) regimen in improving wrinkle appearance after 24 weeks. |
| Expected Synergistic Effect | Enhanced improvement in skin elasticity, barrier function, and wrinkle reduction. |
This compound and Vitamin C
Theoretical Synergy: Vitamin C (ascorbic acid and its derivatives) is a potent antioxidant and an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the stabilization of the collagen triple helix.[14] Without adequate Vitamin C, newly synthesized collagen is unstable and quickly degraded. Therefore, combining this compound, which stimulates collagen synthesis, with Vitamin C, which is necessary for its proper formation and protection, presents a clear pathway for synergy. This combination could lead to a greater net increase in functional collagen in the dermis.
Data Presentation:
| Active Ingredient | Key Mechanism of Action | Reported Efficacy (Individual Ingredient) |
| This compound | Stimulates fibroblast proliferation, boosts collagen synthesis, inhibits MMPs.[1][2][3][4] | A 12-week study with 29 volunteers showed a reduction in fine lines and wrinkles.[11] |
| Vitamin C | Essential cofactor for collagen synthesis, potent antioxidant.[14] | A clinical study of a formulation containing 10% Vitamin C and peptides showed a significant reduction in crow's feet, forehead, and nasolabial fold wrinkles after 28 days.[14][15][16] |
| Expected Synergistic Effect | Maximized production of stable, functional collagen, leading to significant improvements in skin firmness and wrinkle reduction. |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to evaluate the efficacy and synergistic potential of this compound and its combinations.
Fibroblast Proliferation Assay (MTT Assay)
This assay determines the effect of test compounds on the proliferation of human dermal fibroblasts.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing the test compounds (this compound alone, other active alone, and the combination at various concentrations). A vehicle control (medium with the solvent used for the actives) is also included.
-
Incubation: The cells are incubated for 48-72 hours.
-
MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
Incubation with MTT: The plate is incubated for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance of the treated wells is compared to the vehicle control to determine the percentage increase in cell proliferation.
In Vitro Collagen Synthesis Assay (ELISA)
This assay quantifies the amount of newly synthesized collagen by fibroblasts.
Methodology:
-
Cell Culture and Treatment: Human dermal fibroblasts are cultured and treated with the test compounds as described in the fibroblast proliferation assay.
-
Supernatant Collection: After the treatment period (e.g., 72 hours), the cell culture supernatant is collected.
-
ELISA: A commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit for human pro-collagen type I is used to quantify the amount of collagen in the supernatant, following the manufacturer's instructions.
-
Data Analysis: The concentration of pro-collagen in the supernatant of treated cells is compared to that of the vehicle control to determine the percentage increase in collagen synthesis.
Matrix Metalloproteinase-1 (MMP-1) Inhibition Assay
This assay measures the ability of test compounds to inhibit the activity of MMP-1.
Methodology:
-
Reagents: A commercially available MMP-1 inhibitor screening kit is used. These kits typically contain recombinant human MMP-1, a fluorogenic or colorimetric substrate, and a known MMP inhibitor as a positive control.
-
Assay Procedure:
-
The test compounds (this compound alone, other active alone, and the combination) are pre-incubated with the MMP-1 enzyme in a 96-well plate.
-
The fluorogenic or colorimetric substrate is added to initiate the enzymatic reaction.
-
The plate is incubated at 37°C, and the fluorescence or absorbance is measured at regular intervals using a microplate reader.
-
-
Data Analysis: The rate of substrate cleavage in the presence of the test compounds is compared to the rate of the untreated enzyme (negative control) and the known inhibitor (positive control). The percentage of MMP-1 inhibition is then calculated.
Visualizations
Signaling Pathways
References
- 1. This compound (Explained + Products) [incidecoder.com]
- 2. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]
- 3. News - How this compound Improves Skin Smoothness [jindunchem-med.com]
- 4. procoal.co.uk [procoal.co.uk]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. ulprospector.com [ulprospector.com]
- 7. Granactive AGE - Grant Industries - Ethoxydiglycol - Knowde [knowde.com]
- 8. specialchem.com [specialchem.com]
- 9. covalo.com [covalo.com]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. mdpi.com [mdpi.com]
- 12. AGEs Blocker™ (Goji Berry, Fig, and Korean Mint Mixed Extract) Inhibits Skin Aging Caused by Streptozotocin-Induced Glycation in Hairless Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Effectiveness of a formulation containing peptides and vitamin C in treating signs of facial ageing: three clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effectiveness of a formulation containing peptides and vitamin C in treating signs of facial ageing: three clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Palmitoyl Hexapeptide-14 and Established Anti-Aging Ingredients
For Immediate Release
In the dynamic landscape of anti-aging research and development, novel ingredients are continuously emerging with promising claims of efficacy. This guide provides a comprehensive, data-driven comparison of a newer entrant, Palmitoyl Hexapeptide-14, against three well-established pillars of anti-aging skincare: Retinol, Vitamin C, and Hyaluronic Acid. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanisms of action, experimental data, and methodologies to facilitate informed decisions in formulation and development.
Executive Summary
This compound, a synthetic peptide, is purported to offer significant anti-aging benefits by stimulating collagen production, promoting fibroblast proliferation, and inhibiting matrix metalloproteinases (MMPs).[1][2][3] Clinical data, though not extensively published in peer-reviewed literature, suggests its efficacy in reducing the appearance of fine lines and wrinkles is comparable to that of prescription-strength tretinoin, but with a more favorable tolerability profile.[2][4][5]
This guide will delve into the available data for this compound and juxtapose it with the extensive body of research supporting the efficacy of Retinol, Vitamin C, and Hyaluronic Acid. While quantitative, head-to-head comparative studies are limited, this guide synthesizes available clinical and in-vitro data to provide a clear, objective overview.
Mechanism of Action
A fundamental understanding of the signaling pathways targeted by these ingredients is crucial for their effective application.
This compound: This peptide is designed to penetrate the skin and signal to fibroblasts to increase the production of collagen, a key structural protein that diminishes with age.[6] It is also suggested to inhibit the activity of MMPs, enzymes that degrade collagen and elastin (B1584352) in the extracellular matrix.[1][3]
Retinol: A derivative of Vitamin A, Retinol and its derivatives (retinoids) are considered a gold standard in anti-aging.[7] Upon conversion to retinoic acid in the skin, it binds to nuclear receptors, influencing gene expression related to cell turnover, collagen production, and a reduction in collagen degradation by inhibiting MMPs.
Vitamin C: A potent antioxidant, Vitamin C (in its active form, L-ascorbic acid) is crucial for the synthesis of collagen types I and III.[8] It acts as a cofactor for enzymes essential in collagen production and helps to neutralize free radicals, thereby protecting the skin from oxidative stress-induced damage.[8]
Hyaluronic Acid: This glycosaminoglycan is a powerful humectant, capable of holding a significant amount of water.[9] Its primary anti-aging role is to provide intense hydration to the skin, which can help to plump the skin and reduce the appearance of fine lines and wrinkles.[9][10]
Signaling Pathway Overview
Signaling pathways of key anti-aging ingredients.
Comparative Performance Data
The following tables summarize available quantitative data from clinical and in-vitro studies. It is important to note that direct comparative studies are scarce, and variations in study design, subject populations, and measurement techniques can influence outcomes.
Table 1: Clinical Efficacy - Wrinkle Reduction
| Ingredient | Concentration | Duration | Number of Subjects | Key Finding | Citation |
| This compound | Not Specified | 12 Weeks | 29 | Equivalent reduction in fine lines and wrinkles compared to 0.05% tretinoin, with less irritation. | [2][4][5] |
| Retinol | 0.1% | 12 Weeks | 237 | Statistically significant improvement in forehead wrinkles and crow's feet compared to vehicle. | [7][11][12][13] |
| Vitamin C (L-Ascorbic Acid) | 10% | 12 Weeks | Not Specified | Significant improvement in fine and coarse wrinkles. | [8][14] |
| Hyaluronic Acid | 0.3% (LMW) | 8 Weeks | 60 | 27% reduction in wrinkle depth. | [9] |
Table 2: In-Vitro/In-Vivo Efficacy - Key Mechanisms
| Ingredient | Assay Type | Key Finding | Citation |
| This compound | Fibroblast Proliferation | Stimulates fibroblast proliferation. | [5] |
| This compound | Collagen Synthesis | Stimulates collagen production. | [2][3] |
| This compound | MMP Inhibition | Inhibits matrix metalloproteinases. | [2][3] |
| Retinol | Collagen Synthesis (in-vivo) | Increased collagen synthesis. | [15] |
| Vitamin C | Collagen Synthesis (in-vitro) | Essential cofactor for collagen synthesis. | |
| Hyaluronic Acid | Skin Hydration (Clinical) | Up to 134% immediate increase in skin hydration; 55% increase after 6 weeks. | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols relevant to the assessment of these anti-aging ingredients.
Clinical Assessment of Wrinkle Severity
Wrinkle Severity Rating Scale (WSRS): This is a validated 5-point scale used by clinicians to assess the severity of facial wrinkles, such as nasolabial folds.[16][17][18]
-
Procedure:
-
Standardized photographic images of the treatment area are taken at baseline and at specified follow-up time points.
-
Trained investigators independently rate the wrinkle severity on each side of the face using the 5-grade scale, which is defined by descriptive and visual (photographic) standards.
-
Assessments are typically repeated to ensure intra-observer reliability.
-
Statistical analysis is performed to determine the significance of changes from baseline and between treatment groups.
-
Clinical wrinkle assessment workflow.
In-Vitro Collagen Synthesis Assay
Sircol™ Soluble Collagen Assay: This is a quantitative dye-binding method used to measure soluble collagen in cell culture media and tissue extracts.[4][19][20][21][22]
-
Procedure:
-
Human dermal fibroblasts are cultured in appropriate media.
-
Cells are treated with the test ingredient (e.g., this compound) or a control.
-
After a specified incubation period, the cell culture supernatant is collected.
-
The Sircol™ dye reagent, which specifically binds to the [Gly-X-Y]n helical structure of collagen, is added to the supernatant.
-
The collagen-dye complex precipitates and is isolated by centrifugation.
-
The unbound dye is removed, and the collagen-bound dye is eluted.
-
The absorbance of the eluted dye is measured spectrophotometrically (typically at 556 nm), and the collagen concentration is determined by comparison to a standard curve.
-
In-Vitro MMP Activity Assay
Fluorometric MMP Activity Assay: This assay measures the activity of MMPs using a fluorogenic substrate.[1][23][24][25][26]
-
Procedure:
-
A fluorogenic MMP substrate (a peptide with a fluorescent group and a quenching group) is used. In its intact state, the quencher suppresses the fluorescence.
-
The test ingredient (e.g., this compound) is incubated with a specific MMP enzyme (e.g., MMP-1).
-
The fluorogenic substrate is added to the mixture.
-
If the test ingredient inhibits the MMP, the substrate remains intact, and fluorescence is low. If the MMP is active, it cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
The fluorescence intensity is measured over time using a fluorescence microplate reader. The rate of fluorescence increase is inversely proportional to the inhibitory activity of the test ingredient.
-
Principle of a fluorometric MMP inhibition assay.
In-Vitro Fibroblast Proliferation Assay
MTT Assay: This colorimetric assay is a common method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Procedure:
-
Human dermal fibroblasts are seeded in a 96-well plate and allowed to adhere.
-
The cells are treated with various concentrations of the test peptide (e.g., this compound) or a control.
-
After the desired incubation period, the MTT reagent is added to each well.
-
Viable cells with active metabolism convert the MTT into a purple formazan (B1609692) product.
-
A solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (typically between 500 and 600 nm). The intensity of the purple color is directly proportional to the number of viable, proliferating cells.
-
Conclusion
This compound presents a compelling profile as an anti-aging ingredient, with a mechanism of action that targets key pathways in skin aging. The available data, primarily from manufacturer-cited studies, suggests an efficacy comparable to the well-established retinoid, tretinoin, particularly in the reduction of fine lines and wrinkles, with the significant advantage of better skin tolerance.
However, for a comprehensive and definitive benchmarking against established ingredients like Retinol, Vitamin C, and Hyaluronic Acid, more independent, peer-reviewed clinical trials with robust, quantitative data are necessary. The detailed experimental protocols provided in this guide serve as a foundation for such future investigations.
Researchers and developers are encouraged to consider the distinct and complementary mechanisms of these ingredients. While this compound shows promise as a primary active for collagen stimulation and MMP inhibition, the antioxidant and photoprotective benefits of Vitamin C, the profound hydrating properties of Hyaluronic Acid, and the comprehensive cellular regulation by Retinol remain critical components of a multifaceted approach to anti-aging skincare formulation.
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. This compound (Explained + Products) [incidecoder.com]
- 3. procoal.co.uk [procoal.co.uk]
- 4. interchim.fr [interchim.fr]
- 5. Topical Peptide Treatments with Effective Anti-Aging Results [mdpi.com]
- 6. News - How this compound Improves Skin Smoothness [jindunchem-med.com]
- 7. Kenvue publishes largest set of clinical data on anti-aging gold standard: Retinol - A new view of care [kenvue.com]
- 8. Ascorbic Acid Treatments as Effective and Safe Anti-Aging Therapies for Sensitive Skin | MDPI [mdpi.com]
- 9. Hyaluronic Acid in Dermatology: Clinical Studies Review_Cactus Botanics [cactusbotanics.com]
- 10. Efficacy Evaluation of a Topical Hyaluronic Acid Serum in Facial Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and Tolerability of Topical 0.1% Stabilized Bioactive Retinol for Photoaging: A Vehicle-Controlled Integrated Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dermatologytimes.com [dermatologytimes.com]
- 14. Study on the Efficacy of Vitamin C Lotion on Skin: Permeable and Anti-Aging [scirp.org]
- 15. Retinoids in the treatment of skin aging: an overview of clinical efficacy and safety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Wrinkle Severity Rating Scale | Semantic Scholar [semanticscholar.org]
- 18. thammynguyentriphuong.com [thammynguyentriphuong.com]
- 19. Sircol-2.0 Soluble Collagen assay kit from Biocolor Ltd [biocolor.co.uk]
- 20. biovendor.com [biovendor.com]
- 21. accuratechemical.com [accuratechemical.com]
- 22. biovendor.com [biovendor.com]
- 23. benchchem.com [benchchem.com]
- 24. MMP Activity Assay Kit (Fluorometric - Green) (ab112146) | Abcam [abcam.com]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Palmitoyl Hexapeptide-14 and Other Leading Anti-Aging Peptides in Skincare
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical trial data for Palmitoyl Hexapeptide-14 and its alternatives, including Acetyl Hexapeptide-8, Palmitoyl Tripeptide-5, and Copper Tripeptide-1. The guide summarizes quantitative data, details experimental protocols, and visualizes key biological pathways and workflows.
Introduction
The quest for effective anti-aging solutions has led to the development of numerous bioactive peptides for skincare applications. These short chains of amino acids act as signaling molecules, influencing cellular processes to combat the visible signs of aging, such as wrinkles and loss of skin firmness. This guide focuses on this compound, a signal peptide known for its collagen-boosting properties, and compares its performance with other prominent peptides based on available clinical data.
This compound: A Deep Dive
This compound is a synthetic peptide that has been shown to stimulate collagen production, promote fibroblast proliferation, and inhibit matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.[1][2][3] By stimulating the synthesis of essential skin proteins, it helps to improve skin firmness and reduce the appearance of fine lines and wrinkles.[4][5]
A notable commercial blend containing this peptide is Granactive AGE, which combines this compound with goji berry extract. Clinical studies on this blend have demonstrated a significant increase in collagen production and skin firmness.
Comparative Analysis of Anti-Aging Peptides
Quantitative Clinical Data Summary
| Peptide | Key Finding | Study Duration |
| This compound (as Granactive AGE) | 65.6% increase in collagen production vs. goji extract alone | In vitro |
| 43% increase in skin firmness and elasticity | 4 weeks | |
| Acetyl Hexapeptide-8 | 20% decrease in wrinkle depth | 15 days |
| 30% decrease in wrinkle depth | 30 days | |
| Palmitoyl Tripeptide-5 | Dose-dependent wrinkle reduction | Not specified |
| Copper Tripeptide-1 (GHK-Cu) | 67% reduction in wrinkle volume | 12 weeks |
Acetyl Hexapeptide-8
Often marketed as a "Botox-like" peptide, Acetyl Hexapeptide-8 works by inhibiting the release of neurotransmitters that cause muscle contractions, thereby reducing the appearance of expression lines and wrinkles.
Palmitoyl Tripeptide-5
This peptide is known to stimulate collagen synthesis by activating the Transforming Growth Factor-β (TGF-β) pathway.[6] This signaling cascade ultimately leads to increased production of extracellular matrix proteins, improving skin structure and reducing wrinkles.
Copper Tripeptide-1 (GHK-Cu)
A well-researched peptide, Copper Tripeptide-1 is a carrier peptide that delivers copper to the skin. It is involved in numerous cellular processes, including collagen and elastin (B1584352) synthesis, antioxidant defense, and wound healing.
Experimental Protocols
The clinical assessment of anti-aging peptides typically involves a variety of non-invasive techniques to measure changes in skin topography and biomechanical properties.
Wrinkle Assessment: Optical Profilometry
Optical profilometry is a standard method for quantifying changes in skin wrinkles.[7][8][9]
-
Replica Preparation: A silicone replica of the skin surface (e.g., crow's feet area) is made using a specialized resin.
-
Image Acquisition: The replica is illuminated with a light source at a specific angle (raking light) to cast shadows that highlight the wrinkles. High-resolution digital images of the replica are captured.[10][11]
-
Image Analysis: Specialized software is used to analyze the images and quantify various wrinkle parameters, such as:
-
Ra (Average Roughness): The average deviation of the profile from the mean line.
-
Rz (Mean Roughness Depth): The average of the highest peaks and lowest valleys.
-
Wrinkle Volume and Depth: Three-dimensional parameters calculated from the profilometry data.
-
Skin Firmness and Elasticity Assessment: Cutometry
A Cutometer is a device used to measure the viscoelastic properties of the skin.[12][13][14][15]
-
Probe Application: The device's probe is placed on the skin surface.
-
Suction and Relaxation: A controlled negative pressure is applied, drawing a small section of the skin into the probe's aperture. The pressure is then released, and the skin is allowed to return to its original position.
-
Data Acquisition: An optical system within the probe measures the vertical displacement of the skin during the suction and relaxation phases.
-
Parameter Calculation: Several parameters are calculated from the resulting curve to quantify skin firmness and elasticity, such as:
-
R0 (Uf): The maximum deformation of the skin, indicating firmness.
-
R2 (Ua/Uf): The gross elasticity, representing the skin's ability to return to its original state after deformation.
-
R5 (Ur/Ue): The net elasticity, reflecting the elastic properties of the skin without the influence of viscosity.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating the efficacy of anti-aging peptides.
Conclusion
This compound demonstrates significant potential as an anti-aging ingredient by stimulating collagen synthesis and improving skin firmness. While the available clinical data is promising, particularly for formulations like Granactive AGE, more direct comparative studies with other leading peptides are needed for a definitive assessment of its relative efficacy. Acetyl Hexapeptide-8, Palmitoyl Tripeptide-5, and Copper Tripeptide-1 each offer distinct mechanisms of action and have their own bodies of clinical evidence supporting their use in anti-aging skincare. The choice of peptide for a particular formulation will depend on the desired biological target and the specific anti-aging claims to be supported. Researchers and formulators are encouraged to consider the nuances of the available data and the methodologies of the cited studies when making decisions about ingredient selection.
References
- 1. This compound: Enhancing Skin Firmness and Reducing Wrinkles [jindunchemical.com]
- 2. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]
- 3. This compound (Explained + Products) [incidecoder.com]
- 4. News - How this compound Improves Skin Smoothness [jindunchem-med.com]
- 5. This compound – Natural | Sustainable | Quality [alticobio.com]
- 6. mdpi.com [mdpi.com]
- 7. abich.ca [abich.ca]
- 8. princetonconsumer.com [princetonconsumer.com]
- 9. Optical profilometry: an objective method for quantification of facial wrinkles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sgsclinicalstudies.com [sgsclinicalstudies.com]
- 11. SWIRL, a clinically validated, objective, and quantitative method for facial wrinkle assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Standardizing Dimensionless Cutometer Parameters to Determine In Vivo Elasticity of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Skin Elasticity Measurement | MPA580 Cutometer probe|Global & seientific method for skin elasticy test [medelink.ca]
- 14. delaviesciences.com [delaviesciences.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
Statistical analysis of the efficacy of Palmitoyl hexapeptide-14 in research studies
In the dynamic field of cosmetic science and drug development, the quest for effective anti-aging compounds is perpetual. Among the myriad of signaling peptides, Palmitoyl Hexapeptide-14 has emerged as a noteworthy contender, lauded for its purported benefits in skin rejuvenation. This guide offers a statistical analysis of the efficacy of this compound in comparison to other well-established alternatives, supported by available experimental data and detailed methodologies for the discerning researcher.
This compound: Mechanism of Action
This compound is a synthetic peptide that is believed to exert its anti-aging effects through a multi-faceted approach. Its primary mechanism involves stimulating dermal fibroblast proliferation and, consequently, boosting the synthesis of essential extracellular matrix (ECM) proteins, most notably collagen.[1][2][3] Furthermore, it is suggested to inhibit the activity of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of collagen and other ECM components.[1] This dual action of promoting collagen production while preventing its breakdown theoretically leads to improved skin firmness, elasticity, and a reduction in the appearance of fine lines and wrinkles.[2]
Comparative Efficacy: this compound vs. Alternatives
To provide a comprehensive overview, this section compares the efficacy of this compound with three other widely researched peptides: Palmitoyl Pentapeptide-4, Acetyl Hexapeptide-8, and Copper Tripeptide-1 (GHK-Cu).
Quantitative Data from Clinical Studies
| Peptide | Study Duration | Key Finding | Reported Efficacy |
| This compound | 12 weeks | Comparable wrinkle reduction to 0.05% tretinoin (B1684217) | Quantitative data not publicly available[4] |
| Palmitoyl Pentapeptide-4 | 28 days | Reduction in wrinkle fold depth and thickness | 18% decrease in fold depth, 37% decrease in fold thickness |
| 8 weeks | Improvement in periorbital wrinkles | Statistically significant decrease in wrinkle scores and depth[6] | |
| Acetyl Hexapeptide-8 | 28 days | Reduction in wrinkle depth and area | Average decrease of 11.3% in wrinkle area and 12.3% in wrinkle depth after 5 days[7] |
| 30 days | Reduction in wrinkle depth | Up to 30% reduction[8] | |
| Copper Tripeptide-1 (GHK-Cu) | 12 weeks | Improved collagen production | 70% of treated women showed increased collagen production[9] |
| 8 weeks | Reduction in wrinkle volume and depth | 55.8% reduction in wrinkle volume and 32.8% reduction in wrinkle depth compared to control[9] |
Experimental Protocols
In Vitro: Fibroblast Proliferation and Collagen Synthesis Assay
Objective: To assess the ability of a peptide to stimulate the proliferation of human dermal fibroblasts and the synthesis of Type I collagen.
Methodology:
-
Cell Culture: Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO2.
-
Peptide Treatment: Fibroblasts are seeded in 96-well plates. After reaching 80% confluency, the culture medium is replaced with a serum-free medium for 24 hours. Subsequently, the cells are treated with varying concentrations of the test peptide (e.g., this compound) or a vehicle control.
-
Proliferation Assessment (MTT Assay): After a 48-hour incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The formazan (B1609692) crystals formed by viable cells are then dissolved, and the absorbance is measured at 570 nm. An increase in absorbance indicates enhanced cell proliferation.
-
Collagen I Synthesis (ELISA): The cell culture supernatant is collected after the treatment period. The concentration of pro-collagen Type I C-peptide (a precursor to collagen) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions. An increase in the concentration of the pro-collagen peptide indicates stimulated collagen synthesis.
In Vitro: Matrix Metalloproteinase (MMP-1) Inhibition Assay
Objective: To determine the inhibitory effect of a peptide on the activity of MMP-1.
Methodology:
-
Assay Principle: A Förster Resonance Energy Transfer (FRET)-based assay is utilized. A fluorogenic MMP-1 substrate is cleaved by the enzyme, separating a quencher from a fluorophore and resulting in a detectable fluorescent signal.
-
Procedure: Recombinant human MMP-1 is pre-incubated with the test peptide at various concentrations or a known MMP inhibitor as a positive control.
-
Fluorescence Measurement: The fluorogenic MMP-1 substrate is added to initiate the reaction. The fluorescence intensity is measured over time using a microplate reader.
-
Data Analysis: The rate of substrate cleavage is calculated from the fluorescence readings. A decrease in the rate of cleavage in the presence of the test peptide indicates MMP-1 inhibition.
In Vivo: Clinical Assessment of Wrinkle Reduction
Objective: To evaluate the efficacy of a topical formulation containing a peptide in reducing the appearance of facial wrinkles.
Methodology:
-
Subject Recruitment: A cohort of subjects with visible facial wrinkles (e.g., crow's feet) is recruited.
-
Product Application: Subjects are instructed to apply the test formulation to one side of their face and a placebo or comparator product to the other side, twice daily for a specified duration (e.g., 12 weeks).
-
Wrinkle Analysis using Silicone Replicas: At baseline and subsequent time points, negative replicas of the periorbital area are made using a silicone-based material.
-
Image Analysis: The replicas are illuminated at a fixed angle, and digital images are captured. Image analysis software is then used to quantify various wrinkle parameters, such as total wrinkle area, length, and depth.
-
Statistical Analysis: The percentage change in wrinkle parameters from baseline is calculated for both the test and control sides. Statistical tests are performed to determine the significance of the observed changes.
Signaling Pathways and Experimental Workflows
References
- 1. procoal.co.uk [procoal.co.uk]
- 2. News - How this compound Improves Skin Smoothness [jindunchem-med.com]
- 3. This compound | former Palmitoyl Hexapeptide-6 | Cosmetic Ingredients Guide [ci.guide]
- 4. This compound (Explained + Products) [incidecoder.com]
- 5. mdpi.com [mdpi.com]
- 6. rsujournals.rsu.ac.th [rsujournals.rsu.ac.th]
- 7. skincarerebels.com [skincarerebels.com]
- 8. Acetyl Hexapeptide-8 in Cosmeceuticals—A Review of Skin Permeability and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of Palmitoyl Hexapeptide-14 in a Laboratory Setting
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical guidance for the proper handling and disposal of Palmitoyl hexapeptide-14. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard laboratory practices.
This compound is generally not classified as a hazardous substance or mixture.[1] However, adherence to proper laboratory safety protocols is crucial. The toxicological properties of this compound have not been exhaustively studied, and it is intended for research use only.[1]
Safety and Handling Summary
A summary of key safety and handling information is provided in the table below.
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture | AbMole BioScience SDS[1] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact, ingestion | AbMole BioScience SDS[1] |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, protective gloves, impervious clothing | Palmitoyl Peptide Complex SDS[2], MedChemExpress SDS[3] |
| Storage | Store in original, tightly sealed containers in a cool, dry, well-ventilated area | AbMole BioScience SDS[1], Palmitoyl Peptide Complex SDS[2] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents | AbMole BioScience SDS[1] |
Step-by-Step Disposal Procedures
The disposal of this compound and its containers must be conducted in accordance with all applicable country, federal, state, and local regulations.[1][4] The following is a general procedural guide.
-
Initial Assessment:
-
Determine if the this compound waste is in a solid or liquid (solubilized) form.
-
Assess if the waste is contaminated with any hazardous substances. If it is mixed with other chemicals, the disposal protocol for the most hazardous component must be followed.
-
-
Uncontaminated Solid Waste:
-
For pure, uncontaminated this compound, collect the waste in a designated, labeled container.
-
Consult your institution's chemical safety office or waste disposal program for guidance on disposal as non-hazardous laboratory waste.
-
-
Solutions and Contaminated Waste:
-
Do not pour solutions containing this compound down the drain unless explicitly permitted by local regulations and institutional policies.
-
Collect liquid waste in a sealed, properly labeled waste container. The label should clearly identify the contents, including solvents used.
-
For materials used to clean up spills (e.g., absorbent pads), place them in a separate, sealed container for disposal.
-
-
Container Disposal:
-
Empty containers should be managed as part of the waste stream.[2]
-
Do not reuse empty containers.[2]
-
Rinse empty containers with an appropriate solvent if required by your institution's recycling or disposal procedures. The rinseate should be collected as chemical waste.
-
Empty, clean containers should be taken to an approved waste handling site for recycling or disposal.[2]
-
-
Final Disposal:
-
All waste, including the product and its container, must be disposed of through a licensed waste disposal contractor.
-
Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all regulations.
-
Spill Response Protocol
In the event of a spill, follow these steps:
-
Ensure Safety: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4]
-
Containment: For small spills, use an inert absorbent material (e.g., sand, earth, or universal binders) to contain the substance.[3][4]
-
Cleanup: Carefully collect the absorbed material and place it into a suitable, sealed container for disposal.
-
Decontamination: Clean the spill area thoroughly with soap and water or an appropriate solvent.[4]
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Essential Safety and Handling Protocols for Palmitoyl Hexapeptide-14
For researchers, scientists, and drug development professionals, the safe handling of synthetic peptides like Palmitoyl hexapeptide-14 is critical for both personal safety and maintaining the integrity of the product. While this compound is generally not classified as a hazardous substance, adherence to proper laboratory safety protocols is essential to minimize exposure and prevent contamination.[1]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial when handling this compound in a laboratory setting. The following table summarizes the recommended PPE to ensure a safe working environment.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles with side-shields | Required to protect against potential splashes of solutions containing the peptide.[1] |
| Face Shield | Recommended when there is a heightened risk of splashing, such as during the reconstitution of lyophilized powder or when handling larger volumes.[2][3] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from incidental contact.[1][3] |
| Impervious Clothing | Recommended for more extensive handling to provide a higher level of protection.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used.[2] It is advisable to change gloves frequently, especially if they come into contact with the peptide solution. |
| Respiratory Protection | Suitable Respirator | Necessary when working with the lyophilized powder to avoid the inhalation of fine particles or when handling solutions in poorly ventilated areas.[1][2] |
Operational Plan: Handling and Storage
Receiving and Inspection: Upon receipt of this compound, visually inspect the container for any signs of damage or a compromised seal.
Storage: Proper storage is vital to maintain the stability and efficacy of the peptide.
-
Powder: Store at -20°C for long-term storage (up to 3 years).[1]
-
In Solvent: Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
-
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Handling:
-
Avoid the formation of dust and aerosols.[1]
-
Use only in areas with adequate exhaust ventilation.[1]
-
Avoid contact with skin, eyes, and inhalation.[1]
Experimental Workflow: Reconstitution of Lyophilized Peptide
Caption: Workflow for the safe reconstitution of lyophilized this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
-
Contaminated Materials: All materials that have come into direct contact with the peptide, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[2]
-
Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste.[2]
-
Follow all local, state, and federal regulations for the disposal of chemical waste.[4]
Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[1] |
| Skin Contact | Rinse the skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids apart to ensure adequate flushing. Remove any contact lenses. Promptly seek medical attention.[1] |
| Ingestion | If the person is conscious, wash out their mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting unless directed by medical personnel. Get medical attention.[1] |
By adhering to these safety and handling protocols, researchers can mitigate risks, ensure the integrity of their experimental materials, and maintain a safe and compliant laboratory environment.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
